molecular formula C59H86N2O17 B075795 Fungimycin CAS No. 1404-87-1

Fungimycin

Cat. No.: B075795
CAS No.: 1404-87-1
M. Wt: 1095.3 g/mol
InChI Key: QPQMKHKBRKAVRZ-FWIVLUFVSA-N
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Description

Fungimycin is a polyene macrolide antibiotic derived from Streptomyces species, valued in biomedical research for its potent antifungal properties. Its primary mechanism of action involves high-affinity binding to ergosterol, a key sterol component of fungal cell membranes. This binding event disrupts membrane integrity by forming transmembrane pores, leading to the uncontrolled leakage of essential intracellular ions and macromolecules, ultimately causing cell death. This specific targeting makes this compound an indispensable tool for studying fungal cell biology, membrane structure and function, and the mechanisms of polyene resistance. Researchers utilize this compound in in vitro assays to investigate the efficacy of antifungal agents, to explore synergies with other compounds, and to probe the dynamics of ergosterol biosynthesis and its role in fungal pathogenesis. Its application is critical for advancing our understanding of mycotic diseases and for the preclinical evaluation of novel therapeutic strategies against a spectrum of pathogenic fungi. This product is supplied exclusively for laboratory research purposes.

Properties

CAS No.

1404-87-1

Molecular Formula

C59H86N2O17

Molecular Weight

1095.3 g/mol

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione

InChI

InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1

InChI Key

QPQMKHKBRKAVRZ-FWIVLUFVSA-N

SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N

Canonical SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Other CAS No.

11016-07-2

Synonyms

fungimycin
perimycin

Origin of Product

United States

Foundational & Exploratory

Fungimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungimycin, also known as Perimycin (B1143787), is a potent polyene macrolide antibiotic with significant antifungal activity. Produced by select strains of Streptomyces, this complex secondary metabolite has been a subject of interest for its therapeutic potential. This technical guide provides an in-depth overview of this compound, covering its discovery, the biological characteristics of the producing microorganisms, detailed protocols for its fermentation, isolation, and purification, as well as a summary of its biological activity. Furthermore, this document elucidates the current understanding of the biosynthetic and regulatory pathways governing its production in Streptomyces, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction

The genus Streptomyces is a rich source of a vast array of secondary metabolites, including over two-thirds of clinically useful antibiotics of natural origin.[1] Among these are the polyene macrolides, a class of antifungal agents characterized by a large macrolide ring with a conjugated polyene system. This compound, also known as Perimycin, is an aromatic heptaene polyene antibiotic, a subgroup noted for high antifungal activity.[2]

First described in the mid-20th century, this compound is produced by specific strains of Streptomyces, notably Streptomyces coelicolor var. aminophilus and Streptomyces hygroscopicus.[3][4] Its potent antifungal properties have made it a compound of interest, though its clinical use has been limited compared to other polyenes like Amphotericin B. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Quantitative Data

Physicochemical Properties

This compound is a complex molecule with the following properties:

PropertyValueReference
Synonyms Perimycin, Aminomycin, NC 1968[5]
Molecular Formula C59H86N2O17[5]
Molecular Weight 1095.3 g/mol [5]
Appearance Yellow crystals
Solubility Soluble in methanol (B129727), n-butanol; sparingly soluble in water
Production Yields

The production of this compound is highly dependent on the producing strain and fermentation conditions.

Streptomyces StrainFermentation ConditionsReported YieldReference
S. coelicolor var. aminophilus NRRL 2390Submerged aerobic culture, 28°C, modified nutrient medium230-300 µg/mL[6]
Antifungal Activity: Minimum Inhibitory Concentrations (MICs)

This compound exhibits a broad spectrum of activity against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for Perimycin A, the main component of the this compound complex.

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 102310.05[7]
Candida albicans3440.10[7]
Cryptococcus neoformans3090.05[7]
Blastomyces dermatitidis3050.10[7]
Aspergillus fumigatusNot specified
Aspergillus nigerNot specified

Experimental Protocols

Fermentation for this compound Production

This protocol is based on the methods described for Streptomyces coelicolor var. aminophilus.

3.1.1. Media Preparation

  • Seed Medium (Medium #2):

    • Bacto yeast extract: 1%

    • Cerelose (dextrose): 1%

    • Tap water to 100%

    • Adjust pH to 7.0 before sterilization.

  • Production Medium (Modified Nutrient Medium):

    • Corn steep liquor: 2.0% - 12.0% (w/v)

    • Soybean meal: 1.0% - 3.0% (w/v)

    • Dextrose: 1.0% (w/v)

    • Tap water to 100%

    • Adjust pH to 7.0-7.2 before sterilization.

3.1.2. Inoculum Development

  • Prepare a stock culture of S. coelicolor var. aminophilus on an agar (B569324) slant of Medium #2.

  • Suspend a loopful of the stock culture in sterile distilled water.

  • Transfer the suspension to a flask containing Seed Medium.

  • Incubate at 28°C for 48 hours on a rotary shaker at approximately 220 rpm.

3.1.3. Production Fermentation

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate at 28°C under submerged aerobic conditions. For large-scale fermenters, provide sterile air.

  • Monitor the fermentation for this compound production, which typically peaks after several days.

Extraction of this compound

This protocol outlines the initial recovery of this compound from the fermentation broth.

  • At the end of the fermentation, adjust the pH of the whole broth to a range of 8.5-9.5 with a suitable base (e.g., NaOH).

  • Add an equal volume of n-butanol to the broth.

  • Agitate the mixture vigorously for an extended period to ensure thorough extraction of this compound into the butanol phase.

  • Separate the butanol layer from the aqueous phase and mycelial solids by centrifugation or gravitational settling.

  • Collect the n-butanol extract containing the crude this compound.

Purification of this compound

Further purification of the crude extract is necessary to obtain pure this compound. This is a generalized protocol based on chromatographic techniques for polyene macrolides.

3.3.1. Silica (B1680970) Gel Chromatography (Initial Purification)

  • Concentrate the n-butanol extract under reduced pressure to obtain a crude residue.

  • Dissolve the crude residue in a minimal amount of a suitable solvent mixture (e.g., chloroform:methanol).

  • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

  • Load the dissolved crude extract onto the column.

  • Elute the column with a stepwise or gradient system of increasing polarity, for example, by gradually increasing the proportion of methanol in chloroform.

  • Collect fractions and monitor for the presence of this compound using a suitable method (e.g., UV-Vis spectrophotometry at the characteristic absorbance maxima of heptaenes, or bioassay against a susceptible fungal strain).

  • Pool the active fractions and concentrate.

3.3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Dissolve the partially purified this compound from the silica gel chromatography step in a suitable solvent (e.g., methanol).

  • Use a preparative reversed-phase HPLC column (e.g., C18).

  • Elute with a mobile phase gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate. A typical gradient would be an increasing concentration of the organic solvent.

  • Monitor the elution profile with a UV-Vis or photodiode array (PDA) detector, looking for the characteristic absorbance spectrum of a heptaene.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain purified this compound.

Biosynthetic Pathway

This compound, as a polyene macrolide, is synthesized by a Type I Polyketide Synthase (PKS) pathway.[8] While the specific gene cluster for Perimycin has not been fully elucidated in the literature, a general model for aromatic polyene biosynthesis can be proposed. The biosynthesis starts with an aromatic starter unit, p-aminobenzoic acid (PABA), which is then extended by the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the modular PKS enzymes. Post-PKS modifications, including glycosylation with perosamine, are crucial for the final structure and activity of this compound.[2]

Fungimycin_Biosynthesis cluster_pks Type I Polyketide Synthase (PKS) Modules cluster_post_pks Post-PKS Modifications PABA p-Aminobenzoic Acid (Starter Unit) PKS_Loading Loading Module PABA->PKS_Loading PKS_Modules Elongation Modules (Malonyl-CoA & Methylmalonyl-CoA) PKS_Loading->PKS_Modules TE Thioesterase (Cyclization) PKS_Modules->TE Polyketide_Chain Polyketide Chain TE->Polyketide_Chain Release & Cyclization Hydroxylation Hydroxylation Polyketide_Chain->Hydroxylation Glycosylation Glycosylation (Perosamine attachment) Hydroxylation->Glycosylation This compound This compound Glycosylation->this compound

Generalized biosynthetic pathway for this compound.

Regulatory Pathway

The regulation of antibiotic biosynthesis in Streptomyces is a complex hierarchical network involving pathway-specific and global regulators.[9] For polyene macrolides, production is often controlled by Streptomyces antibiotic regulatory proteins (SARPs) located within the biosynthetic gene cluster. These SARPs are, in turn, influenced by global regulatory networks that respond to nutritional and environmental signals. While the specific regulators for this compound are not yet identified, a general regulatory cascade can be depicted.

Fungimycin_Regulation cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Cascade cluster_genes Biosynthetic Genes Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators Growth_Phase Growth Phase (Stationary Phase) Growth_Phase->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Activation/Repression Fungimycin_BGC This compound Biosynthetic Gene Cluster (BGC) Pathway_Specific_Regulator->Fungimycin_BGC Activation of Transcription This compound This compound Production Fungimycin_BGC->this compound

Generalized regulatory pathway for this compound production.

Conclusion

This compound remains a compelling antifungal agent with demonstrated potency against a range of pathogenic fungi. This technical guide has provided a consolidated resource for researchers, detailing its discovery, methods for its production and purification from Streptomyces, and an overview of its biological activity. The elucidation of its specific biosynthetic and regulatory pathways presents an opportunity for future research, potentially enabling the generation of novel analogs with improved therapeutic properties through metabolic engineering. The protocols and data presented herein serve as a foundation for such endeavors, aiming to unlock the full potential of this Streptomyces-derived natural product.

References

The Biogenesis of Perimycin A's Aromatic Moiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimycin A, an aromatic hentaene polyketide antibiotic produced by Streptomyces aminophilus, exhibits potent antifungal activity. A key structural feature contributing to its bioactivity is the N-methyl-p-aminophenyl aromatic moiety, which serves as the starter unit for its polyketide chain. This technical guide provides a comprehensive overview of the biosynthetic pathway of this aromatic core, drawing on available data for Perimycin A and well-elucidated mechanisms from the biosynthesis of related aromatic polyenes. We will delve into the genetic and enzymatic machinery responsible for the formation of the p-aminobenzoic acid (PABA) precursor, its activation, and subsequent modifications. This guide aims to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development, providing a foundational understanding for future engineering and discovery efforts.

Introduction

Polyketides are a large and diverse class of natural products with a wide range of pharmacological applications. Perimycin A belongs to the sub-class of aromatic heptaene macrolides, characterized by a polyketide backbone initiated with an aromatic starter unit.[1][2] Unlike many other polyenes which utilize simple carboxylic acid starters, Perimycin A's biosynthesis is primed by a derivative of p-aminobenzoic acid (PABA).[1][3] This unique aromatic starter unit is a critical determinant of its structure and biological activity. Understanding the intricate biochemical steps involved in the formation of this moiety is paramount for efforts aimed at the rational design of novel, more effective antifungal agents through biosynthetic engineering.

Biosynthesis of the p-Aminobenzoic Acid (PABA) Starter Unit

The biosynthesis of the PABA starter unit proceeds via the shikimate pathway, a common route for the synthesis of aromatic compounds in bacteria and plants. The key steps are outlined below.

From Chorismate to PABA

The biosynthesis of PABA branches off from the central shikimate pathway at the intermediate, chorismic acid . The conversion of chorismic acid to PABA is a two-step enzymatic process.[2][4]

  • Formation of 4-amino-4-deoxychorismate (ADC): The first step is catalyzed by p-aminobenzoic acid (PABA) synthase , a bienzyme complex typically composed of two subunits, PabA and PabB .[4][5] PabA possesses glutamine amidotransferase activity, hydrolyzing glutamine to provide an amino group. This amino group is then transferred to chorismate by PabB to form 4-amino-4-deoxychorismate (ADC).[4][6]

  • Formation of p-Aminobenzoate: The second step involves the elimination of pyruvate (B1213749) from ADC, which is catalyzed by 4-amino-4-deoxychorismate lyase (PabC) , yielding the final product, p-aminobenzoic acid.[5][6]

Genes encoding homologs of PabA and PabB have been identified in various Streptomyces species, including those that produce aromatic polyenes, underscoring the conservation of this pathway.[3][7]

Genetic Loci for PABA Biosynthesis in Streptomyces

In Streptomyces species, the genes for PABA biosynthesis are often found within the biosynthetic gene cluster of the secondary metabolite that utilizes PABA as a precursor. This co-localization facilitates the coordinated regulation of both primary and secondary metabolism. For instance, in the candicidin (B1668254) producer Streptomyces griseus, PABA synthase activity is induced concurrently with antibiotic production.[2] While the complete biosynthetic gene cluster for Perimycin A has not been fully elucidated, it is highly probable that it contains a similar set of pab genes dedicated to supplying the PABA starter unit.

Activation and Loading of the PABA Starter Unit

Once synthesized, PABA must be activated and loaded onto the polyketide synthase (PKS) machinery to initiate polyketide chain extension.

Acyl-CoA Ligase Activity

The activation of PABA is typically carried out by an acyl-CoA ligase . This enzyme catalyzes the ATP-dependent formation of a high-energy thioester bond between PABA and Coenzyme A, yielding p-aminobenzoyl-CoA . This activated form of the starter unit is then recognized by the loading module of the PKS.

The Polyketide Synthase (PKS) Loading Module

Perimycin A is synthesized by a Type I modular polyketide synthase (PKS) .[4][8] The PKS is a large, multi-domain enzyme organized into modules, with each module responsible for one cycle of chain elongation. The process begins at the loading module , which is specifically responsible for selecting and incorporating the starter unit. The loading module typically contains an acyltransferase (AT) domain that recognizes and transfers the p-aminobenzoyl group from its CoA thioester to an acyl carrier protein (ACP) domain within the loading module.

Modification of the Aromatic Moiety: N-Methylation

A defining feature of the Perimycin A aromatic moiety is the presence of a methyl group on the amino functionality of the PABA starter unit.[2] This N-methylation is a post-PKS modification or occurs on the PABA molecule before its incorporation.

N-Methyltransferase Activity

The N-methylation is catalyzed by an N-methyltransferase , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. While the specific N-methyltransferase involved in Perimycin A biosynthesis has not been characterized, analysis of related biosynthetic gene clusters suggests the presence of dedicated methyltransferase genes. The timing of this methylation event, whether it occurs on free PABA, p-aminobenzoyl-CoA, or the PKS-bound starter unit, remains an area for further investigation.

Proposed Biosynthetic Pathway for the Perimycin A Aromatic Moiety

Based on the available evidence, a putative biosynthetic pathway for the aromatic moiety of Perimycin A is proposed.

Perimycin_Aromatic_Moiety_Biosynthesis cluster_shikimate Shikimate Pathway cluster_paba PABA Biosynthesis cluster_activation Activation & Modification cluster_pks PKS Loading Chorismate Chorismic Acid ADC 4-amino-4-deoxychorismate PABA p-Aminobenzoic Acid (PABA) N_Me_PABA N-Methyl-PABA N_Me_PABA_CoA N-Methyl-p-aminobenzoyl-CoA PKS_Loading PKS Loading Module (AT-ACP) To_PKS_Elongation To Polyketide Chain Elongation

References

An In-depth Technical Guide to the Mechanisms of Action of Major Antifungal Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Fungimycin": The term "this compound" does not correspond to a recognized, single antifungal agent with a well-defined mechanism of action in contemporary scientific literature. The name is generic and may have been used in historical or non-specific contexts to describe antifungal activity. This guide will, therefore, focus on the core mechanisms of action of the principal, well-characterized classes of antifungal drugs currently used in research and clinical practice.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the mechanisms of action of major antifungal drug classes. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Polyene Antifungals

Polyenes are a class of antifungal agents that target the fungal cell membrane. The most prominent member of this class is Amphotericin B.

Mechanism of Action:

Polyenes, such as Amphotericin B, exert their antifungal effect by binding to ergosterol (B1671047), a major sterol component of the fungal cell membrane. This binding leads to the formation of pores or ion channels in the membrane. The formation of these channels disrupts the osmotic integrity of the membrane, causing leakage of essential intracellular components, such as potassium ions and other small molecules, which ultimately leads to fungal cell death. While Amphotericin B has a higher affinity for ergosterol than for cholesterol (the primary sterol in mammalian cell membranes), some binding to cholesterol does occur, which is believed to contribute to its toxicity in host cells.

Recent research suggests a secondary mechanism of action for Amphotericin B. It may also induce the production of reactive oxygen species (ROS), leading to oxidative damage within the fungal cell.

Quantitative Data:

DrugTarget FungusMIC50 (µg/mL)MIC90 (µg/mL)Reference
Amphotericin BCandida albicans0.25 - 1.00.5 - 2.0
Amphotericin BAspergillus fumigatus0.5 - 2.01.0 - 4.0
Amphotericin BCryptococcus neoformans0.125 - 0.50.25 - 1.0

Experimental Protocols:

Broth Microdilution Assay for Antifungal Susceptibility Testing:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the antifungal agent (e.g., Amphotericin B) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control (no drug) and a sterility control (no fungus).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Azole Antifungals

Azoles are a broad class of antifungal drugs that can be divided into two main groups: triazoles (e.g., fluconazole, itraconazole) and imidazoles (e.g., ketoconazole, miconazole).

Mechanism of Action:

Azole antifungals inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, they target and inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts the structure and function of the membrane, leading to the inhibition of fungal growth and replication.

Quantitative Data:

DrugTarget FungusMIC50 (µg/mL)MIC90 (µg/mL)Reference
FluconazoleCandida albicans0.25 - 1.01.0 - 4.0
ItraconazoleAspergillus fumigatus0.5 - 2.01.0 - 4.0
VoriconazoleAspergillus fumigatus0.25 - 1.00.5 - 2.0

Experimental Protocols:

Ergosterol Quantitation Assay:

This assay measures the amount of ergosterol in fungal cells to assess the efficacy of azole antifungals.

  • Fungal Culture and Treatment:

    • Grow the fungal strain in a suitable liquid medium to mid-log phase.

    • Expose the fungal culture to different concentrations of the azole antifungal agent for a defined period (e.g., 4-16 hours). Include an untreated control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with sterile water.

    • Saponify the cell pellet by heating at 85°C for 1 hour in a solution of 25% alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

    • Ergosterol has a characteristic four-peaked absorbance spectrum. The presence of ergosterol is indicated by peaks at approximately 262, 271, 281, and 290 nm.

    • The amount of ergosterol can be calculated based on the absorbance values at these peaks. A reduction in the characteristic ergosterol peaks in the treated samples compared to the control indicates the inhibitory effect of the azole.

Echinocandins

Echinocandins (e.g., caspofungin, micafungin, anidulafungin) are a newer class of antifungal drugs that target the fungal cell wall.

Mechanism of Action:

Echinocandins act by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme leads to a depletion of glucan in the cell wall, resulting in a weakened cell wall that is unable to withstand osmotic stress. This ultimately leads to cell lysis and fungal cell death. Since mammalian cells do not have a cell wall, echinocandins have a high degree of selective toxicity.

Quantitative Data:

DrugTarget FungusMIC50 (µg/mL)MIC90 (µg/mL)Reference
CaspofunginCandida albicans0.015 - 0.1250.03 - 0.25
MicafunginCandida albicans0.008 - 0.060.015 - 0.125
AnidulafunginCandida albicans0.015 - 0.060.03 - 0.125

Experimental Protocols:

β-(1,3)-D-Glucan Synthase Activity Assay:

This assay measures the activity of the target enzyme to assess the inhibitory effect of echinocandins.

  • Preparation of Fungal Microsomes:

    • Grow the fungal strain in a suitable liquid medium and harvest the cells in the logarithmic growth phase.

    • Generate protoplasts by enzymatic digestion of the cell wall (e.g., using lyticase).

    • Lyse the protoplasts by osmotic shock.

    • Isolate the microsomal fraction, which contains the membrane-bound β-(1,3)-D-glucan synthase, by differential centrifugation.

  • Enzyme Activity Assay:

    • The assay mixture contains the microsomal fraction, a buffer solution, and the substrate UDP-[14C]glucose.

    • Add different concentrations of the echinocandin to the assay mixture. Include a control without the inhibitor.

    • Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding hot trichloroacetic acid.

    • Filter the reaction mixture through a glass fiber filter to capture the synthesized [14C]-labeled glucan polymer.

    • Wash the filter to remove unincorporated UDP-[14C]glucose.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • The amount of radioactivity is proportional to the activity of β-(1,3)-D-glucan synthase.

    • Calculate the percentage of inhibition of enzyme activity at different echinocandin concentrations to determine the IC50 value.

An In-depth Technical Guide to the Polyene Antibiotic Fungimycin (Perimycin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungimycin, also known as Perimycin (B1143787), is a polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus. As a member of the heptaene subgroup of polyene antibiotics, this compound exhibits potent antifungal activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound, with a focus on its chemical properties, biosynthetic pathway, and mechanism of action. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.

Core Structure and Physicochemical Properties

This compound is a complex macrolide characterized by a large lactone ring with a series of conjugated double bonds, a hallmark of polyene antibiotics. The naturally produced substance is a mixture of three components: Perimycin A, B, and C, with Perimycin A being the major and most studied component.[1] The chemical structure of Perimycin A was revised to place the keto group at the C-5 position, and its stereostructure has been established through NMR studies.[2]

Chemical Structure

The chemical formula for Perimycin A is C₅₉H₈₈N₂O₁₇, with a molecular weight of 1097.3 g/mol .[3] The structure features a 38-membered macrolide ring, a heptaene chromophore, and a perosamine sugar moiety.

Physicochemical Data

A summary of the key physicochemical properties of Perimycin A is presented in Table 1.

PropertyValueReference
Molecular Formula C₅₉H₈₈N₂O₁₇[3]
Molecular Weight 1097.3 g/mol [3]
Appearance Amorphous, golden-yellow solid[4]
Melting Point Decomposes upon heating[1]
UV Absorption Maxima (in Methanol) 361 nm, 383 nm, 406 nm[1]
Solubility Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Sparingly soluble in methanol (B129727), ethanol, pyridine, and acetone. Insoluble in water, ethyl acetate, and benzene.[1]
pKa Data not available

Table 1: Physicochemical Properties of Perimycin A

Antifungal Activity

Perimycin A demonstrates significant in vitro activity against a variety of pathogenic fungi. Minimum Inhibitory Concentration (MIC) values are crucial for assessing the antifungal potency.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.05 - 0.10[1]
Cryptococcus neoformans0.05[1]
Blastomyces dermatitidis0.10[1]
Aspergillus fumigatus32[4]

Table 2: In Vitro Antifungal Activity of Perimycin A

Biosynthesis of Perimycin A

The biosynthesis of Perimycin A in Streptomyces coelicolor follows the polyketide synthesis pathway, a common route for the production of macrolide antibiotics. The process involves a large, multifunctional enzyme complex known as polyketide synthase (PKS). The genome of Streptomyces coelicolor A3(2) is known to contain multiple gene clusters for secondary metabolite production, including those for polyketides.[5][6][7]

The biosynthesis can be broadly divided into two main stages: the assembly of the polyketide backbone and the subsequent modifications, including the attachment of the perosamine sugar.

Polyketide Backbone Synthesis

The macrolide ring of Perimycin A is assembled by a Type I PKS. This process involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the polyketide chain. While the specific gene cluster for Perimycin has not been fully elucidated in the provided search results, the general mechanism for polyketide synthesis is well-established.

Perosamine Sugar Synthesis and Attachment

A key feature of Perimycin A is the presence of a perosamine sugar moiety, which is crucial for its biological activity. The biosynthesis of this sugar involves several enzymatic steps, starting from a common precursor.

Perosamine_Biosynthesis GDP_Mannose GDP-α-D-mannose Keto_Intermediate GDP-4-keto-6-deoxy-α-D-mannose GDP_Mannose->Keto_Intermediate GDP-mannose 4,6-dehydratase (e.g., AmphDIII) GDP_Perosamine GDP-α-D-perosamine Keto_Intermediate->GDP_Perosamine Perosamine Synthase (e.g., AmphDII) Perimycin_A Perimycin A GDP_Perosamine->Perimycin_A Perimycin_Aglycone Perimycin Aglycone Perimycin_Aglycone->Perimycin_A Glycosyltransferase

Caption: Biosynthetic pathway of the perosamine sugar moiety of Perimycin A.

Mechanism of Action

The primary mechanism of action of Perimycin A, like other polyene antibiotics, involves its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Mechanism_of_Action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Complex Perimycin-Ergosterol Complex Ergosterol->Complex Phospholipids Phospholipids Perimycin Perimycin A Perimycin->Complex Pore Membrane Pore/ Channel Formation Complex->Pore Leakage Leakage of K⁺, Mg²⁺, and other essential ions Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Perimycin A on the fungal cell membrane.

Experimental Protocols

Isolation and Purification of Perimycin A from Streptomyces coelicolor

The following is a generalized protocol for the isolation and purification of Perimycin A, based on common methods for extracting polyene macrolides from Streptomyces cultures.

1. Fermentation:

  • Inoculate a suitable production medium with a high-yielding strain of Streptomyces coelicolor var. aminophilus.

  • Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for 5-7 days to allow for sufficient production of the antibiotic.

2. Extraction:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake and the culture filtrate separately with a suitable organic solvent such as methanol or acetone.

  • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or alumina.

  • Elute with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

  • Collect fractions and monitor for antifungal activity using a bioassay (e.g., agar (B569324) diffusion assay against Candida albicans).

  • Pool the active fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Collect the peak corresponding to Perimycin A and confirm its purity by analytical HPLC.

Structural Elucidation by NMR and Mass Spectrometry

The definitive structure of Perimycin A is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Sample Preparation:

  • For NMR, dissolve a pure sample of Perimycin A (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • For MS, prepare a dilute solution of the sample in a solvent compatible with the ionization technique (e.g., methanol for electrospray ionization).

2. NMR Spectroscopy:

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • The ¹H NMR spectrum will reveal the chemical shifts and coupling constants of the protons, providing information about the connectivity of the carbon skeleton.

  • The ¹³C NMR spectrum will show the chemical shifts of all carbon atoms.

  • 2D NMR experiments are crucial for establishing the complete structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and confirming the overall structure.

3. Mass Spectrometry:

  • Obtain a high-resolution mass spectrum (e.g., using ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion.

  • The accurate mass is used to confirm the elemental composition (molecular formula) of Perimycin A.[3]

  • Tandem MS (MS/MS) experiments can be performed to fragment the molecule and obtain structural information from the fragmentation pattern.

Conclusion

This compound (Perimycin) remains a significant polyene antibiotic with potent antifungal properties. This guide has provided a detailed overview of its core structure, physicochemical characteristics, biosynthetic origins, and mechanism of action. The presented data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development who are interested in further exploring the potential of this and other polyene macrolides in the ongoing search for new and effective antifungal agents. Further research to fully delineate the Perimycin biosynthetic gene cluster and to explore potential modifications to its structure could lead to the development of new derivatives with improved therapeutic profiles.

References

The Emergence of Aminoglycosides as Antifungal Agents: A Technical Guide to Amphiphilic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the novel antifungal properties of chemically modified aminoglycosides, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the antifungal spectrum of activity, experimental methodologies, and the unique mechanism of action of these emerging therapeutic agents.

Traditionally recognized for their potent antibacterial properties, the aminoglycoside class of antibiotics has been chemically reimagined, unlocking a significant and previously untapped potential as antifungal agents. Through strategic structural modifications—specifically the addition of hydrophobic alkyl chains to create amphiphilic molecules—a new generation of aminoglycoside derivatives with broad-spectrum antifungal activity has been developed. This guide focuses on these novel compounds, moving beyond the nonexistent "Aminomycin" to the promising reality of molecules like FG08 and K20, synthetic derivatives of kanamycin (B1662678).

Unlike their antibacterial predecessors that inhibit protein synthesis by targeting the bacterial ribosome, these amphiphilic aminoglycosides exhibit a distinct mechanism of action against fungi. They function by perturbing the fungal plasma membrane, leading to a loss of integrity and subsequent cell death. This novel approach presents a promising avenue for the development of new antifungal therapies in an era of growing resistance to existing drugs.

Quantitative Antifungal Spectrum of Activity

The in vitro antifungal activity of novel amphiphilic aminoglycosides has been evaluated against a broad range of pathogenic yeasts and filamentous fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for K20, a prominent kanamycin A derivative.

Table 1: Antifungal Activity of K20 Against Pathogenic Yeasts [1][2]

Fungal SpeciesStrainMIC (mg/L)MFC (mg/L)
Candida albicansATCC 9002815.631.3
Candida glabrataATCC 9003015.615.6
Candida kruseiATCC 625831.331.3
Candida parapsilosisATCC 220194.04.0
Cryptococcus neoformansH9915.615.6
Saccharomyces cerevisiaeW303C7.815.6

Table 2: Antifungal Activity of K20 Against Pathogenic Filamentous Fungi [1][2]

Fungal SpeciesStrainMIC (mg/L)
Aspergillus flavusATCC 204304300
Aspergillus fumigatusAF29331.3
Aspergillus nigerATCC 16888300
Fusarium graminearumB4-5A7.8
Fusarium oxysporumATCC 4030415.6

Core Experimental Protocols

The generation of reliable and reproducible antifungal susceptibility data is paramount in the evaluation of novel compounds. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are crucial for the assessment of amphiphilic aminoglycosides.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[3] This technique provides a quantitative measure of the drug's potency.[3]

1. Preparation of Antifungal Stock Solution:

  • A high-concentration stock solution of the test compound (e.g., K20) is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).[3]

  • It is critical to ensure that the final concentration of the solvent in the experimental wells does not exceed a level that could inhibit fungal growth, generally 1%.[3]

2. Serial Dilutions:

  • Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using RPMI-1640 medium to create a range of test concentrations.[3]

3. Fungal Inoculum Preparation:

  • For Yeasts:

    • Fungal isolates are cultured on a suitable agar (B569324) medium, such as Sabouraud's Dextrose (SAB) agar, and incubated to ensure viability and purity.[4]

    • Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard using a spectrophotometer.[3]

    • This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

  • For Molds:

    • Molds are cultured on a medium that promotes sporulation.[3]

    • Spores (conidia) are harvested and suspended in sterile saline, potentially with a wetting agent like Tween 20.[3]

    • The spore suspension is counted using a hemocytometer and diluted in RPMI-1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[3]

4. Incubation and MIC Determination:

  • The microtiter plates, containing the serially diluted antifungal agent and the fungal inoculum, are incubated at 35°C for 24-48 hours.[3]

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free growth control well.[3]

5. MFC Determination:

  • To determine the Minimum Fungicidal Concentration (MFC), a small aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto an agar plate devoid of the antifungal agent.

  • The MFC is the lowest concentration that results in no fungal growth on the sub-culture plate.[1]

Cytotoxicity Assays

Evaluating the toxicity of novel antifungal compounds against mammalian cells is a critical step in preclinical development.

1. Hemolysis Assay:

  • This assay assesses the membrane-damaging effects of the compound on red blood cells.

  • A suspension of sheep erythrocytes is incubated with various concentrations of the test compound (e.g., K20).[1][2]

  • The release of hemoglobin, indicating cell lysis, is measured spectrophotometrically.[1][2]

  • Triton X-100 is typically used as a positive control for 100% hemolysis.[2]

2. Mammalian Cell Line Cytotoxicity Assay:

  • The cytotoxic effects of the amphiphilic aminoglycosides are evaluated against relevant mammalian cell lines (e.g., melanoma cells, mouse fibroblasts).[5]

  • The cells are exposed to a range of concentrations of the test compound.

  • Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • The half-maximal inhibitory concentration (IC50) is then determined.

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts described, the following diagrams have been generated using the DOT language.

G Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solution (DMSO) C Serial Dilution of Antifungal in RPMI-1640 (96-well plate) A->C B Prepare Fungal Inoculum (Saline) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C (24-48 hours) D->E F Read MIC (Visual Inhibition) E->F G Sub-culture to Determine MFC F->G

Caption: A simplified workflow for determining the MIC and MFC of antifungal compounds.

G Proposed Mechanism of Antifungal Action cluster_membrane Fungal Cell Membrane Fungal Plasma Membrane Cytoplasm Cytoplasm Amphiphilic_AG Amphiphilic Aminoglycoside (e.g., K20) Interaction Hydrophobic Interaction with Membrane Lipids Amphiphilic_AG->Interaction Disruption Membrane Perturbation & Pore Formation Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action for amphiphilic aminoglycosides against fungal cells.

References

Unraveling the Synthesis of Fungimycin: A Technical Guide to its Biosynthesis in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Fungimycin, a potent polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus. This compound, also known by its synonyms Perimycin and Aminomycin, exhibits significant antifungal properties. This document is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development, offering a comprehensive overview of the current understanding of its biosynthesis, regulation, and the experimental methodologies used for its study.

Introduction to this compound

This compound (C₅₉H₈₆N₂O₁₇) is a member of the polyene macrolide family of antibiotics, a class of secondary metabolites known for their antifungal activity. Produced by the soil bacterium Streptomyces coelicolor var. aminophilus, its structure features a large macrolide ring, a conjugated polyene system, and a unique deoxysugar moiety, perosamine. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, analysis of homologous pathways for other polyene antibiotics, such as nystatin (B1677061) and amphotericin B, provides a robust framework for proposing its biosynthetic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be orchestrated by a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The pathway can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.

A. Polyketide Chain Assembly: The macrolide backbone of this compound is assembled by a modular Type I PKS. This process begins with a starter unit, likely derived from acetate (B1210297) or a related short-chain carboxylic acid, which is loaded onto the first module of the PKS. Subsequent modules catalyze the iterative addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain. Each module contains a specific set of domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the incorporated monomer and its subsequent modification.

B. Tailoring Modifications: Following the release of the polyketide chain from the PKS, it undergoes a series of post-PKS modifications. These tailoring reactions are crucial for the bioactivity of the final molecule and are catalyzed by enzymes encoded within the biosynthetic gene cluster. These modifications are predicted to include hydroxylations and the attachment of the deoxysugar perosamine.

C. Perosamine Biosynthesis and Attachment: A distinguishing feature of this compound (Perimycin) is the presence of a perosamine sugar moiety. The biosynthesis of this sugar and its attachment to the macrolide core is a critical step. Genes homologous to perDI (perosaminyltransferase) and perDII (perosamine synthase) have been identified and are responsible for this process.

Diagram of the Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway for this compound in S. coelicolor.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional cues, cell density, and other environmental stresses. While the specific regulatory cascade for this compound is not fully characterized, it is expected to be controlled by a hierarchical system common to many Streptomyces species.

This regulatory network typically involves:

  • Global Regulators: These are proteins that respond to broad physiological signals (e.g., nutrient limitation) and control the expression of multiple secondary metabolite gene clusters.

  • Pathway-Specific Regulators: Genes encoding these regulators are usually located within the biosynthetic gene cluster itself. They act as transcriptional activators or repressors, directly controlling the expression of the biosynthetic genes in response to specific signals.

  • Small Molecule Effectors: Molecules such as gamma-butyrolactones can act as signaling molecules to coordinate antibiotic production with population density (quorum sensing).

Diagram of the General Regulatory Cascade for Antibiotic Production in Streptomyces

Regulatory_Cascade Nutrient_Limitation Nutrient Limitation (e.g., N, P, C) Global_Regulators Global Regulatory Proteins (e.g., AfsR, PhoP) Nutrient_Limitation->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Small_Molecules Signaling Molecules (e.g., γ-butyrolactones) Cell_Density->Small_Molecules Stress_Signals Stress Signals Stress_Signals->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Small_Molecules->Pathway_Specific_Regulator BGC_Expression This compound Biosynthetic Gene Cluster Expression Pathway_Specific_Regulator->BGC_Expression

Caption: General regulatory cascade for antibiotic biosynthesis.

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetics and precursor flux rates, are not currently available in the published literature. However, to provide a comparative context, the following table summarizes representative data from the well-studied Nystatin biosynthetic pathway, another polyene macrolide produced by Streptomyces noursei.

ParameterValueOrganism / SystemReference
Precursor Uptake Rate
Glucose0.5 - 1.5 g/L/hS. noursei fed-batch culture(Hypothetical Data)
Acetate0.1 - 0.3 g/L/hS. noursei fed-batch culture(Hypothetical Data)
Enzyme Kinetics (PKS module)
K_m (Malonyl-CoA)50 - 150 µMIn vitro PKS assay(Hypothetical Data)
k_cat1 - 5 min⁻¹In vitro PKS assay(Hypothetical Data)
Product Titer
Nystatin2 - 5 g/LS. noursei industrial fermentation(Hypothetical Data)

Note: The data presented in this table are illustrative and based on typical values for polyketide biosynthesis. They do not represent experimentally determined values for this compound.

Experimental Protocols

The study of the this compound biosynthetic pathway would involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for its characterization.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To isolate the complete biosynthetic gene cluster (BGC) for this compound from S. coelicolor var. aminophilus.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from a pure culture of S. coelicolor var. aminophilus.

  • Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

  • BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The search will be focused on Type I PKS clusters.

  • Homology Analysis: The predicted PKS cluster will be compared to known polyene BGCs (e.g., nystatin, amphotericin B) to confirm its likely role in this compound biosynthesis.

  • Cosmid Library Construction and Screening: A cosmid library of S. coelicolor var. aminophilus genomic DNA will be constructed. The library will be screened using probes designed from conserved regions of Type I PKS genes to isolate cosmids containing the BGC.

Diagram of the Experimental Workflow for BGC Identification and Cloning

BGC_Cloning_Workflow Start S. coelicolor var. aminophilus Culture gDNA_Isolation Genomic DNA Isolation Start->gDNA_Isolation Genome_Sequencing Genome Sequencing (Long & Short Read) gDNA_Isolation->Genome_Sequencing Cosmid_Library Cosmid Library Construction gDNA_Isolation->Cosmid_Library Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly antiSMASH BGC Prediction (antiSMASH) Genome_Assembly->antiSMASH Homology_Analysis Homology Analysis to Known Polyene BGCs antiSMASH->Homology_Analysis Putative_BGC Putative this compound BGC Homology_Analysis->Putative_BGC Probe_Design Design Probes from PKS Genes Putative_BGC->Probe_Design Library_Screening Cosmid Library Screening Cosmid_Library->Library_Screening Probe_Design->Library_Screening Positive_Cosmids Isolate Positive Cosmids Library_Screening->Positive_Cosmids BGC_Cloning Clone and Sequence BGC Positive_Cosmids->BGC_Cloning

Caption: Workflow for identifying and cloning the this compound BGC.

Gene Inactivation and Heterologous Expression

Objective: To confirm the function of the cloned BGC and individual genes in this compound biosynthesis.

Methodology:

  • Gene Disruption: Specific genes within the putative BGC (e.g., a PKS gene) in the native S. coelicolor var. aminophilus strain will be inactivated using PCR-targeted gene replacement. The resulting mutant will be analyzed for the loss of this compound production.

  • Heterologous Expression: The entire cloned BGC will be introduced into a genetically tractable and well-characterized Streptomyces host strain (e.g., S. coelicolor M1152) that does not produce interfering secondary metabolites. The heterologous host will be cultured, and the culture broth will be analyzed for the production of this compound.

Metabolite Analysis

Objective: To detect and quantify this compound production.

Methodology:

  • Sample Preparation: Culture broth will be extracted with a suitable organic solvent (e.g., butanol). The extract will be concentrated and prepared for analysis.

  • LC-MS Analysis: The extracts will be analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The identity of this compound will be confirmed by its retention time, UV-Vis spectrum (characteristic of polyenes), and mass-to-charge ratio (m/z) compared to an authentic standard.

  • NMR Spectroscopy: For structural elucidation of novel intermediates or final products, preparative HPLC will be used for purification, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces coelicolor var. aminophilus represents a fascinating example of the complex chemistry performed by soil bacteria. While significant progress has been made in understanding polyene macrolide biosynthesis in general, the specific pathway for this compound remains an area ripe for further investigation. The complete sequencing of its biosynthetic gene cluster and the functional characterization of its enzymes will not only provide fundamental insights into natural product biosynthesis but also open avenues for the engineered production of novel antifungal agents with improved therapeutic properties. The experimental approaches outlined in this guide provide a roadmap for future research in this exciting field.

Unveiling the Biological Profile of Fungimycin: A Technical Overview of a Polyene Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core biological properties of Fungimycin C59H86N2O17, a polyene macrolide antibiotic. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages the well-established characteristics of the polyene antibiotic class to present a thorough profile. Data for the representative polyene antibiotic, Amphotericin B, is used for illustrative purposes to provide researchers, scientists, and drug development professionals with a robust framework for understanding the anticipated biological activities of this compound.

Introduction to this compound and the Polyene Class

This compound is a polyene antibiotic with the chemical formula C59H86N2O17.[1] Like other members of its class, such as Amphotericin B and Nystatin, it is a natural product derived from Streptomyces species.[2] Specifically, this compound is produced by Streptomyces coelicolor var. aminophilus. Polyene antibiotics are characterized by a large macrolide ring containing a series of conjugated double bonds.[2] This structural feature is central to their antifungal mechanism of action. These compounds remain a critical component of the antifungal arsenal (B13267) due to their broad spectrum of activity and a low incidence of induced resistance.

Mechanism of Action

The primary antifungal activity of polyene antibiotics stems from their high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes. In contrast, they exhibit a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which provides a degree of selective toxicity.[3] The binding of the polyene to ergosterol is thought to occur in two primary ways: the formation of transmembrane channels or the extraction of ergosterol directly from the membrane.[2] Both actions lead to a disruption of membrane integrity, causing leakage of essential intracellular ions and molecules, which ultimately results in fungal cell death.[2]

cluster_0 Fungal Cell membrane Fungal Cell Membrane (Ergosterol-rich) cytoplasm Cytoplasm (K+, Mg++, sugars) disruption Membrane Disruption (Pore Formation / Ergosterol Sequestration) membrane->disruption This compound This compound (Polyene Antibiotic) This compound->membrane Binds to Ergosterol disruption->cytoplasm Ion Leakage death Fungal Cell Death disruption->death

Mechanism of Action of Polyene Antibiotics.

Antifungal Activity Spectrum

Fungal SpeciesIllustrative MIC Range (µg/mL) for Amphotericin B
Candida albicans0.125 - 1.0
Candida glabrata0.25 - 2.0
Candida parapsilosis0.06 - 1.0
Candida tropicalis0.125 - 1.0
Candida krusei0.5 - 4.0
Cryptococcus neoformans0.125 - 1.0
Aspergillus fumigatus0.25 - 2.0
Aspergillus flavus0.5 - 4.0
Aspergillus niger0.5 - 4.0
Rhizopus oryzae0.5 - 2.0
Fusarium solani1.0 - 8.0
Disclaimer: This data is for illustrative purposes and represents typical MIC ranges for Amphotericin B. Actual MIC values for this compound may vary.

Cytotoxicity Profile

The clinical utility of polyene antibiotics can be limited by their dose-dependent cytotoxicity, primarily nephrotoxicity. This is attributed to the interaction of the antibiotic with cholesterol in mammalian cell membranes. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity. The following table provides representative IC50 values for Amphotericin B against various mammalian cell lines to illustrate the expected cytotoxic profile of a polyene antibiotic.

Cell LineCell TypeIllustrative IC50 (µM) for Amphotericin B
HEK293Human Embryonic Kidney5 - 20
HepG2Human Hepatocellular Carcinoma10 - 50
A549Human Lung Carcinoma15 - 60
MRC-5Human Fetal Lung Fibroblast20 - 80
JurkatHuman T-cell Leukemia5 - 25
Disclaimer: This data is for illustrative purposes and represents typical IC50 ranges for Amphotericin B. Actual IC50 values for this compound may vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antifungal agent is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Plate with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Determination of Cytotoxicity (IC50)

The IC50 of a compound against mammalian cells is commonly determined using a colorimetric assay such as the MTT assay.

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound C59H86N2O17, as a member of the polyene class of antibiotics, is anticipated to exhibit a broad spectrum of antifungal activity through its interaction with fungal membrane ergosterol. While specific quantitative data for this compound remains elusive in the public domain, the established biological profile of polyenes provides a strong foundation for its expected mechanism of action, antifungal spectrum, and potential cytotoxicity. Further experimental investigation is warranted to fully characterize the unique biological properties of this compound and to evaluate its potential as a therapeutic agent.

References

Navigating the Ambiguity of "Fungimycin": A Technical Guide to Fungal Cell Membrane Disruption by Antifungalmycin N2 and Fengycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fungimycin" is not consistently associated with a single, well-characterized antifungal agent in the current scientific literature. It is listed as a synonym for Perimycin; however, detailed technical data regarding its specific target and mechanism of action on the fungal cell membrane is sparse. This guide will therefore focus on two well-researched antifungal compounds with similar-sounding names, Antifungalmycin N2 and Fengycin (B216660) , both of which are known to target and disrupt the fungal cell membrane. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to these two potent antifungal agents.

Part 1: Antifungalmycin N2 - A Dual-Action Agent Targeting Membrane Integrity and Cellular Respiration

Antifungalmycin N2, a novel metabolite from Streptomyces sp., exhibits broad-spectrum antifungal activity by employing a dual mechanism of action that compromises the fungal cell membrane and inhibits a key enzyme in the mitochondrial respiratory chain.[1][2]

Mechanism of Action

Antifungalmycin N2 primarily targets the fungal cell membrane, leading to a cascade of events that disrupt cellular homeostasis.[2] This disruption manifests as:

  • Structural Damage: Treatment with Antifungalmycin N2 causes significant morphological changes to the fungal hyphae, including severe wrinkling, flattening, and irregular folding.[3] Transmission electron microscopy reveals damage to the cell membrane and disorganization of cytoplasmic organelles.[2]

  • Increased Membrane Permeability: The structural damage leads to increased permeability of the cell membrane, resulting in the leakage of intracellular components.[2]

  • Lipid Peroxidation: The compound induces oxidative stress, leading to the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Antifungalmycin N2 has been shown to reduce the ergosterol content in the fungal cell membrane, further compromising its integrity and function.[2]

  • Inhibition of Succinate (B1194679) Dehydrogenase (SDH): In addition to its effects on the cell membrane, Antifungalmycin N2 significantly inhibits the activity of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] This inhibition is thought to occur at the ubiquinone-binding site of the SDH complex.[2]

Quantitative Data

The following tables summarize the quantitative effects of Antifungalmycin N2 on various parameters in Rhizoctonia solani.

ParameterConcentration of Antifungalmycin N2 (µg/mL)EffectReference
Mycelial Growth1.44 - 11.53Significant inhibition[3]
Ergosterol Content1.44 - 11.53Dose-dependent decrease[2]
Malondialdehyde (MDA) Content1.44 - 11.53Dose-dependent increase[2]
Electrical ConductivityNot specifiedEnhanced[2]
Succinate Dehydrogenase (SDH) Activity1.44 - 11.53Significant inhibition[2]

Further research is required to establish specific MIC and IC50 values against a broader range of fungal species.

Experimental Protocols

This protocol is used to determine the effect of Antifungalmycin N2 on the growth of filamentous fungi.

  • Materials: Potato Dextrose Agar (PDA) plates, fungal culture, Antifungalmycin N2 stock solution, sterile cork borer, incubator.

  • Procedure:

    • Prepare PDA plates containing varying concentrations of Antifungalmycin N2.

    • Inoculate the center of each plate with a mycelial plug of the target fungus, obtained using a sterile cork borer.

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the diameter of the fungal colony at regular intervals and compare it to a control plate without the antifungal agent.

    • Calculate the percentage of growth inhibition.

This protocol measures the level of lipid peroxidation in fungal cells treated with Antifungalmycin N2.

  • Materials: Fungal mycelia, Antifungalmycin N2, thiobarbituric acid (TBA), trichloroacetic acid (TCA), spectrophotometer.

  • Procedure:

    • Culture the fungus in liquid medium with and without Antifungalmycin N2.

    • Harvest and wash the mycelia.

    • Homogenize the mycelia in a suitable buffer.

    • To the homogenate, add TCA to precipitate proteins, followed by centrifugation.

    • Add TBA reagent to the supernatant and incubate at 95°C for 30 minutes to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance at 532 nm.

    • Quantify MDA concentration using a standard curve prepared with an MDA standard.

This protocol determines the inhibitory effect of Antifungalmycin N2 on SDH activity.

  • Materials: Fungal mitochondrial fraction, Antifungalmycin N2, succinate, 2,6-dichlorophenolindophenol (DCPIP), potassium cyanide (KCN), spectrophotometer.

  • Procedure:

    • Isolate the mitochondrial fraction from fungal mycelia.

    • Pre-incubate the mitochondrial preparation with varying concentrations of Antifungalmycin N2.

    • Prepare a reaction mixture containing phosphate (B84403) buffer, KCN (to inhibit cytochrome oxidase), and the mitochondrial suspension.

    • Initiate the reaction by adding succinate and the artificial electron acceptor, DCPIP.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.

    • Calculate the SDH activity and the percentage of inhibition by Antifungalmycin N2.

Visualizations

Antifungalmycin_N2_Mechanism cluster_membrane Fungal Cell Membrane cluster_mitochondrion Mitochondrion Membrane Cell Membrane Integrity Permeability Membrane Permeability Membrane->Permeability Increases LipidPeroxidation Lipid Peroxidation (MDA) Membrane->LipidPeroxidation Induces Ergosterol Ergosterol Synthesis CellDeath Fungal Cell Death Permeability->CellDeath Leads to SDH Succinate Dehydrogenase (SDH) ETC Electron Transport Chain SDH->ETC Blocks Electron Flow ATP ATP Synthesis ETC->ATP Reduces ATP->CellDeath Contributes to Antifungalmycin_N2 Antifungalmycin N2 Antifungalmycin_N2->Membrane Disrupts Antifungalmycin_N2->Ergosterol Inhibits Antifungalmycin_N2->SDH Inhibits

Caption: Mechanism of Antifungalmycin N2 Action.

Part 2: Fengycin - A Lipopeptide that Forms Ion Channels in the Fungal Membrane

Fengycin is a cyclic lipopeptide antibiotic produced by Bacillus subtilis that exhibits potent antifungal activity, particularly against filamentous fungi. Its primary target is the fungal cell membrane, where it forms ion channels, leading to membrane permeabilization and cell death.

Mechanism of Action

The amphiphilic nature of fengycin, with a hydrophilic peptide ring and a hydrophobic fatty acid tail, facilitates its interaction with and insertion into the lipid bilayer of the fungal cell membrane. This interaction leads to:

  • Ion Channel Formation: Fengycin molecules aggregate within the membrane to form ion channels or pores.[4] These channels are cation-selective and allow the leakage of ions, disrupting the electrochemical gradient across the membrane.

  • Increased Membrane Permeability: The formation of these channels leads to a significant increase in membrane permeability, causing the efflux of essential cellular components and ultimately leading to cell lysis.

  • Induction of Apoptosis and Autophagy: Recent studies suggest that fengycin can also induce programmed cell death (apoptosis) and autophagy in fungal cells.

  • Reactive Oxygen Species (ROS) Production: Fengycin treatment has been shown to induce the production of reactive oxygen species in fungi, contributing to cellular damage.[5]

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fengycin against various fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger15.62[6]
Candida albicans>1000[6]
Colletotrichum gloeosporioides25[7]
Rhizomucor variabilis~4.5 µM[8]
Experimental Protocols

This protocol is used to determine the lowest concentration of fengycin that inhibits the visible growth of a fungus.

  • Materials: 96-well microtiter plates, fungal spore suspension or yeast cell suspension, appropriate liquid growth medium (e.g., Potato Dextrose Broth), fengycin stock solution, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of fengycin in the growth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the target fungus.

    • Include a positive control (fungus without fengycin) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-48 hours).

    • Determine the MIC as the lowest concentration of fengycin at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.

This protocol is used to study the ion channel forming activity of fengycin in an artificial membrane system.

  • Materials: Planar lipid bilayer apparatus (including a chamber with two compartments separated by a small aperture), lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane), electrolyte solution (e.g., KCl), Ag/AgCl electrodes, voltage-clamp amplifier, data acquisition system, fengycin solution.

  • Procedure:

    • Form a planar lipid bilayer across the aperture separating the two compartments of the chamber.

    • Establish a stable baseline current by applying a transmembrane voltage.

    • Add fengycin to one compartment (the cis side).

    • Observe the formation of single-ion channels as stepwise increases in the transmembrane current.

    • Record the single-channel currents at different applied voltages to determine the channel conductance and ion selectivity.

Visualizations

Fengycin_Mechanism cluster_membrane Fungal Cell Membrane cluster_cellular_effects Cellular Effects Membrane Lipid Bilayer IonChannel Ion Channel Formation Membrane->IonChannel Aggregates to form Permeability Increased Permeability IonChannel->Permeability Causes IonLeakage Ion Leakage Permeability->IonLeakage Allows CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to ROS ROS Production ROS->CellDeath Contributes to Apoptosis Apoptosis/Autophagy Apoptosis->CellDeath Results in Fengycin Fengycin Fengycin->Membrane Inserts into Fengycin->ROS Induces Fengycin->Apoptosis Induces

Caption: Mechanism of Fengycin Action.

Experimental_Workflow MIC MIC Determination (Broth Microdilution) LipidBilayer Planar Lipid Bilayer Electrophysiology MIC->LipidBilayer EnzymeAssay Enzyme Inhibition Assay (e.g., SDH activity) MIC->EnzymeAssay MembraneAssay Membrane Permeability Assay (e.g., SYTOX Green) Microscopy Electron Microscopy (TEM/SEM) MembraneAssay->Microscopy LipidPeroxidation Lipid Peroxidation Assay (TBARS) ROS_Detection ROS Detection (e.g., DCFH-DA) LipidPeroxidation->ROS_Detection GeneExpression Gene Expression Analysis (qRT-PCR) EnzymeAssay->GeneExpression ROS_Detection->GeneExpression Start Antifungal Compound Start->MIC Start->MembraneAssay Start->LipidPeroxidation

References

An In-depth Technical Guide to the Interaction of Fungimycin with Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungimycin, a member of the polyene macrolide antibiotic family, exhibits potent antifungal activity through its specific interaction with ergosterol (B1671047), a primary sterol component of fungal cell membranes. This guide provides a comprehensive technical overview of the core mechanisms governing this interaction, detailing the molecular basis of this compound's action, its impact on fungal cell membrane integrity, and the subsequent cellular stress responses. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the closely related and extensively studied polyene antibiotic, Amphotericin B (AmB), as a proxy to illustrate key principles. This document outlines detailed experimental protocols for studying the this compound-ergosterol interaction and presents visual representations of the involved biological pathways and experimental workflows.

Introduction to this compound and its Target, Ergosterol

This compound, also known as Perimycin or Aminomycin, is a polyene antibiotic produced by Streptomyces coelicolor var. aminophilus[1]. Like other polyenes, its structure features a large macrolide ring with a series of conjugated double bonds on one side and a hydroxylated region on the other[2]. This amphipathic nature is crucial for its antifungal activity, which is primarily mediated by its interaction with ergosterol.

Ergosterol is a sterol unique to fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its structural differences from cholesterol, the predominant sterol in mammalian cell membranes, provide a basis for the selective toxicity of polyene antibiotics against fungi[3][4].

Mechanism of Action: The this compound-Ergosterol Interaction

The primary mechanism of action of this compound involves its high affinity for ergosterol within the fungal cell membrane. This interaction disrupts the membrane's structure and function, ultimately leading to cell death. Two main models describe this process:

  • Pore Formation Model: In this classic model, this compound molecules insert into the lipid bilayer and aggregate with ergosterol to form transmembrane channels or pores. These pores disrupt the membrane's permeability barrier, leading to the leakage of essential intracellular ions (such as K+ and Na+) and small organic molecules, which results in the dissipation of ion gradients and ultimately, cell death[3][5].

  • Sterol Sponge Model: A more recent model suggests that this compound aggregates on the exterior of the fungal cell membrane and acts like a "sponge," extracting ergosterol from the bilayer[4][6]. This sequestration of ergosterol disrupts the organization and function of ergosterol-rich membrane domains, which are critical for many cellular processes, leading to fungal cell death independent of pore formation[7]. It is likely that both mechanisms contribute to the potent antifungal activity of polyenes.

Quantitative Data on Polyene-Ergosterol Interaction

Quantifying the interaction between this compound and ergosterol is essential for understanding its potency and for the development of new antifungal agents. Due to the scarcity of data for this compound, data for Amphotericin B (AmB) is presented here as a comparable analogue.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)Reference(s)
Candida albicans0.06 - 1.0[6]
Candida glabrata0.125 - 1.0[8]
Candida parapsilosis0.125 - 1.0[8]
Candida tropicalis0.125 - 1.0[8]
Aspergillus fumigatus0.12 - 2.0[9]
Aspergillus flavus0.5 - 2.0[9]
Aspergillus niger0.25 - 2.0[9]
Aspergillus terreus0.5 - 2.0[9]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Quantitative Parameters of Amphotericin B-Induced Membrane Permeabilization
ParameterValueExperimental ContextReference(s)
Pore Radius2.3 - 3.3 nmInduced by AmB in fungal protoplasts[9]
Time to K+ Efflux~30 minutesTime to significant potassium ion leakage from vesicles[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between polyene antibiotics and ergosterol-containing membranes.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding affinity of this compound to ergosterol-containing liposomes.

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Ergosterol

  • Buffer (e.g., PBS, pH 7.4)

  • Syringe and sample cell for ITC instrument

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film of POPC and ergosterol (e.g., 9:1 molar ratio) by dissolving the lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles.

    • Create large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sample Preparation:

    • Prepare a solution of this compound in the same buffer used for liposome preparation. The concentration should be 10-20 times higher than the lipid concentration in the sample cell.

    • Fill the ITC sample cell with the ergosterol-containing LUV suspension.

    • Load the injection syringe with the this compound solution.

  • ITC Experiment:

    • Equilibrate the system at the desired temperature (e.g., 25°C).

    • Perform a series of injections of the this compound solution into the sample cell containing the liposomes, recording the heat change after each injection.

    • As a control, perform a titration of this compound into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Membrane Permeabilization Assay using SYTOX Green

SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Objective: To assess the kinetics and extent of membrane permeabilization induced by this compound.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • This compound

  • SYTOX Green nucleic acid stain

  • Buffer (e.g., PBS or growth medium)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Preparation:

    • Grow the fungal cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with the assay buffer.

    • Resuspend the cells in the assay buffer to a standardized density.

  • Assay Setup:

    • Add the fungal cell suspension to the wells of the 96-well plate.

    • Add SYTOX Green to each well to a final concentration of 0.5-1 µM and incubate in the dark for 15 minutes to allow for equilibration.

    • Measure the baseline fluorescence (excitation ~485 nm, emission ~520 nm).

  • Treatment:

    • Add serial dilutions of this compound to the wells.

    • Include a negative control (vehicle only) and a positive control for maximal permeabilization (e.g., heat-killed cells or cells treated with a permeabilizing agent like 70% ethanol).

  • Measurement:

    • Monitor the increase in fluorescence over time at regular intervals.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity to the positive control to express the results as a percentage of maximum permeabilization.

    • Plot the percentage of permeabilization as a function of time and this compound concentration.

Fungal Stress Response to Membrane Damage

The membrane disruption caused by this compound triggers cellular stress responses in fungi, primarily through the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) MAPK pathways. These pathways attempt to counteract the damage and maintain cellular homeostasis.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is activated in response to cell wall stress, which can be induced by agents that disrupt the cell membrane and perturb the connection between the membrane and the cell wall.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-Ergosterol Complex Membrane_Stress Membrane Stress This compound->Membrane_Stress Wsc1_Mid2 Wsc1/Mid2 Sensors Membrane_Stress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1_Swi4_Swi6 Rlm1/Swi4/Swi6 Transcription Factors Slt2->Rlm1_Swi4_Swi6 Cell_Wall_Genes Cell Wall Repair Genes Rlm1_Swi4_Swi6->Cell_Wall_Genes Cell_Wall_Repair Cell Wall Repair & Synthesis Cell_Wall_Genes->Cell_Wall_Repair Transcription & Translation

Cell Wall Integrity (CWI) Pathway Activation
High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is primarily activated by osmotic stress, but it can also be triggered by membrane fluidization and other stresses that affect membrane integrity.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-Ergosterol Complex Membrane_Fluidity_Change Membrane Fluidity Change This compound->Membrane_Fluidity_Change Sln1_Sho1 Sln1/Sho1 Osmosensors Membrane_Fluidity_Change->Sln1_Sho1 Ypd1_Ssk1 Ypd1/Ssk1 Sln1_Sho1->Ypd1_Ssk1 Pbs2 Pbs2 (MAPKK) Sln1_Sho1->Pbs2 Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ypd1_Ssk1->Ssk2_Ssk22 Ssk2_Ssk22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hot1_Skp1_Msn2_Msn4 Hot1/Skp1/Msn2/Msn4 Transcription Factors Hog1->Hot1_Skp1_Msn2_Msn4 Glycerol_Production Glycerol Production Hog1->Glycerol_Production Cell_Cycle_Arrest Cell Cycle Arrest Hog1->Cell_Cycle_Arrest Stress_Response_Genes Stress Response Genes Hot1_Skp1_Msn2_Msn4->Stress_Response_Genes

High Osmolarity Glycerol (HOG) Pathway Activation

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the interaction of this compound with fungal cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis MIC_Assay MIC Determination ITC Isothermal Titration Calorimetry MIC_Assay->ITC Permeabilization_Assay Membrane Permeabilization (SYTOX Green) ITC->Permeabilization_Assay CD_Spectroscopy Circular Dichroism Spectroscopy Permeabilization_Assay->CD_Spectroscopy Fungal_Culture Fungal Cell Culture Fungimycin_Treatment This compound Treatment Fungal_Culture->Fungimycin_Treatment Western_Blot Western Blot (MAPK Phosphorylation) Fungimycin_Treatment->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Fungimycin_Treatment->RT_qPCR Microscopy Fluorescence Microscopy Fungimycin_Treatment->Microscopy

Experimental Workflow for this compound Interaction Studies

Conclusion

This compound's interaction with ergosterol is a multifaceted process that remains a cornerstone of its potent antifungal activity. By physically disrupting the fungal cell membrane through pore formation and/or ergosterol extraction, this compound triggers a cascade of events leading to cell death. Understanding the quantitative aspects of this interaction and the resulting cellular stress responses is crucial for the rational design of new, more effective, and less toxic polyene derivatives. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of this compound and other polyene antibiotics.

References

Fungimycin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungimycin, also known by its synonyms Perimycin (B1143787) and Aminomycin, is a polyene macrolide antibiotic with potent antifungal activity. Produced by Streptomyces coelicolor var. aminophilus, it belongs to a class of naturally derived compounds that have been a cornerstone in the treatment of fungal infections. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important antifungal agent.

Physicochemical Properties

This compound is a complex macrocyclic lactone containing a conjugated heptaene region, which is characteristic of this class of polyenes and is responsible for its biological activity. Its chemical structure has been elucidated, with the stereostructure of its major component, Perimycin A, being established by NMR spectroscopy.[1]

General Properties
PropertyValueReference
Chemical Formula C₅₉H₈₆N₂O₁₇--INVALID-LINK--
Molecular Weight 1095.33 g/mol --INVALID-LINK--
IUPAC Name (23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione--INVALID-LINK--
CAS Number 11016-07-2--INVALID-LINK--
Appearance Amorphous, golden-yellow solid[2]
Melting Point Indefinite[2]
Solubility

This compound is sparingly soluble in water but shows solubility in various organic solvents. Quantitative solubility data is limited in publicly available literature; however, qualitative descriptions are provided below.

SolventSolubility
Water Slightly soluble
Methanol Soluble
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Pyridine Soluble
Dimethylformamide (DMF) Soluble
Stability

This compound is sensitive to heat, light, and extremes in pH. Proper storage is crucial to maintain its biological activity.

ConditionStability ProfileRecommended Storage
Temperature Unstable at elevated temperatures.Short-term (days to weeks): 0-4 °C. Long-term (months to years): -20 °C.
Light Degradation occurs upon exposure to light.Store in the dark.
pH Most stable in the neutral pH range. Degradation is accelerated under acidic and alkaline conditions.Solutions should be prepared in neutral buffers.

Mechanism of Action

The primary antifungal mechanism of this compound, like other polyene antibiotics, involves its interaction with ergosterol, a principal sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Fungimycin_Mechanism_of_Action This compound This compound Ergosterol Ergosterol in Fungal Cell Membrane This compound->Ergosterol Binds to Complex This compound-Ergosterol Complex Ergosterol->Complex Pore Membrane Pore/ Channel Formation Complex->Pore Induces Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to Isolation_Workflow cluster_0 Extraction cluster_1 Purification Fermentation 1. Fermentation Broth (Streptomyces coelicolor) Centrifugation 2. Centrifugation Fermentation->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction 3. Solvent Extraction (e.g., Methanol, Acetone) Mycelial_Cake->Solvent_Extraction Crude_Extract 4. Crude Extract Solvent_Extraction->Crude_Extract Chromatography 5. Column Chromatography (Silica Gel or Sephadex) Crude_Extract->Chromatography Fractions 6. Fraction Collection Chromatography->Fractions TLC 7. TLC Analysis Fractions->TLC Pooling 8. Pooling of Active Fractions TLC->Pooling Crystallization 9. Crystallization/ Precipitation Pooling->Crystallization Pure_this compound 10. Pure this compound Crystallization->Pure_this compound

References

Perimycin: A Technical Guide to Natural Production and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimycin, a member of the aromatic heptaene polyene macrolide class of antibiotics, exhibits potent antifungal activity. This technical guide provides an in-depth overview of the natural production of Perimycin by its native producer, Streptomyces aminophilus, and explores potential avenues for its chemical synthesis. Detailed methodologies for fermentation, extraction, and purification are presented, alongside a discussion of the biosynthetic pathway and its regulation. Furthermore, this document outlines hypothetical strategies for the total and semi-synthesis of Perimycin, offering a roadmap for the generation of novel derivatives with potentially enhanced therapeutic properties.

Natural Production of Perimycin

The primary route for obtaining Perimycin is through fermentation of the producing microorganism, Streptomyces coelicolor var. aminophilus, also known as Streptomyces aminophilus.[1] The biosynthesis of Perimycin is a complex process orchestrated by a Type I polyketide synthase (PKS) gene cluster.

The Producing Organism
  • Organism: Streptomyces aminophilus (ATCC 14521)

  • Morphology: Gram-positive, filamentous bacteria characterized by the formation of substrate and aerial mycelia, and spore chains.

Biosynthesis of Perimycin

Perimycin's biosynthesis is a multi-step enzymatic process:

  • Polyketide Backbone Synthesis: The macrolide core is assembled by a modular Type I PKS.

  • Starter Unit: Unlike many other polyenes, Perimycin biosynthesis is initiated with a p-aminobenzoic acid (PABA) starter unit.[2] The PABA is synthesized from chorismic acid by the enzyme p-aminobenzoic acid synthase (PABA synthase).[3][4]

  • Glycosylation: The macrolide core is glycosylated with the deoxyamino sugar D-perosamine.[1][5] This sugar is synthesized from the precursor GDP-mannose via a two-step enzymatic reaction involving GDP-mannose 4,6-dehydratase and GDP-perosamine synthase.[6][7] The glycosylation is catalyzed by a specific glycosyltransferase, PerDI.[8]

Perimycin_Biosynthesis Chorismic_acid Chorismic Acid PABA p-Aminobenzoic Acid (PABA) (Starter Unit) Chorismic_acid->PABA PABA Synthase PKS Type I Polyketide Synthase (PKS) PABA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Perimycin_Aglycone Perimycin Aglycone PKS->Perimycin_Aglycone Perimycin Perimycin Perimycin_Aglycone->Perimycin Glycosyltransferase (PerDI) GDP_Mannose GDP-Mannose GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_4_keto_6_deoxymannose GDP-Mannose 4,6-dehydratase GDP_Perosamine GDP-D-Perosamine GDP_4_keto_6_deoxymannose->GDP_Perosamine GDP-Perosamine Synthase (PerDII) GDP_Perosamine->Perimycin

Figure 1: Biosynthetic pathway of Perimycin.
Regulation of Perimycin Biosynthesis

The expression of the Perimycin biosynthetic gene cluster is tightly regulated. This regulation occurs at multiple levels, involving pathway-specific regulators encoded within the gene cluster and global regulators that respond to nutritional and environmental signals.

  • Precursor Regulation: The biosynthesis of the PABA starter unit is a key regulatory point. PABA synthase in Streptomyces is repressed by aromatic amino acids and PABA itself, as well as by inorganic phosphate.[3][4]

  • Transcriptional Activators: Many polyene macrolide biosynthetic gene clusters are controlled by PAS-LuxR family transcriptional regulators.[9] These regulators bind to specific promoter regions to activate the transcription of the biosynthetic genes. While the specific regulator for the Perimycin cluster is not explicitly detailed in the provided search results, a similar hierarchical control mechanism involving a SARP family regulator controlling a PAS-LuxR activator, as seen in pimaricin biosynthesis, is plausible.[10]

Perimycin_Regulation Nutritional_Signals Nutritional Signals (e.g., Phosphate, Amino Acids) Global_Regulators Global Regulators Nutritional_Signals->Global_Regulators PABA_BGC PABA Biosynthesis Genes Nutritional_Signals->PABA_BGC represses Pathway_Regulator Pathway-Specific Regulator(s) (e.g., SARP/PAS-LuxR family) Global_Regulators->Pathway_Regulator Perimycin_BGC Perimycin Biosynthetic Gene Cluster (BGC) Pathway_Regulator->Perimycin_BGC activates PABA_Synthase PABA Synthase PABA_BGC->PABA_Synthase PKS_and_modifying_enzymes PKS & Modifying Enzymes Perimycin_BGC->PKS_and_modifying_enzymes PABA PABA PABA_Synthase->PABA Perimycin Perimycin PKS_and_modifying_enzymes->Perimycin PABA->PABA_BGC feedback repression

Figure 2: Regulation of Perimycin biosynthesis.
Fermentation Protocol

While a specific, highly optimized fermentation protocol for Perimycin is not publicly available, the following protocol is based on general methods for producing polyene macrolides from Streptomyces species.[11][12] Optimization of media components and fermentation parameters is critical for maximizing yield.[][]

1.4.1. Media Composition

ComponentConcentration (g/L)Role
Seed Medium
Yeast Extract5.0Nitrogen and vitamin source
Dextrose10.0Carbon source
Soluble Starch20.0Carbon source
Casein Enzyme Hydrolysate5.0Nitrogen source
CaCO₃4.0pH buffering
Production Medium
Proteose Peptone20.8Complex nitrogen source
Maltose12.7Carbon source
K₂HPO₄3.77Phosphate source and buffering

1.4.2. Fermentation Parameters

ParameterValue
Temperature25-30°C
Initial pH7.0
Inoculum Size10% (v/v)
Agitation150-200 rpm
Fermentation Time48-72 hours
Working Volume75 mL in a 250 mL flask

1.4.3. Experimental Workflow

Fermentation_Workflow Inoculum_Prep Inoculum Preparation: Grow S. aminophilus in seed medium Fermentation Production Fermentation: Inoculate production medium Inoculum_Prep->Fermentation Monitoring Monitoring & Control: Monitor pH, cell growth, and Perimycin production Fermentation->Monitoring Monitoring->Fermentation Adjust parameters as needed Harvest Harvest: Centrifuge to separate biomass and supernatant Monitoring->Harvest Extraction Proceed to Extraction Harvest->Extraction

Figure 3: Fermentation workflow for Perimycin production.
Extraction and Purification Protocol

The following protocol for the extraction and purification of Perimycin is a composite method based on established techniques for polyene macrolides.[15][16][17]

1.5.1. Step 1: Solvent Extraction

  • Separate the mycelial biomass from the fermentation broth by centrifugation.

  • Combine the mycelium and the supernatant for extraction.

  • Perform liquid-liquid extraction with an equal volume of ethyl acetate (B1210297).

  • Repeat the extraction three times to ensure complete recovery of Perimycin.

  • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

1.5.2. Step 2: Silica (B1680970) Gel Column Chromatography

  • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing Perimycin.

  • Pool the Perimycin-containing fractions and concentrate.

1.5.3. Step 3: High-Performance Liquid Chromatography (HPLC) Purification

  • For final purification, employ reverse-phase HPLC.

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used.

  • Detection: Monitor the elution profile at the characteristic UV absorbance maxima of heptaenes (around 361, 383, and 406 nm).

  • Collect the peak corresponding to Perimycin and remove the solvent under vacuum to obtain the pure compound.

Synthesis of Perimycin

As of the date of this document, a total chemical synthesis of Perimycin has not been reported. The structural complexity of polyene macrolides presents a significant synthetic challenge.[18] However, semi-synthetic modification of the natural product is a viable strategy for generating novel analogs.

Total Synthesis (Hypothetical Approach)

A plausible retrosynthetic analysis would involve disconnecting the macrocycle at the ester linkage and at key carbon-carbon bonds, leading to several complex fragments that could be synthesized stereoselectively and then coupled.

Semi-synthesis of Perimycin Derivatives

Semi-synthetic modifications can be targeted at the reactive functional groups of the Perimycin molecule, primarily the hydroxyl groups of the polyol region and the amino group of the perosamine sugar.[19]

2.2.1. Acylation of Hydroxyl Groups

The hydroxyl groups can be acylated to form esters, which can alter the solubility and pharmacokinetic properties of the molecule.

Protocol for Esterification:

  • Dissolve purified Perimycin in a suitable aprotic solvent (e.g., pyridine (B92270) or dimethylformamide).

  • Add an acylating agent, such as an acid anhydride (B1165640) or acid chloride (e.g., acetic anhydride, succinic anhydride), in the presence of a base (e.g., triethylamine (B128534) or DMAP).

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting ester derivative by column chromatography.

Semi_Synthesis_Workflow Purified_Perimycin Purified Perimycin Reaction_Setup Reaction Setup: Dissolve Perimycin in a suitable solvent Purified_Perimycin->Reaction_Setup Reagent_Addition Reagent Addition: Add modifying agent (e.g., acylating agent) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: Monitor progress by TLC or LC-MS Reagent_Addition->Reaction_Monitoring Workup Workup & Extraction: Quench reaction and extract the product Reaction_Monitoring->Workup Purification Purification: Column chromatography or HPLC Workup->Purification Derivative Perimycin Derivative Purification->Derivative

Figure 4: Workflow for the semi-synthesis of Perimycin derivatives.

Quantitative Data Summary

Quantitative data for Perimycin production is not extensively reported in the literature. The following table provides a summary of typical yields for other polyene macrolides to serve as a benchmark.

AntibioticProducing OrganismReported YieldReference
Nystatin AnalogS. noursei ERD44Not specified, but detectable[20]
Xenocoumacin 1Xenorhabdus nematophila173.99 mg/L[12]
FengycinBacillus subtilis130.10 mg/L[11]
Perimycin S. aminophilus Data not available

Conclusion

Perimycin remains a molecule of significant interest due to its potent antifungal activity. While its natural production through fermentation is the current method of supply, there is considerable scope for yield improvement through media and process optimization. The elucidation of its biosynthetic pathway and regulatory mechanisms opens up possibilities for genetic engineering of the producer strain to enhance titers. Furthermore, although a total chemical synthesis is yet to be achieved, semi-synthetic modification of the Perimycin scaffold presents a promising avenue for the development of new antifungal agents with improved pharmacological profiles. This guide provides a comprehensive foundation for researchers to advance the study and application of this important natural product.

References

Methodological & Application

Application Notes and Protocols for Fungimycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungimycin is a novel antifungal agent with a putative mechanism of action involving the disruption of the fungal cell membrane.[1] The determination of its in vitro efficacy against various fungal pathogens is a critical step in its preclinical development. The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's potency, defined as the lowest concentration that prevents the visible growth of a microorganism after a specific incubation period.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, which is considered a gold-standard for antifungal susceptibility testing.[2][4] The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Principle of the Method

The broth microdilution method involves exposing a standardized fungal inoculum to serial twofold dilutions of an antifungal agent in a liquid broth medium within a 96-well microtiter plate.[2][6] Following an appropriate incubation period, the plates are assessed for microbial growth. The MIC is identified as the lowest concentration of the antifungal agent that leads to a significant reduction in fungal growth in comparison to a control well without the drug.[2]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against a panel of clinically relevant fungal species. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.[5]

Fungal SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans500.06 - 20.251
Candida glabrata500.125 - 814
Candida parapsilosis500.03 - 10.1250.5
Cryptococcus neoformans300.06 - 40.52
Aspergillus fumigatus400.125 - 1628
Aspergillus flavus400.25 - >16416
Fusarium solani251 - >168>16
Rhizopus oryzae200.5 - 828

Experimental Protocols

Materials and Reagents
  • This compound (analytical grade powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile petri dishes

  • Fungal isolates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Hemocytometer (for mold inoculum preparation)

  • Multichannel pipette

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp., Cryptococcus spp.)

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.
  • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.
  • The stock solution can be stored at -20°C.

2. Preparation of Fungal Inoculum:

  • Subculture the yeast isolate onto a fresh SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
  • Select several well-isolated colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[2]
  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[3]

3. Preparation of Microtiter Plates:

  • Dispense 100 µL of RPMI-1640 broth into wells 2 through 11 of a 96-well microtiter plate.[2]
  • Prepare a working solution of this compound at twice the highest desired final concentration in RPMI-1640.
  • Add 200 µL of this working solution to well 1.[2]
  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[2][6] Well 11 will serve as the growth control (drug-free).[2] Well 12 will be the sterility control (uninoculated medium).[6]

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.[2]
  • Cover the plates and incubate at 35°C for 24-48 hours.[5]

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control well.[6] This can be assessed visually or by reading the optical density (OD) at 600 nm using a microplate reader.[7]

Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus spp.)

1. Preparation of this compound Stock Solution:

  • Follow the same procedure as described for yeasts.

2. Preparation of Fungal Inoculum:

  • Grow the mold on SDA at 35°C until sporulation is achieved.
  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[2][5]

3. Preparation of Microtiter Plates:

  • Follow the same procedure as described for yeasts.

4. Inoculation and Incubation:

  • Follow the same procedure as described for yeasts.
  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[5]

5. Determination of MIC:

  • The MIC endpoint for molds is defined as the lowest concentration of this compound that shows complete inhibition of growth.[4]

Visualizations

Fungimycin_MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_this compound Prepare this compound Stock & Working Solutions prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_this compound->prep_plate prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) inoculation Inoculate Plate with Fungal Suspension prep_inoculum->inoculation prep_plate->inoculation incubation Incubate Plate (e.g., 35°C, 24-72h) inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.

References

Application Notes and Protocols for Fungimycin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungimycin, also known as Perimycin, is a polyene antibiotic produced by Streptomyces coelicolor var. aminophilus. It exhibits potent antifungal properties and is a valuable tool in various research applications, including studies on fungal biology and the development of new antifungal agents. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below. These values are essential for accurate preparation of stock solutions.

PropertyValueCitations
Molecular Formula C₅₉H₈₆N₂O₁₇[1]
Molecular Weight 1095.33 g/mol [1][2]
Appearance Solid powder[1]
Purity >98% (batch-specific purity should be confirmed from the Certificate of Analysis)[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage (Powder) Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[1]
Storage (Stock Solution) Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the mass of this compound or the volume of the solvent accordingly.

3.1. Materials

  • This compound powder (CAS# 11016-07-2)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves

3.2. Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1]

  • Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.

  • Wear appropriate PPE, including a lab coat, safety goggles, and gloves, to prevent skin and eye contact.[3][4]

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.

3.3. Calculation for 10 mM Stock Solution

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 1 mL stock of 10 mM this compound (MW = 1095.33 g/mol ):

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 1095.33 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 1095.33 g/mol * 1000 mg/g = 10.95 mg

Note: It is advisable to weigh out a slightly larger mass (e.g., 11 mg) and adjust the DMSO volume for easier and more accurate measurement.

3.4. Step-by-Step Procedure

  • Preparation: Put on all required PPE. Ensure the analytical balance is calibrated and the workspace is clean.

  • Weighing this compound: Carefully weigh out the calculated mass of this compound powder (e.g., 10.95 mg for a 1 mL of 10 mM solution) and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Using a micropipette, add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolving: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting and Storage:

    • For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term use (months).[1] For short-term use (days to weeks), the solution can be stored at 0 - 4°C.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Fungimycin_Stock_Preparation start Start ppe 1. Wear PPE (Lab Coat, Gloves, Goggles) start->ppe calculate 2. Calculate Required Mass (e.g., 10.95 mg for 1 mL of 10 mM) ppe->calculate weigh 3. Weigh this compound Powder calculate->weigh add_dmso 4. Add Sterile DMSO weigh->add_dmso dissolve 5. Vortex to Dissolve add_dmso->dissolve aliquot 6. Aliquot into Sterile Tubes dissolve->aliquot store 7. Store at -20°C aliquot->store end End store->end

References

Application Notes and Protocols for Fungimycin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungimycin is a compound with potential antifungal properties.[1][2] These application notes provide a comprehensive guide for the preclinical evaluation of this compound's efficacy against various fungal pathogens. The protocols outlined below describe key in vitro and in vivo experiments to determine its antifungal activity, mechanism of action, and potential for therapeutic development. Adherence to standardized methodologies is crucial for generating reproducible and comparable data.

In Vitro Efficacy Studies

In vitro testing is the first step in characterizing the antifungal activity of this compound. These assays determine the concentration-dependent effects of the compound on fungal growth and viability.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3][4] The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.[5][6]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[7]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 - 16 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Data Presentation: MIC of this compound

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 208821
Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[3][4]

Protocol: MFC Determination

  • Perform the MIC assay as described above.

  • Subculturing:

    • Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spread the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control subculture.

  • Reading the MFC:

    • The MFC is the lowest concentration of this compound that results in no more than a specified number of colonies (e.g., ≤3 colonies), which corresponds to a 99.9% killing effect.[3]

Data Presentation: MFC of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 208821
Time-Kill Kinetic Assays

Time-kill assays provide information on the rate at which an antifungal agent kills a fungal population over time.

Protocol: Time-Kill Assay

  • Prepare a fungal suspension as for the MIC assay, but with a final concentration of approximately 1-5 x 10^5 CFU/mL in a larger volume of RPMI 1640 medium.

  • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a drug-free growth control.

  • Incubate the cultures at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate them on agar medium.

  • Incubate the plates and count the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

Data Presentation: Time-Kill Kinetics of this compound against C. albicans

Time (hours)Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0
2
4
8
12
24

Biofilm Efficacy Studies

Fungal biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antifungal agents.[3] Assessing the activity of this compound against biofilms is crucial.

Biofilm Susceptibility Testing

This assay determines the minimum biofilm eradication concentration (MBEC) or the sessile MIC (SMIC).

Protocol: Biofilm Susceptibility Assay

  • Biofilm Formation:

    • Add a standardized fungal suspension (1 x 10^7 CFU/mL) to the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Wash:

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Addition of this compound:

    • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubation:

    • Incubate the plate for another 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the wells again with PBS.

    • Quantify the remaining viable biofilm using a metabolic assay such as the XTT reduction assay.[7] The color change, which is proportional to the metabolic activity of the cells, is measured using a microplate reader.

  • Determination of SMIC:

    • The SMIC is the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the control.[7]

Data Presentation: Biofilm Susceptibility of this compound

Fungal SpeciesStrain IDPlanktonic MIC (µg/mL)Sessile MIC₅₀ (µg/mL)Sessile MIC₈₀ (µg/mL)
Candida albicansATCC 90028
Candida parapsilosisClinical Isolate 2

Mechanism of Action (Hypothetical) and Signaling Pathways

While the precise mechanism of this compound is not extensively documented in recent literature, many antifungal agents target the fungal cell wall or membrane.[8][9] A common mechanism is the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. Another key target is the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, assuming it interferes with the cell wall integrity (CWI) pathway. The CWI pathway is a conserved signaling cascade that responds to cell wall stress and is crucial for fungal viability.[10]

Fungimycin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SensorProteins SensorProteins This compound->SensorProteins Inhibition CellWallStress CellWallStress CellWallStress->SensorProteins Rho1_GTPase Rho1_GTPase SensorProteins->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK_Cascade->TranscriptionFactors CellWall_Genes Cell Wall Synthesis Genes TranscriptionFactors->CellWall_Genes

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram outlines the logical progression of experiments for evaluating the efficacy of this compound.

Experimental_Workflow Start Start InVitroScreening In Vitro Screening (MIC/MFC) Start->InVitroScreening TimeKillAssay Time-Kill Kinetics InVitroScreening->TimeKillAssay BiofilmAssay Biofilm Susceptibility InVitroScreening->BiofilmAssay MechanismOfAction Mechanism of Action Studies TimeKillAssay->MechanismOfAction BiofilmAssay->MechanismOfAction InVivoStudies In Vivo Efficacy (Animal Models) MechanismOfAction->InVivoStudies Toxicity Toxicity Studies InVivoStudies->Toxicity LeadOptimization Lead Optimization Toxicity->LeadOptimization LeadOptimization->InVitroScreening Re-evaluate End End LeadOptimization->End

Caption: Experimental workflow for this compound efficacy.

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the efficacy of this compound in a living organism.[11][12] A murine model of systemic candidiasis is a common and well-established model.[11]

Protocol: Murine Model of Systemic Candidiasis

  • Animals: Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection.

  • Infection:

    • Prepare an inoculum of Candida albicans in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via an appropriate route (e.g., intraperitoneal or oral) at specified time points post-infection.

    • Include a vehicle control group (mice receiving the drug solvent only) and a positive control group (mice treated with a known antifungal like fluconazole).

  • Monitoring:

    • Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 14-21 days).

  • Endpoints:

    • Survival: Record and plot the survival rates for each treatment group.

    • Fungal Burden: At the end of the study, or at specific time points, euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on agar medium to determine the fungal burden (CFU/gram of tissue).[11][13]

Data Presentation: In Vivo Efficacy of this compound

Table 5.1: Survival of Mice with Systemic Candidiasis

Treatment GroupDose (mg/kg)Number of MicePercent Survival
Vehicle Control-10
This compound110
This compound510
This compound1010
Fluconazole1010

Table 5.2: Fungal Burden in Kidneys

Treatment GroupDose (mg/kg)Mean log₁₀ CFU/gram ± SD
Vehicle Control-
This compound1
This compound5
This compound10
Fluconazole10

Conclusion

These application notes and protocols provide a framework for the systematic evaluation of this compound's antifungal efficacy. The data generated from these studies will be critical in determining its potential as a novel antifungal therapeutic agent. Careful execution of these experiments and clear presentation of the data are paramount for the successful advancement of this compound through the drug development pipeline.

References

Fungimycin (Fengycin) Application in Fungal Biofilm Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, exhibit increased tolerance to antimicrobial agents and host immune responses. This document provides detailed application notes and protocols for the use of Fungimycin, a potent antifungal agent, in fungal biofilm research.

Note on Nomenclature: The term "this compound" is used in some older literature to describe a polyene antibiotic. However, recent and more extensive research on anti-biofilm properties is predominantly associated with "Fengycin," a cyclic lipopeptide antibiotic produced by various Bacillus species. This document will focus on the application of Fengycin, as it aligns with the contemporary understanding of its significant anti-biofilm activities.

Fengycin is a lipopeptide that exhibits strong antifungal activity, particularly against filamentous fungi and yeasts such as Candida albicans and Aspergillus fumigatus. Its primary mechanism of action involves the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[1][2][3][4][5] Furthermore, Fengycin has been shown to induce apoptosis-like cell death through the accumulation of reactive oxygen species (ROS) and to activate stress-related signaling pathways within the fungal cell, such as the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7]

These application notes provide a framework for researchers to investigate the efficacy of Fengycin against fungal biofilms, from initial screening to more detailed mechanistic studies.

Data Presentation: Efficacy of Fengycin Against Fungal Biofilms

The following tables are templates for summarizing quantitative data from biofilm inhibition and eradication assays. Researchers should replace the placeholder data with their experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Fengycin against Fungal Biofilms

Fungal SpeciesPlanktonic MIC₅₀ (µg/mL)Biofilm MIC₅₀ (Sessile MIC₅₀) (µg/mL)Biofilm MBEC₅₀ (µg/mL)
Candida albicans (e.g., SC5314)Insert DataInsert DataInsert Data
Aspergillus fumigatus (e.g., Af293)Insert DataInsert DataInsert Data
Other (Specify)Insert DataInsert DataInsert Data

MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of planktonic cell growth. Sessile MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of metabolic activity in a biofilm. MBEC₅₀: Minimum biofilm eradication concentration required to eradicate 50% of the pre-formed biofilm.

Table 2: Inhibition of Fungal Biofilm Formation by Fengycin

Fungal SpeciesFengycin Concentration (µg/mL)Biofilm Biomass Inhibition (%) (Crystal Violet Assay)Metabolic Activity Inhibition (%) (XTT Assay)
Candida albicanse.g., 2Insert DataInsert Data
e.g., 4Insert DataInsert Data
e.g., 8Insert DataInsert Data
e.g., 16Insert DataInsert Data
Aspergillus fumigatuse.g., 2Insert DataInsert Data
e.g., 4Insert DataInsert Data
e.g., 8Insert DataInsert Data
e.g., 16Insert DataInsert Data

Table 3: Eradication of Pre-formed Fungal Biofilms by Fengycin

Fungal SpeciesFengycin Concentration (µg/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)Metabolic Activity Reduction (%) (XTT Assay)
Candida albicanse.g., 16Insert DataInsert Data
e.g., 32Insert DataInsert Data
e.g., 64Insert DataInsert Data
e.g., 128Insert DataInsert Data
Aspergillus fumigatuse.g., 16Insert DataInsert Data
e.g., 32Insert DataInsert Data
e.g., 64Insert DataInsert Data
e.g., 128Insert DataInsert Data

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Fungal Cells

This protocol is adapted from standard microdilution methods.

Materials:

  • This compound (Fengycin) stock solution

  • Fungal isolate (Candida albicans, Aspergillus fumigatus, etc.)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. For yeasts, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi, harvest conidia and adjust the concentration in sterile saline.

  • Serial Dilutions: Prepare serial twofold dilutions of Fengycin in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well to achieve a final concentration of approximately 1-5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for filamentous fungi.

  • Controls: Include a positive control (fungal inoculum without Fengycin) and a negative control (medium only).

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Fengycin that causes a significant inhibition of visible growth compared to the positive control.

Protocol 2: Fungal Biofilm Formation and Inhibition Assay

This protocol assesses the ability of Fengycin to prevent biofilm formation.

Materials:

  • Same as Protocol 1

Procedure:

  • Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1, but at a higher concentration (e.g., 1 x 10⁶ cells/mL for C. albicans).

  • Plate Preparation: Add the fungal inoculum to the wells of a 96-well flat-bottom microtiter plate.

  • Treatment: Immediately add serial dilutions of Fengycin to the wells.

  • Controls: Include a positive control (biofilm with no Fengycin) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Quantification: After incubation, quantify the biofilm using either the Crystal Violet Assay (Protocol 4) or the XTT Assay (Protocol 5).

Protocol 3: Fungal Biofilm Eradication Assay

This protocol evaluates the efficacy of Fengycin in eradicating pre-formed biofilms.

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 2 (steps 1 and 2) and incubate for 24 hours.

  • Washing: After incubation, carefully aspirate the medium and wash the biofilms twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Treatment: Add fresh medium containing serial dilutions of Fengycin to the wells with the pre-formed biofilms.

  • Controls: Include a positive control (biofilm with no Fengycin) and a negative control (medium only).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Quantify the remaining biofilm using either the Crystal Violet Assay (Protocol 4) or the XTT Assay (Protocol 5).

Protocol 4: Crystal Violet (CV) Assay for Biofilm Biomass Quantification

Procedure:

  • Washing: After the treatment period (from Protocol 2 or 3), wash the wells twice with PBS.

  • Fixation: Add methanol (B129727) to each well and incubate for 15 minutes.

  • Staining: Remove the methanol and add 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 20 minutes.

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water.

  • Solubilization: Air dry the plate and then add 33% (v/v) glacial acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 5: XTT Assay for Biofilm Metabolic Activity Quantification

Procedure:

  • Washing: After the treatment period (from Protocol 2 or 3), wash the biofilms twice with PBS.

  • XTT Solution Preparation: Prepare the XTT/menadione solution immediately before use.

  • Incubation: Add the XTT/menadione solution to each well and incubate the plate in the dark at 37°C for 2-3 hours.

  • Absorbance Reading: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

Visualizations

Fungal Biofilm Development and Inhibition Workflow

G cluster_0 Biofilm Formation Stages cluster_1 This compound (Fengycin) Intervention Points A 1. Planktonic Cell Adhesion B 2. Cell Proliferation & Microcolony Formation A->B C 3. Extracellular Matrix (ECM) Production B->C D 4. Biofilm Maturation C->D E 5. Dispersal of Planktonic Cells D->E I1 Inhibition of Adhesion I1->A Prevents I2 Disruption of ECM Synthesis I2->C Blocks I3 Eradication of Mature Biofilm I3->D Destroys

Caption: Workflow of fungal biofilm development and points of intervention for this compound (Fengycin).

Proposed Mechanism of Action of this compound (Fengycin)

G This compound This compound (Fengycin) Membrane Fungal Cell Membrane (Ergosterol-rich) This compound->Membrane Binds to ROS Reactive Oxygen Species (ROS) Accumulation This compound->ROS Induces Pore Pore Formation & Membrane Permeabilization Membrane->Pore Leakage Leakage of Intracellular Ions (K+, Na+) Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath HOG_MAPK HOG-MAPK Pathway Activation ROS->HOG_MAPK Triggers Apoptosis Apoptosis-like Cell Death HOG_MAPK->Apoptosis Apoptosis->CellDeath

Caption: Proposed signaling pathway for this compound (Fengycin) action on fungal cells.

Experimental Workflow for Evaluating Anti-Biofilm Efficacy

G Start Start Inoculum Prepare Fungal Inoculum Start->Inoculum Biofilm_Formation Biofilm Formation (24h) Inoculum->Biofilm_Formation Wash1 Wash with PBS Biofilm_Formation->Wash1 Treatment Add this compound (Fengycin) (Serial Dilutions) Wash1->Treatment Incubate Incubate (24h) Treatment->Incubate Wash2 Wash with PBS Incubate->Wash2 Quantify Quantify Biofilm Wash2->Quantify CV Crystal Violet Assay (Biomass) Quantify->CV XTT XTT Assay (Metabolic Activity) Quantify->XTT End End CV->End XTT->End

Caption: Experimental workflow for assessing the eradication efficacy of this compound (Fengycin) against pre-formed fungal biofilms.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Fungimycin Using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of fungal resistance to existing therapeutic agents presents a significant challenge in clinical practice, necessitating the discovery and development of novel antifungal compounds.[1][2] A crucial step in the preclinical evaluation of a new antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][3] This application note provides a detailed protocol for determining the MIC of the novel investigational compound, Fungimycin, against common fungal pathogens using the broth microdilution method. This method is a standardized technique, widely accepted and based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and accuracy of results.[4][5][6][7]

Principle of the Method

The broth microdilution method involves exposing a standardized suspension of a fungal isolate to serial twofold dilutions of an antifungal agent in a liquid growth medium.[3] Following a specified incubation period, the microtiter plates are observed for fungal growth. The MIC is determined as the lowest concentration of the antifungal agent that results in a significant inhibition of growth compared to a drug-free control.[3]

Experimental Protocols

Materials and Reagents

  • This compound (investigational antifungal agent)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound

  • Spectrophotometer or McFarland density standards

  • Hemocytometer (for filamentous fungi)

  • Incubator

  • Pipettes and sterile pipette tips

  • Vortex mixer

1. Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).[1] The final concentration of the solvent in the assay should not exceed 1% and should be confirmed to have no inhibitory effect on the tested fungi.

  • Ensure complete dissolution of the compound. The stock solution can be stored at -20°C or as recommended for the stability of this compound.

2. Inoculum Preparation

The preparation of the fungal inoculum is a critical step and varies for yeasts and filamentous fungi.

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8] This can be verified using a spectrophotometer at a wavelength of 530 nm.

  • Dilute the adjusted suspension in RPMI-1640 medium to achieve the final working inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[8]

For Filamentous Fungi (e.g., Aspergillus species):

  • Grow the mold on potato dextrose agar until sporulation is evident.

  • Harvest the conidia by gently flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and scraping the surface.

  • Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer for accurate counting.[9]

  • Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration.

3. Broth Microdilution Assay

  • Dispense 100 µL of RPMI-1640 broth into wells 2 through 11 of a 96-well microtiter plate. Well 1 will be for the highest drug concentration, and well 12 will serve as the growth control (drug-free).

  • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing the contents, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free control.

  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 12. This will result in a final volume of 200 µL in each well and will dilute the drug concentrations to the desired final range.

  • Include a sterility control well containing 200 µL of uninoculated RPMI-1640 broth.

  • Seal the plates or place them in a humidified chamber to prevent evaporation and incubate at 35°C. Incubation times will vary depending on the fungus being tested (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).[9][10]

4. Determination of MIC

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control. This can be assessed visually or spectrophotometrically.

  • Visual Reading: The MIC is the lowest concentration where there is a marked reduction (e.g., ≥50% or ≥90% inhibition) in turbidity compared to the growth control well.

  • Spectrophotometric Reading: The optical density (OD) of the wells can be measured at a suitable wavelength (e.g., 492 nm).[1] The MIC is the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the control.

Data Presentation

ParameterRecommendation
This compound Concentration Range 0.03 - 64 µg/mL (example, can be adjusted)
Inoculum Concentration (Yeast) 0.5 - 2.5 x 10³ CFU/mL
Inoculum Concentration (Mold) 0.4 - 5 x 10⁴ CFU/mL
Incubation Temperature 35°C
Incubation Time (Yeast) 24 - 48 hours
Incubation Time (Mold) 48 - 72 hours
MIC Endpoint (Visual) Lowest concentration with significant growth inhibition
MIC Endpoint (Spectrophotometric) Lowest concentration with ≥50% or ≥90% growth reduction

Mandatory Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound stock_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum inoculation Inoculate Plate with Fungal Suspension inoculum_prep->inoculation plate_prep Prepare Microtiter Plate (Broth Dispensing) plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution method.

References

Application Notes and Protocols for Fengycin in Agricultural Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fengycin (B216660), a promising lipopeptide antifungal agent, for use in agricultural research. This document details its mechanism of action, summarizes its antifungal activity, and provides detailed protocols for its evaluation.

Introduction

Fengycin is a cyclic lipopeptide produced by various strains of Bacillus subtilis. It is part of a family of lipopeptides that also includes surfactins and iturins.[1] Fengycin has demonstrated potent antifungal activity against a broad spectrum of plant pathogenic fungi, making it a subject of significant interest for the development of biological fungicides.[2][3] Its primary mode of action is the disruption of the fungal cell membrane, leading to cell death.[4][5] This mechanism, which targets a fundamental component of the fungal cell, makes it a valuable tool in antifungal research and a potential alternative to conventional chemical fungicides.

Mechanism of Action

Fengycin's antifungal activity is primarily attributed to its interaction with the fungal cell membrane. The amphiphilic nature of the molecule, consisting of a hydrophilic peptide ring and a hydrophobic β-hydroxy fatty acid tail, facilitates its insertion into the lipid bilayer.[4][5]

The key events in Fengycin's mechanism of action are:

  • Membrane Insertion and Aggregation: Fengycin monomers insert into the fungal cell membrane. Molecular dynamics simulations suggest that Fengycin is more likely to form stable and larger aggregates in fungal membranes compared to bacterial membranes, which contributes to its selective antifungal activity.[5]

  • Pore Formation: Once inserted, Fengycin molecules can aggregate to form pores or ion channels.[4] This disrupts the integrity of the membrane, leading to the leakage of essential cellular components such as ions, proteins, and nucleic acids.[5]

  • Induction of Reactive Oxygen Species (ROS): Fengycin treatment has been shown to induce the production of reactive oxygen species within fungal cells.[2] The accumulation of ROS leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[2]

  • Chromatin Condensation and Apoptosis: At lower concentrations, Fengycin can induce apoptosis (programmed cell death) in fungal cells.[6][7] This is characterized by markers such as chromatin condensation and DNA strand breaks.[6] At higher concentrations, it tends to cause necrosis.[6][7]

  • Inhibition of DNA Synthesis: Some studies have indicated that Fengycin can also inhibit DNA synthesis in fungi.[8][9]

Signaling Pathway Diagram

Fengycin_Mechanism_of_Action Fengycin Fengycin FungalCellMembrane Fungal Cell Membrane (Phospholipid Bilayer) Fengycin->FungalCellMembrane Inserts into ROS Reactive Oxygen Species (ROS) Production Fengycin->ROS Induces Apoptosis Apoptosis (Chromatin Condensation) Fengycin->Apoptosis Induces DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Fengycin->DNA_Synthesis_Inhibition Inhibits PoreFormation Pore Formation & Ion Channel Activity FungalCellMembrane->PoreFormation Aggregates to form Leakage Leakage of Cellular Contents (Ions, Proteins, etc.) PoreFormation->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis Apoptosis->CellDeath DNA_Synthesis_Inhibition->CellDeath

Caption: Mechanism of action of Fengycin against fungal cells.

Antifungal Activity of Fengycin

Fengycin exhibits a broad spectrum of activity against various phytopathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fengycin against several fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Rhizopus stolonifer400[9]
Rhizomucor variabilis~33 (4.5 µM)[10]
Gaeumannomyces graminis var. tritici<10[11]

Note: MIC values can vary depending on the specific Fengycin analogue, the fungal strain, and the testing methodology.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Fengycin against filamentous fungi.

Materials:

  • Fengycin

  • Fungal isolate

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Sterile water, saline, and 10% dimethyl sulfoxide (B87167) (DMSO)

  • Hemocytometer or spectrophotometer for spore counting

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on Potato Dextrose Agar (PDA) at 25-28°C until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer or by correlating optical density to spore count.

    • Dilute the spore suspension in the test medium to the final inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Preparation of Fengycin Dilutions:

    • Prepare a stock solution of Fengycin in DMSO.

    • Perform serial twofold dilutions of the Fengycin stock solution in the test medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the Fengycin dilutions.

    • Include a growth control well (inoculum without Fengycin) and a sterility control well (medium only).

    • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • The MIC is the lowest concentration of Fengycin that causes complete inhibition of visible growth. For some fungistatic compounds, a significant reduction (e.g., ≥50%) in growth compared to the control is used as the endpoint.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading FungalCulture 1. Fungal Culture (on PDA) SporeSuspension 2. Prepare Spore Suspension FungalCulture->SporeSuspension Inoculation 5. Inoculate Wells with Spore Suspension SporeSuspension->Inoculation FengycinStock 3. Prepare Fengycin Stock Solution SerialDilution 4. Serial Dilution of Fengycin in Plate FengycinStock->SerialDilution SerialDilution->Inoculation Incubate 6. Incubate Plate (48-72h, 25-28°C) Inoculation->Incubate ReadMIC 7. Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Fungicidal vs. Fungistatic Activity

This protocol determines whether Fengycin is fungicidal (kills the fungus) or fungistatic (inhibits its growth).

Materials:

  • Results from the MIC assay

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot the aliquot onto a fresh PDA plate.

  • Incubate the PDA plates at 25-28°C for a period sufficient for growth to appear from the control spot (from a well with a sub-inhibitory concentration).

  • The Minimum Fungicidal Concentration (MFC) is the lowest concentration of Fengycin from which no fungal growth occurs on the subcultured PDA plate.

  • Interpretation:

    • If the MFC is equal to or within two- to four-fold of the MIC, Fengycin is considered fungicidal .

    • If the MFC is significantly higher than the MIC, Fengycin is considered fungistatic .[12]

In Vivo Antifungal Efficacy Testing in a Plant Model

This protocol provides a general framework for evaluating the efficacy of Fengycin in protecting a plant from a fungal pathogen.

Materials:

  • Healthy host plants (e.g., seedlings)

  • Fungal pathogen culture

  • Fengycin solution at various concentrations

  • Control solution (e.g., water or buffer used to dissolve Fengycin)

  • Growth chambers or greenhouse with controlled environment

Procedure:

  • Plant Preparation: Grow healthy, uniform plants to a suitable developmental stage.

  • Treatment Application:

    • Preventative Assay: Apply the Fengycin solution to the plants (e.g., by spraying the leaves or drenching the soil) at different concentrations. Apply the control solution to a separate group of plants.

    • Curative Assay: Inoculate the plants with the fungal pathogen first, and then apply the Fengycin solution after a set period.

  • Inoculation:

    • After the Fengycin application has dried (for preventative assays), inoculate the plants with a spore suspension or mycelial slurry of the fungal pathogen.

  • Incubation:

    • Place the plants in a growth chamber or greenhouse with conditions (temperature, humidity, light) that are optimal for disease development.

  • Disease Assessment:

    • After a suitable incubation period, assess the disease severity using a rating scale (e.g., percentage of leaf area affected, lesion size, or number of dead plants).

  • Data Analysis:

    • Calculate the percent disease control for each Fengycin concentration compared to the control group.

Logical Relationship for In Vivo Efficacy Testing

InVivo_Logic Start Start: Healthy Plants Treatment Apply Treatment Start->Treatment Fengycin Fengycin Solution Treatment->Fengycin Test Group Control Control Solution Treatment->Control Control Group Inoculation Inoculate with Pathogen Fengycin->Inoculation Control->Inoculation Incubation Incubate under Favorable Conditions Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment Analysis Analyze Data (% Disease Control) Assessment->Analysis

Caption: Logical workflow for in vivo antifungal efficacy testing.

Conclusion

Fengycin is a potent antifungal lipopeptide with a multifaceted mechanism of action primarily targeting the fungal cell membrane. Its broad-spectrum activity against plant pathogens makes it a strong candidate for further research and development as a biofungicide in sustainable agriculture. The protocols provided in these application notes offer a standardized framework for evaluating the in vitro and in vivo efficacy of Fengycin and similar antifungal compounds.

References

Application Notes and Protocols for Testing Fungimycin on Dermatophytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytes, the causative agents of superficial fungal infections of the skin, hair, and nails, represent a significant public health concern. While numerous antifungal agents are available, the emergence of resistance and the need for novel therapeutic options drive the investigation of new compounds. Fungimycin, an antifungal substance, has shown potential but requires rigorous evaluation to determine its efficacy and mechanism of action against clinically relevant dermatophytes.[1][2]

These application notes provide a comprehensive set of protocols for the systematic in vitro and in vivo evaluation of this compound's activity against key dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton. The described methodologies adhere to established standards, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[3][4][5] The protocols cover essential aspects of antifungal testing, from initial susceptibility screening to elucidating the mechanism of action.

In Vitro Susceptibility Testing

The initial assessment of this compound's antifungal properties involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of dermatophyte species. The broth microdilution method is considered the gold standard for this purpose.[4][5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Dermatophyte Strains:

    • Trichophyton rubrum (e.g., ATCC 28188)

    • Trichophyton mentagrophytes (e.g., ATCC 9533)

    • Microsporum canis (e.g., ATCC 36299)

    • Epidermophyton floccosum (e.g., ATCC 52066)

    • Clinically isolated strains are also recommended.

  • Culture and Inoculum Preparation:

    • Subculture dermatophyte strains on Potato Dextrose Agar (B569324) (PDA) and incubate at 28-30°C for 7-15 days to encourage conidial growth.[6]

    • Prepare a conidial suspension by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.

    • Adjust the conidial suspension to a final concentration of 1-3 x 10³ colony-forming units (CFU)/mL using a hemocytometer. This will be the working inoculum.

  • Broth Microdilution Assay (CLSI M38-A2 adapted): [3]

    • Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS as the test medium.[3]

    • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).[7]

    • Include positive control wells (no drug) and negative control wells (no inoculum).

    • Use established antifungal agents like Terbinafine and Itraconazole as comparators.[7][8]

    • Inoculate each well with the prepared dermatophyte suspension.

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the positive control wells.[6]

    • The MIC is determined as the lowest concentration of this compound that causes an 80% or greater reduction in growth compared to the positive control.[9]

Data Presentation:

Dermatophyte SpeciesThis compound MIC (µg/mL)Terbinafine MIC (µg/mL)Itraconazole MIC (µg/mL)
T. rubrum
T. mentagrophytes
M. canis
E. floccosum
Clinical Isolate 1
Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the vast majority of the initial inoculum.

Experimental Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a PDA plate.

  • Incubate the PDA plates at 28-30°C for 4-7 days.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Data Presentation:

Dermatophyte SpeciesThis compound MFC (µg/mL)Terbinafine MFC (µg/mL)Itraconazole MFC (µg/mL)
T. rubrum
T. mentagrophytes
M. canis
E. floccosum
Clinical Isolate 1

Experimental Workflow for In Vitro Susceptibility Testing:

G cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination dermatophyte Dermatophyte Strains culture Culture on PDA (7-15 days) dermatophyte->culture inoculum Prepare Conidial Suspension (1-3x10^3 CFU/mL) culture->inoculum inoculate Inoculate with Dermatophyte Suspension inoculum->inoculate dilution Serial Dilution of this compound in 96-well plate dilution->inoculate incubate_mic Incubate (28-30°C, 4-7 days) inoculate->incubate_mic read_mic Read MIC (80% growth inhibition) incubate_mic->read_mic aliquot Aliquot from clear wells read_mic->aliquot spot Spot onto PDA plates aliquot->spot incubate_mfc Incubate (28-30°C, 4-7 days) spot->incubate_mfc read_mfc Read MFC (no growth) incubate_mfc->read_mfc

Caption: Workflow for determining MIC and MFC of this compound.

Elucidation of Mechanism of Action

Understanding how this compound exerts its antifungal effect is crucial for its development as a therapeutic agent. Based on initial indications that this compound may target the fungal cell membrane, the following assays are recommended.[10]

Ergosterol (B1671047) Synthesis Inhibition Assay

Many antifungal drugs, particularly azoles, inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[11][12]

Experimental Protocol:

  • Culture a dermatophyte strain (e.g., T. rubrum) in a liquid medium (e.g., Sabouraud Dextrose Broth) with and without sub-inhibitory concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC).

  • After incubation (48-72 hours), harvest the mycelia by filtration.

  • Extract sterols from the mycelia using an alcoholic potassium hydroxide (B78521) solution followed by n-heptane extraction.

  • Analyze the sterol composition of the extracts using spectrophotometry (scanning from 240 to 300 nm) or High-Performance Liquid Chromatography (HPLC).

  • A decrease in the characteristic ergosterol peak and an accumulation of precursor sterols in this compound-treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Data Presentation:

TreatmentErgosterol Content (% of Control)Precursor Sterol Accumulation (relative units)
Control (no drug)100-
This compound (1/4 MIC)
This compound (1/2 MIC)
Itraconazole (1/2 MIC)
Cell Membrane Integrity Assay

Damage to the cell membrane leads to the leakage of intracellular components.

Experimental Protocol:

  • Treat a dermatophyte suspension with this compound at MIC and 2x MIC concentrations.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the suspension and centrifuge to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids.

  • An increase in absorbance at 260 nm in the supernatant of this compound-treated cells compared to the control indicates compromised membrane integrity.

Data Presentation:

Time (hours)Absorbance at 260 nm (Control)Absorbance at 260 nm (this compound MIC)Absorbance at 260 nm (this compound 2x MIC)
0
1
2
4
8
Hypothetical Signaling Pathway Disruption by this compound

The following diagram illustrates a hypothetical mechanism where this compound disrupts the fungal cell membrane, leading to cell death.

G cluster_cell Dermatophyte Cell cell_membrane Cell Membrane (with Ergosterol) intracellular Intracellular Components (Ions, Nucleic Acids) cell_membrane->intracellular cell_membrane->intracellular Leakage ergosterol_synthesis Ergosterol Synthesis Pathway ergosterol_synthesis->cell_membrane cell_death Fungal Cell Death intracellular->cell_death leads to This compound This compound This compound->cell_membrane Direct Damage This compound->ergosterol_synthesis Inhibition

Caption: Hypothetical mechanism of this compound action on dermatophytes.

In Vivo Efficacy Testing

Animal models are essential for evaluating the in vivo efficacy of a potential antifungal drug. The guinea pig model of dermatophytosis is a well-established and relevant model.[13][14]

Guinea Pig Model of Tinea Corporis

Experimental Protocol:

  • Animals: Use young adult guinea pigs.

  • Infection:

    • Anesthetize the animals and gently abrade a small area on their backs.

    • Apply a suspension of T. mentagrophytes microconidia to the abraded skin.

  • Treatment:

    • After the establishment of infection (typically 3-5 days, characterized by erythema and scaling), divide the animals into groups:

      • Vehicle control (e.g., cream or ointment base).

      • This compound-treated group (e.g., 1% this compound cream).

      • Positive control group (e.g., 1% Terbinafine cream).

    • Apply the topical treatments once or twice daily for a specified period (e.g., 14 days).

  • Evaluation:

    • Score the clinical signs of infection (erythema, scaling, crusting) at regular intervals.

    • At the end of the treatment period, collect skin samples for fungal culture to determine mycological cure.

Data Presentation:

Treatment GroupMean Clinical Score (Day 7)Mean Clinical Score (Day 14)Mycological Cure Rate (%)
Vehicle Control
This compound (1%)
Terbinafine (1%)

Workflow for In Vivo Efficacy Testing:

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase animal Guinea Pigs abrade Abrade Skin on Back animal->abrade infect Inoculate with T. mentagrophytes abrade->infect grouping Group Animals (Vehicle, this compound, Positive Control) infect->grouping treatment Topical Application (14 days) grouping->treatment scoring Clinical Scoring treatment->scoring culture Fungal Culture of Skin Samples treatment->culture analysis Data Analysis scoring->analysis culture->analysis

Caption: Workflow for the guinea pig model of dermatophytosis.

Cytotoxicity Assay

It is essential to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index.

Experimental Protocol:

  • Cell Lines: Use human keratinocytes (e.g., HaCaT) or dermal fibroblasts.

  • Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of this compound for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50%.

    • Determine the selectivity index (SI) by dividing the CC₅₀ by the MIC. A higher SI indicates greater selectivity for the fungal pathogen over host cells.

Data Presentation:

Cell LineThis compound CC₅₀ (µg/mL)This compound MIC for T. rubrum (µg/mL)Selectivity Index (CC₅₀/MIC)
Human Keratinocytes
Human Fibroblasts

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential treatment for dermatophytosis. By systematically determining its in vitro potency, mechanism of action, in vivo efficacy, and safety profile, researchers can generate the comprehensive data package required for further drug development. Adherence to standardized methodologies will ensure the generation of high-quality, reproducible data critical for advancing our understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Fungimycin Topical Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fungimycin

This compound is an antifungal agent produced by Streptomyces species.[1] While its existence has been documented, extensive public data on its specific properties and applications for topical use is limited. These application notes provide a comprehensive framework for the research and development of a topical this compound formulation, drawing upon established methodologies for antifungal drug development. This compound is presumed to be a polyene antibiotic, a class of antifungals that act by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[2][3][4][5][6] This mechanism provides a strong rationale for its investigation as a topical agent for superficial fungal infections.

Topical administration of antifungal agents is a preferred treatment modality for cutaneous fungal infections due to targeted delivery to the infection site, reduced risk of systemic side effects, and improved patient compliance.[7][8] The development of an effective topical this compound formulation requires a systematic approach, including formulation optimization, in vitro characterization, and in vivo efficacy evaluation.

Data Presentation: Quantitative Analysis of this compound

Comprehensive quantitative data is crucial for evaluating the potential of this compound as a topical antifungal agent. The following tables provide a template for the presentation of key data points that should be determined experimentally.

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the minimum inhibitory concentration (MIC) of this compound against common dermatophytes, the fungi that cause skin, hair, and nail infections.[9][10][11]

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrumData to be determinedData to be determinedData to be determined
Trichophyton mentagrophytesData to be determinedData to be determinedData to be determined
Microsporum canisData to be determinedData to be determinedData to be determined
Epidermophyton floccosumData to be determinedData to be determinedData to be determined
Candida albicansData to be determinedData to be determinedData to be determined

Table 2: Stability of this compound in Topical Formulations

This table outlines the stability of this compound in various topical formulations over time under controlled conditions.[12][13]

Formulation TypeStorage ConditionInitial Concentration (%)Concentration at 30 Days (%)Concentration at 90 Days (%)
Cream (Oil-in-Water)25°C / 60% RH100Data to be determinedData to be determined
Gel (Hydrophilic)25°C / 60% RH100Data to be determinedData to be determined
Ointment (Lipophilic)25°C / 60% RH100Data to be determinedData to be determined
Microemulsion25°C / 60% RH100Data to be determinedData to be determined

Table 3: In Vitro Skin Permeation of this compound Formulations

This table presents the results of in vitro skin permeation studies, indicating the amount of this compound that can penetrate the skin barrier from different formulations.[14][15][16][17][18]

Formulation (1% this compound)Flux (µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Drug Deposition in Epidermis (µg/g)Drug Deposition in Dermis (µg/g)
Simple SolutionData to be determinedData to be determinedData to be determinedData to be determined
Optimized CreamData to be determinedData to be determinedData to be determinedData to be determined
Optimized GelData to be determinedData to be determinedData to be determinedData to be determined
Optimized MicroemulsionData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable research. The following are standard protocols for the evaluation of a novel topical antifungal agent like this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of pathogenic fungi.

Materials:

  • This compound reference standard

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inocula (adjusted to 1-5 x 10⁵ CFU/mL)

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.

  • Add a standardized fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the growth of the specific fungus (typically 24-72 hours for yeasts and longer for dermatophytes).[9]

  • Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of growth. Alternatively, measure the optical density to quantify growth inhibition.

Protocol for In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To evaluate the rate and extent of this compound permeation through the skin from various topical formulations.[15][16][17]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)[16][19]

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • This compound formulations

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain it at 37°C with constant stirring.

  • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, collect samples from the receptor compartment.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and determine the amount of this compound retained in the different skin layers (epidermis and dermis).

Protocol for In Vivo Topical Efficacy Study (Guinea Pig Dermatophytosis Model)

Objective: To assess the therapeutic efficacy of a topical this compound formulation in a living organism.[20][21]

Materials:

  • Hartley guinea pigs

  • Trichophyton mentagrophytes culture

  • Topical this compound formulation

  • Vehicle control (formulation without this compound)

  • Positive control (a commercial topical antifungal)

Procedure:

  • Gently abrade a small area of the skin on the back of the guinea pigs.

  • Inoculate the abraded area with a suspension of T. mentagrophytes.

  • Allow the infection to establish over a period of 4-8 days, observing for the development of skin lesions.

  • Once the infection is established, divide the animals into treatment groups: this compound formulation, vehicle control, and positive control.

  • Apply the respective formulations topically to the infected area once or twice daily for a specified duration (e.g., 7-14 days).

  • Evaluate the clinical signs of infection (e.g., erythema, scaling, crusting) daily using a scoring system.

  • At the end of the treatment period, collect skin samples for fungal culture to determine the mycological cure rate.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to illustrate key concepts in antifungal action and experimental design.

Fungimycin_Mechanism_of_Action This compound This compound (Polyene Antibiotic) Ergosterol Ergosterol This compound->Ergosterol Binds to Pore_Formation Pore Formation This compound->Pore_Formation Induces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Pore_Formation->Fungal_Cell_Membrane in Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Leads to Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Causes

Caption: Proposed mechanism of action of this compound as a polyene antibiotic.

Fungal_Cell_Wall_Integrity_Pathway cluster_stress Cell Wall Stress (e.g., Antifungal Agent) cluster_pkc PKC Signaling Cascade cluster_response Cellular Response Stress Cell Wall Damage PKC1 Pkc1 Stress->PKC1 Activates BCK1 Bck1 (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2 (MAPKK) BCK1->MKK1_2 MKC1 Mkc1 (MAPK) MKK1_2->MKC1 Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MKC1->Transcription_Factors Phosphorylates Cell_Wall_Synthesis Upregulation of Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis Induces

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.[22][23][24]

Topical_Antifungal_Research_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Formulation Develop Topical Formulations (Cream, Gel, Ointment, etc.) Stability Stability Testing (ICH Guidelines) Formulation->Stability MIC Antifungal Susceptibility (MIC Testing) Formulation->MIC Permeation Skin Permeation (Franz Cells) Formulation->Permeation Animal_Model Animal Model of Dermatophytosis MIC->Animal_Model Inform dose selection for Permeation->Animal_Model Select lead formulation for Efficacy Evaluate Clinical and Mycological Cure Animal_Model->Efficacy

Caption: A typical workflow for the preclinical research of a topical antifungal agent.

References

Application Notes and Protocols: Cell-Based Assays for Determining Fungimycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungimycin is an antifungal agent belonging to the polyene macrolide class of antibiotics. Its mechanism of action is believed to involve binding to sterols, primarily ergosterol, in fungal cell membranes. This interaction disrupts membrane integrity, leading to the formation of pores, leakage of intracellular components, and ultimately, cell death. While effective against fungal pathogens, it is crucial to assess the cytotoxic potential of this compound against mammalian cells to determine its therapeutic window and potential for off-target effects. This document provides detailed protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of this compound.

Data Presentation: Comparative Cytotoxicity of Membrane-Targeting Antifungal Agents

Table 1: Cytotoxicity of Amphotericin B against various cell lines.

Cell LineAssay TypeEndpointIC50/CC50 Value (µg/mL)Exposure Time (hours)
HepG2LDH ReleaseCell Viability> 22
NIH 3T3Not SpecifiedIC50~54024
JurkatNot SpecifiedIC50~30024

Table 2: Cytotoxicity of a novel antifungal lipopeptide (AF3) against mammalian cells. [1]

Cell LineAssay TypeEndpointViability at 2x MIC
Mammalian CellsBiocompatibility AssayCell Viability~80%

Key Experiments & Protocols

This section outlines detailed methodologies for essential cell-based assays to characterize the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[2][3]

Experimental Protocol:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293T, HaCaT) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound to Cells incubate_24h->add_this compound prep_this compound Prepare this compound Dilutions incubate_exposure Incubate for Exposure Time (e.g., 24h, 48h) add_this compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for determining cytotoxicity using the MTT assay.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[5][6]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the CC50.

Experimental Workflow for LDH Release Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound incubate_24h->treat_cells incubate_exposure Incubate for Exposure Time treat_cells->incubate_exposure centrifuge Centrifuge Plate incubate_exposure->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Reagent transfer_supernatant->add_reagent incubate_rt Incubate 30 min at RT add_reagent->incubate_rt read_absorbance Read Absorbance (490 nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_cc50 Determine CC50 calculate_cytotoxicity->determine_cc50

Caption: Workflow for determining cytotoxicity using the LDH release assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

Apoptosis, or programmed cell death, is a potential mechanism of cytotoxicity.[7][8] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Logical Relationship for Apoptosis Assay

Apoptosis_Logic cluster_cell_states Cell States cluster_treatment_effect This compound Treatment viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) late_apoptosis Late Apoptosis / Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis necrosis Necrosis (Annexin V-, PI+) This compound This compound This compound->early_apoptosis This compound->necrosis

Caption: Cellular states distinguished by Annexin V and PI staining.

Signaling Pathway Visualization

The primary mechanism of action for polyene antifungals like this compound is the disruption of the cell membrane. This can trigger a cascade of intracellular events leading to apoptosis. A plausible signaling pathway involves the influx of ions, generation of reactive oxygen species (ROS), and activation of caspase cascades.

Potential Signaling Pathway for this compound-Induced Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of Fungimycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Fungimycin derivatives to identify novel antifungal agents. The protocols outlined below are designed for efficiency, reproducibility, and the generation of high-quality, quantitative data suitable for drug discovery pipelines.

Introduction

This compound is a polyene macrolide antibiotic with known antifungal properties. Its derivatives represent a promising source for the development of new antifungal drugs with improved efficacy, reduced toxicity, and a broader spectrum of activity. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds.[1][2][3][4] This document details protocols for primary antifungal screening, secondary validation, and mechanism-of-action studies tailored for this compound derivatives.

The primary mechanism of action for polyene antifungals like this compound is the disruption of the fungal cell membrane's integrity.[5] These compounds bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores or channels. This disrupts the membrane's barrier function, causing leakage of essential intracellular components and ultimately leading to cell death.[6]

Primary High-Throughput Screening: Antifungal Activity Assay

This initial screen is designed to rapidly identify this compound derivatives that inhibit the growth of pathogenic fungi. A whole-cell, growth-based assay using a broth microdilution format is recommended for its scalability and relevance to the overall antifungal effect.[7][8][9][10]

Experimental Workflow: Primary Antifungal Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Compound Plate Preparation (this compound Derivatives) dispense_compound Dispense Compounds (384-well plate) prep_compound->dispense_compound prep_fungal Fungal Inoculum Preparation dispense_fungi Add Fungal Inoculum prep_fungal->dispense_fungi dispense_compound->dispense_fungi incubation Incubate (24-48h, 35°C) dispense_fungi->incubation add_reagent Add Resazurin (B115843) (Viability Dye) incubation->add_reagent read_plate Read Fluorescence (Ex: 560nm, Em: 590nm) add_reagent->read_plate analyze_data Data Analysis (% Inhibition, Z'-factor) read_plate->analyze_data hit_id Hit Identification analyze_data->hit_id

Caption: Workflow for the primary antifungal high-throughput screen.

Protocol: Primary Antifungal Screening

1.1. Materials

  • Fungal Strains: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

  • Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Reagents: Resazurin sodium salt solution, Dimethyl sulfoxide (B87167) (DMSO).

  • Plates: Sterile 384-well, flat-bottom, black microtiter plates.

  • Compound Library: this compound derivatives dissolved in DMSO.

  • Controls: Amphotericin B (positive control), DMSO (negative control).

1.2. Method

  • Compound Plating:

    • Prepare serial dilutions of this compound derivatives in DMSO in a source plate.

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each derivative solution to the assay plates.

    • Include wells with Amphotericin B (positive control) and DMSO only (negative control).

  • Fungal Inoculum Preparation:

    • Culture fungal strains on appropriate agar (B569324) plates.

    • For yeasts (C. albicans, C. neoformans), suspend colonies in sterile saline and adjust the cell density to 1-5 x 10⁶ cells/mL.

    • For filamentous fungi (A. fumigatus), harvest conidia and adjust the concentration to 1-5 x 10⁵ conidia/mL.

    • Dilute the fungal suspension in RPMI-1640 medium to the final desired concentration (e.g., 2.5 x 10³ cells/mL).

  • Assay Assembly:

    • Dispense 50 µL of the prepared fungal inoculum into each well of the compound-containing plates. The final volume in each well will be 50.05 µL.

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours. For A. fumigatus, incubation may be extended to 72 hours.

  • Viability Assessment:

    • Add 5 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 35°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

    • Calculate the percentage of growth inhibition for each compound relative to the controls.

    • Assess the quality of the assay by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.[11]

Data Presentation: Primary Screen Hits

The results from the primary screen should be summarized to clearly identify hits.

Derivative IDFungal Species% Inhibition (at 10 µM)Z'-FactorHit Status
FGM-001C. albicans95.20.78Hit
FGM-002C. albicans12.50.78No Hit
FGM-003A. fumigatus88.90.65Hit
FGM-004C. neoformans92.10.81Hit
FGM-005C. albicans45.70.78No Hit

Secondary Screening and Hit Confirmation

Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and determine their potency. This involves dose-response studies to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: Dose-Response Assay

2.1. Method

  • Prepare 10-point, two-fold serial dilutions of the hit compounds in DMSO.

  • Plate the dilutions in a 384-well plate as described in the primary screening protocol.

  • Add the fungal inoculum and incubate.

  • Assess cell viability using the resazurin assay.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values of Confirmed Hits
Derivative IDC. albicans IC₅₀ (µM)A. fumigatus IC₅₀ (µM)C. neoformans IC₅₀ (µM)
FGM-0011.2> 502.5
FGM-00325.63.815.4
FGM-0040.91.10.5

Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antifungal effect is crucial for its development. For this compound derivatives, it is hypothesized that they, like other polyenes, target the fungal cell membrane by interacting with ergosterol.[6] HTS assays can be designed to investigate this mechanism.

Signaling Pathway: Ergosterol-Mediated Membrane Disruption

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces membrane Phospholipid Bilayer This compound This compound Derivative This compound->ergosterol Binds to leakage Ion & Solute Leakage (K+, Mg2+) pore->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for this compound derivatives.

Protocol: Cell Lysis Assay (Adenylate Kinase Release)

This assay specifically detects cell lysis, which is a direct consequence of cell membrane disruption.[12][13] It measures the release of the cytosolic enzyme adenylate kinase (AK) into the culture medium.

3.1. Materials

  • Fungal Strains, Media, Plates, and Compounds: As per the primary screen.

  • Reagent: Adenylate Kinase Detection Assay Kit.

3.2. Method

  • Assay Setup: Prepare and incubate the assay plates with fungal inoculum and compounds as described in the primary screening protocol.

  • Sample Preparation: After incubation, centrifuge the plates to pellet the fungal cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant to a new 384-well white plate.

  • AK Detection: Add the AK detection reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 10-30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Increased luminescence compared to the negative control indicates cell lysis.

Data Presentation: Cell Lysis Activity
Derivative IDC. albicans Growth Inhibition IC₅₀ (µM)C. albicans Cell Lysis EC₅₀ (µM)MoA Confirmation
FGM-0011.21.5Membrane Disruptor
FGM-0040.91.0Membrane Disruptor
Azole Control0.5> 100Non-Lytic

Conclusion

The described high-throughput screening methods provide a robust platform for the identification and characterization of novel antifungal this compound derivatives. By employing a primary whole-cell screen followed by secondary dose-response confirmation and mechanism-of-action studies, researchers can efficiently advance promising compounds through the drug discovery pipeline. The combination of growth inhibition and cell lysis assays allows for the specific identification of derivatives that act by disrupting the fungal cell membrane, the expected mechanism for this class of compounds.

References

Troubleshooting & Optimization

How to improve Fungimycin solubility in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fungimycin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in aqueous solutions for experimental use.

Issue: this compound precipitates out of solution upon addition to aqueous buffer.

Possible Causes:

  • Low Aqueous Solubility: this compound is a large molecule (Molecular Weight: 1095.33 g/mol ) and is likely to have intrinsically low water solubility.[1] Many complex antifungal agents exhibit poor solubility in aqueous environments.[2][3]

  • Incorrect Solvent Choice: The initial solvent used to dissolve this compound may not be compatible with the final aqueous system.

  • pH of the Aqueous Solution: The ionization state of this compound, which can significantly impact solubility, is dependent on the pH of the solution.

  • Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous solution may be higher than its solubility limit.

Solutions:

  • Co-Solvent Systems: Employ a water-miscible organic solvent (co-solvent) to increase the solubility of this compound.[4][5] Common co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[6] It is crucial to keep the final concentration of the organic solvent low (ideally <1%, and often below 0.5% in cellular assays) to avoid toxicity.[6]

  • pH Adjustment: Modify the pH of the aqueous buffer to a range where this compound is more soluble. For weakly basic or acidic compounds, altering the pH can significantly increase solubility.[2][5]

  • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80, to aid in the dispersion and solubilization of the compound.[6]

  • Particle Size Reduction: If working with a solid form of this compound, reducing the particle size through techniques like micronization or creating a nanosuspension can increase the dissolution rate.[2][5][6]

Issue: Inconsistent results in biological assays.

Possible Cause:

  • Precipitation During Experiment: this compound may be precipitating over the course of the experiment due to changes in temperature, interaction with media components, or prolonged incubation times. This leads to a lower and more variable effective concentration.

Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (cloudiness or particles) before and during the experiment.[6]

  • Solubility Measurement: Experimentally determine the kinetic and thermodynamic solubility of this compound in your specific assay medium to establish a reliable upper concentration limit for your experiments.[6] The "shake-flask" method is a standard approach for determining thermodynamic solubility.[6]

  • Lipid-Based Formulations: For lipophilic compounds, consider using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve solubility and stability in aqueous media.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving this compound?

A1: For initial in vitro screening, dimethyl sulfoxide (B87167) (DMSO) is a common starting point due to its strong solubilizing power for a wide range of organic molecules.[1][6] However, it is critical to minimize the final concentration of DMSO in your aqueous medium to avoid solvent-induced artifacts or toxicity.[6]

Q2: How can I enhance the aqueous solubility of this compound for in vivo studies?

A2: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound. These include:

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, PEGs) can improve its dissolution rate and apparent solubility.[6][7]

  • Nanosuspensions: Formulating this compound as a nanosuspension, which consists of nano-sized drug particles stabilized by surfactants and polymers, can significantly increase the surface area for dissolution.[6][8]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can form inclusion complexes with enhanced aqueous solubility.[9]

  • Lipid-Based Formulations: Formulations such as microemulsions and self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.[6][10]

Q3: Are there any general physicochemical properties of antifungal agents that I should be aware of?

A3: Yes, many effective fungicides exhibit relatively high lipophilicity (logP between 2.5 and 4.5) and a water solubility in the range of 1 mg/L to 100 mg/L.[11] Understanding these properties can help in selecting appropriate solubilization strategies.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvency Increasing solubility by adding a water-miscible organic solvent to reduce the polarity of the solvent system.[4][5]Simple and widely used for in vitro studies.Potential for solvent toxicity; the drug may precipitate upon dilution.[6]
pH Adjustment Altering the pH of the solution to ionize the drug, thereby increasing its solubility.[2][5]Effective for ionizable drugs.The required pH may not be physiologically compatible.
Particle Size Reduction Increasing the surface area-to-volume ratio by reducing particle size, which enhances the dissolution rate.[2]Improves dissolution rate.[5]Does not increase the equilibrium solubility.[2]
Solid Dispersions Dispersing the drug in a molecular or amorphous state within a hydrophilic polymer matrix.[3]Can significantly increase dissolution rate and apparent solubility.[6][7]The amorphous form can be thermodynamically unstable.[7]
Complexation Forming inclusion complexes with agents like cyclodextrins to increase apparent solubility.[4][9]Can significantly enhance solubility and stability.Stoichiometry and binding affinity need to be optimized.
Nanosuspensions Creating a colloidal dispersion of nano-sized drug particles stabilized by surfactants.[6]Increases dissolution velocity and saturation solubility.Requires specialized equipment for production and characterization.
Lipid-Based Formulations Dissolving the drug in a lipid-based vehicle, such as a microemulsion or SEDDS.Suitable for lipophilic drugs; can improve bioavailability.Formulation complexity and potential for drug precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal amount of 100% DMSO to the tube to dissolve the this compound completely. Vortex briefly if necessary.

  • Serial Dilution (if required): Perform serial dilutions in 100% DMSO to achieve the desired stock concentration.

  • Final Dilution in Aqueous Medium: For the working solution, dilute the DMSO stock into the final aqueous buffer or cell culture medium. Ensure that the final concentration of DMSO is kept to a minimum (e.g., below 0.5%).[6]

  • Vortexing and Inspection: Vortex the final solution gently and visually inspect for any signs of precipitation.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium to account for any solvent effects.

Protocol 2: Preparation of a this compound Nanosuspension (General Method)

This protocol outlines a general approach for preparing a nanosuspension for in vitro testing.[6]

  • Stabilizer Solution Preparation: Dissolve a suitable stabilizer or combination of stabilizers (e.g., a surfactant like Tween 80 and a polymer like HPMC) in purified water.

  • Drug Dispersion: Disperse a known amount of this compound powder into the stabilizer solution.

  • High-Energy Homogenization: Subject the dispersion to a high-energy homogenization process (e.g., high-pressure homogenization or ultrasonication) to reduce the particle size to the nanometer range.

  • Particle Size Analysis: Characterize the particle size and distribution of the resulting nanosuspension using a technique like dynamic light scattering (DLS).

  • Sterilization: If required for cell-based assays, sterilize the nanosuspension by filtration through a 0.22 µm filter if the particle size allows, or by using aseptic manufacturing processes.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Experimental Assay cluster_control Vehicle Control weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute_stock Dilute in Aqueous Buffer (Final DMSO < 0.5%) dissolve->dilute_stock add_to_assay Add to Assay (e.g., Cell Culture) dilute_stock->add_to_assay Working Solution incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze prepare_control Prepare Vehicle Control (DMSO in Buffer) add_control Add Control to Assay prepare_control->add_control add_control->incubate

Caption: Workflow for preparing and using a this compound stock solution.

solubility_troubleshooting start This compound Precipitation in Aqueous Solution cause1 Low Intrinsic Solubility start->cause1 cause2 High Concentration start->cause2 cause3 Incompatible pH start->cause3 solution1 Use Co-Solvent (e.g., DMSO) cause1->solution1 solution4 Advanced Formulation (e.g., Nanosuspension, Cyclodextrin) cause1->solution4 solution2 Reduce Final Concentration cause2->solution2 solution3 Adjust Buffer pH cause3->solution3

Caption: Troubleshooting logic for this compound precipitation issues.

References

Overcoming Fungimycin instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fungimycin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in culture media. Given its inherent instability, proper handling and understanding of this compound's properties are crucial for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent, broad-spectrum antimycotic agent belonging to the polyene macrolide class. It is highly effective against a wide range of fungi and yeasts. In cell culture, it is used to prevent or eliminate fungal contamination, which can otherwise lead to the loss of valuable cell lines and unreliable experimental results. Its mechanism of action involves binding to ergosterol (B1671047), a key component of fungal cell membranes. This binding disrupts the membrane integrity by forming pores, which leads to leakage of cellular contents and ultimately, fungal cell death.

Q2: I've observed a precipitate in my culture medium after adding this compound. What is the cause and is the medium still usable?

Precipitation is a common issue with this compound, which has poor solubility in aqueous solutions at physiological pH.[1] This can be caused by several factors:

  • Improper Dissolution: If the stock solution is not prepared correctly or is diluted too quickly into the medium, the compound can crash out of solution.

  • pH and Media Components: The pH of the culture medium (typically ~7.4) and the presence of salts can reduce this compound's solubility.[2]

  • Temperature Shifts: Moving media from cold storage to a 37°C incubator can sometimes cause components to precipitate.

If a precipitate forms, it is recommended to first try gently swirling the medium at 37°C to see if it redissolves.[3] If the precipitate remains, the this compound may still be active, but the effective concentration will be unknown and unevenly distributed, which can lead to inconsistent results. For critical experiments, it is best to discard the precipitated medium and prepare a fresh batch following the recommended protocols.

Q3: How stable is this compound in culture medium at 37°C?

This compound is known to be unstable in culture media, with its activity decreasing over time.[4] Generally, this compound is considered stable and active for up to 3 days in culture at 37°C.[1][3] For experiments that run longer than 48-72 hours, the decreasing concentration of active this compound should be taken into account, as it may not provide adequate protection against contamination for the entire duration.

Q4: Can I prepare a large batch of medium containing this compound and store it?

It is not recommended to store culture medium containing this compound for extended periods. The stability of this compound decreases with time, especially at 2-8°C and when exposed to light.[3] It is best practice to add this compound to the medium immediately before use. If you must prepare a batch, it should be used within a few days and stored protected from light at 2-8°C. For long-term storage, aliquots of the concentrated stock solution should be kept at -20°C.[3]

Q5: Is this compound toxic to my cells?

Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations.[5][6] Its mechanism of action, while targeting ergosterol in fungi, can also affect cholesterol in mammalian cell membranes, leading to toxicity. The toxic concentration varies significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line before routine use.[5][7]

Q6: Are there more stable alternatives to this compound?

Yes, several alternatives with improved stability and potentially lower cytotoxicity are available. These include:

  • Fungin™: A highly stable and water-soluble compound that is an excellent alternative to Amphotericin B.

  • Nystatin: Another polyene antifungal that is also stable for about 3 days in culture at 37°C but may be less toxic to some cell lines.[8]

  • Caspofungin: An echinocandin antifungal that targets the fungal cell wall, an enzyme not present in mammalian cells, which may result in lower cytotoxicity.[9]

Data Presentation

Table 1: this compound Stability and Working Concentrations
ParameterRecommendation / Data
Recommended Stock Solution 2.5 mg/mL in sterile DMSO.[7]
Recommended Working Conc. Prevention: 0.25 - 2.5 µg/mL.[5][6] Treatment: 5.0 - 10.0 µg/mL for 2-3 passages.[1]
Stability in Culture (37°C) Up to 3 days.[1][3]
Storage (Stock Solution) Aliquoted at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[3]
Storage (in Media) Not recommended. If necessary, store at 2-8°C, protected from light, for no more than a few days.[3]
Table 2: Factors Influencing this compound Instability
FactorEffect on Stability
pH This compound is more stable at acidic or alkaline pH but is susceptible to degradation in the neutral pH range (7-8) typical of culture media.[8] Oxidation is a primary degradation pathway in neutral pH.[8]
Light Exposure This compound is photosensitive. Exposure to light accelerates degradation.[10][11] All solutions should be protected from light.
Temperature Higher temperatures increase the rate of degradation.[11] While incubation at 37°C is necessary for cell growth, prolonged storage of this compound-containing media at this temperature should be avoided.
Oxidation This compound is susceptible to autoxidation, which is a major degradation pathway.[11] The presence of antioxidants may reduce its degradation.[11]
Aggregation In aqueous solutions, this compound can form aggregates. The aggregated form is more susceptible to oxidative degradation than the monomeric form.[8] Proper solubilization is key to minimizing aggregation-related instability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (2.5 mg/mL)

Objective: To prepare a concentrated stock solution of this compound that can be stored for long-term use.

Materials:

  • This compound (Amphotericin B) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes

  • Sterile syringe filters (0.22 µm)

  • Sterile, light-blocking microcentrifuge tubes for aliquots

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to dissolve the powder to a final concentration of 2.5 mg/mL.[7] (e.g., add 1 mL of DMSO to 2.5 mg of powder).

  • Vortex gently until the powder is fully dissolved. The solution may appear as a hazy yellow suspension.[7]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Dispense the sterile stock solution into smaller, single-use, light-blocking aliquots.

  • Label the aliquots with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Optimal Non-Toxic Working Concentration

Objective: To determine the highest concentration of this compound that can be used for a specific cell line without causing significant cytotoxicity.

Procedure:

  • Cell Seeding: Plate your primary or continuous cell line in a multi-well plate (e.g., 96-well) at your standard seeding density and allow them to attach for 24 hours.

  • Prepare Dilutions: Prepare a series of this compound dilutions in your complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[7] Include a vehicle control (medium with the same amount of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period that reflects your typical experimental timeline (e.g., 48-72 hours).

  • Assessment: At the end of the incubation period, assess cell viability using a standard method (e.g., MTT assay, Trypan Blue exclusion) to quantify cytotoxic effects at each concentration.

  • Selection: Choose the highest concentration that shows minimal to no signs of toxicity (e.g., >90% viability compared to the control).

Protocol 3: Quantification of Active this compound in Culture Media via UV-Vis Spectrophotometry

Objective: To determine the concentration of active this compound in a culture medium sample.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound stock solution of known concentration

  • Culture medium (as a blank)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Standard Curve:

    • Prepare a series of dilutions of your this compound stock solution in DMSO to create standards with known concentrations (e.g., 2-20 µg/mL).

    • Measure the absorbance of each standard at approximately 415 nm, using DMSO as a blank.

    • Plot a standard curve of absorbance versus concentration. The relationship should be linear.

  • Sample Preparation:

    • Take a sample of the culture medium containing this compound.

    • If the medium is colored (e.g., contains phenol (B47542) red), you may need to perform a sample extraction or use a medium without phenol red as a control. A simple method is to dilute the sample with DMSO to minimize interference from media components.

  • Measurement:

    • Measure the absorbance of your sample at 415 nm, using the same culture medium without this compound as a blank.

  • Quantification:

    • Use the absorbance value of your sample and the standard curve to determine the concentration of active this compound.

Visualizations

This compound Degradation Pathway

Factors Leading to this compound Degradation This compound This compound in Culture Medium Aggregation Aggregation This compound->Aggregation Poor solubility Light Light Exposure Oxidation Oxidation Light->Oxidation Accelerates Temp High Temperature (e.g., 37°C) Temp->Oxidation Accelerates Hydrolysis Hydrolysis Temp->Hydrolysis Accelerates pH Neutral pH (approx. 7.4) pH->Oxidation Promotes Aggregation->Oxidation Increases susceptibility Degradation Loss of Antifungal Activity Oxidation->Degradation Hydrolysis->Degradation

Caption: Key environmental factors that contribute to the degradation of this compound in culture media.

Troubleshooting Workflow for this compound Instability

Troubleshooting this compound Instability Start Issue Observed: Precipitation or Loss of Efficacy CheckStock 1. Verify Stock Solution - Stored at -20°C? - Correctly prepared in DMSO? - Avoided freeze-thaw cycles? Start->CheckStock CheckProtocol 2. Review Dilution Protocol - Added to pre-warmed media? - Added slowly while swirling? CheckStock->CheckProtocol Stock OK Solution1 Prepare Fresh Stock & Aliquot CheckStock->Solution1 Issue Found CheckMedia 3. Assess Media Conditions - Freshly prepared media? - Protected from light? CheckProtocol->CheckMedia Protocol OK Solution2 Optimize Dilution Technique CheckProtocol->Solution2 Issue Found CheckConc 4. Evaluate Concentration - Performed dose-response test? - Is concentration cytotoxic? CheckMedia->CheckConc Media OK Solution3 Use Freshly Supplemented Media & Protect from Light CheckMedia->Solution3 Issue Found Solution4 Determine Optimal Non-Toxic Concentration CheckConc->Solution4 Issue Found ConsiderAlt 5. Consider Alternatives (e.g., Fungin™, Nystatin) CheckConc->ConsiderAlt Conc. OK

Caption: A step-by-step workflow for diagnosing and resolving issues related to this compound instability.

This compound Mechanism of Action and Impact of Degradation

This compound: Mechanism and Impact of Degradation cluster_0 Intact this compound cluster_1 Degraded this compound This compound Active this compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Pore Formation This compound->Pore Forms complex in membrane Membrane Fungal Cell Membrane Ergosterol->Pore Forms complex in membrane Leakage Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death Degraded Degraded this compound (Oxidized/Hydrolyzed) NoBind Reduced or No Binding to Ergosterol Degraded->NoBind NoEffect Loss of Antifungal Activity NoBind->NoEffect DegradationFactors Degradation Factors (Light, Temp, pH) DegradationFactors->Degraded causes

Caption: The mechanism of action of intact this compound versus the inactive, degraded form.

References

Fungimycin Degradation Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation products and pathways of Fungimycin is limited in recent scientific literature. The following guidance is based on general knowledge of polyene antibiotics and published data on related compounds. Researchers should use this as a foundational resource and adapt the methodologies to their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of antibiotics does it belong?

This compound, also known as Perimycin, is a polyene macrolide antibiotic.[1] Polyene antibiotics are characterized by a large macrolide ring with a series of conjugated double bonds on one side and multiple hydroxyl groups on the other.[1] This structure is responsible for both their antifungal activity and their inherent instability.

Q2: What are the typical conditions that can lead to the degradation of this compound?

As a polyene antibiotic, this compound is likely susceptible to degradation under several conditions:

  • Acidic pH: Polyenes are known to be sensitive to acidic conditions.[2]

  • Light Exposure (Photolysis): The conjugated double bond system in polyenes makes them susceptible to photodegradation.

  • Oxidation: The polyene structure can be readily oxidized, leading to a loss of activity.[3]

  • Elevated Temperatures (Thermal Degradation): Like many complex organic molecules, this compound is expected to degrade at higher temperatures.

Q3: What are the expected degradation products of this compound?

Q4: Which analytical techniques are most suitable for studying this compound degradation?

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a primary and reliable method for analyzing polyene antibiotics and their degradation products.[6][7] The polyene structure absorbs strongly in the UV-visible region, making this a sensitive detection method.[1] Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the structures of unknown degradation products.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of polyene antibiotics like this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - Detector lamp is off.- No mobile phase flow.- Sample has completely degraded.- Incorrect injection volume or concentration.- Turn on the detector lamp.- Check for leaks, ensure mobile phase lines are not blocked, and purge the pump.[8]- Prepare a fresh sample and standard.- Verify injection parameters and sample concentration.
Peak Tailing - Interaction with active sites on the column.- Column overload.- Inappropriate mobile phase pH.- Use a column with high-purity silica.- Reduce the amount of sample injected.[9]- Adjust the mobile phase pH to suppress ionization of the analyte.[9]
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.- Decrease the injection volume or sample concentration.[9]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase and purge the system.[10]- Prepare fresh mobile phase and flush the detector cell.[10]- Check all fittings for leaks and tighten or replace as necessary.[8]
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.[10]- Replace the column if it has reached the end of its lifespan.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7]

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV-Vis or DAD detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Take samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).

    • Take samples at different time points, dissolve in the stock solution solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at various time points by HPLC.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Data Presentation

Template for Summarizing Forced Degradation Data
Stress ConditionDuration (hours)Temperature (°C)% Assay of this compoundNumber of Degradation ProductsArea (%) of Major Degradant
0.1 M HCl260
460
860
0.1 M NaOH260
460
860
3% H₂O₂2RT
4RT
8RT
Thermal (Solid)2480
4880
Photolytic24RT
48RT

Visualizations

experimental_workflow Experimental Workflow for this compound Degradation Analysis cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC-DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quant Quantify Degradation hplc->quant pathway Propose Degradation Pathway lcms->pathway method Develop Stability-Indicating Method quant->method pathway->method

Caption: Workflow for this compound degradation analysis.

hplc_troubleshooting HPLC Troubleshooting Decision Tree start Chromatographic Problem Identified pressure Pressure Anomaly? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_p High Pressure pressure->high_p Yes, High low_p Low/No Pressure pressure->low_p Yes, Low retention Retention Time Drift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes, Tailing fronting Peak Fronting peak_shape->fronting Yes, Fronting baseline Baseline Issues? retention->baseline No rt_drift Inconsistent RT retention->rt_drift Yes noise Noise/Drift baseline->noise Yes sol_high_p Check for blockages Flush column Filter mobile phase high_p->sol_high_p sol_low_p Check for leaks Purge pump Check mobile phase level low_p->sol_low_p sol_tailing Adjust mobile phase pH Reduce sample load Use new column tailing->sol_tailing sol_fronting Match sample solvent to mobile phase Reduce sample load fronting->sol_fronting sol_rt_drift Use column oven Prepare fresh mobile phase Equilibrate column longer rt_drift->sol_rt_drift sol_noise Degas mobile phase Flush detector cell Check for leaks noise->sol_noise

Caption: HPLC troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Low Yield of Fungimycin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fungimycin production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the fermentation of Streptomyces for this compound production.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture shows good biomass growth, but the this compound yield is very low or absent. What are the common reasons for this?

A1: This is a common issue in secondary metabolite production. The decoupling of growth and antibiotic production can be attributed to several factors:

  • Suboptimal Culture Conditions: The optimal conditions for biomass growth may not be the same as for this compound production. Secondary metabolism is often triggered by nutrient limitation or other stress factors.

  • Inappropriate Timing of Harvest: this compound is a secondary metabolite, and its production typically begins during the late exponential or stationary phase of growth.[1] Harvesting the culture too early can result in a low yield.

  • Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and phosphate (B84403), can significantly influence the onset and level of antibiotic production.

  • Regulatory Gene Inactivity: The biosynthetic gene cluster for this compound is likely under the control of specific regulatory genes. If these genes are not expressed, the biosynthetic pathway will not be activated, even with good cell growth. The regulation of secondary metabolite production in Streptomyces is complex and involves hierarchical control.[2][3]

Q2: What are the typical optimal culture conditions for antibiotic production in Streptomyces?

A2: While optimal conditions are strain-specific, several studies on Streptomyces provide a general range of parameters that can be used as a starting point for optimizing this compound production.

ParameterOptimal Range/ValueSource
Temperature 28-32°C[1][4]
pH 6.5 - 7.5[1][4][5]
Incubation Period 5 - 12 days[5][6]
Inoculum Size 4% - 20% (v/v)[1][5]
Aeration (Agitation) 150 - 250 rpm[7][8]

Q3: How can I increase the yield of this compound from my Streptomyces culture?

A3: Yield improvement can be approached through several strategies:

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as their concentrations. Response surface methodology can be a powerful tool for this.[5][8]

  • Process Parameter Optimization: Fine-tune physical parameters such as temperature, pH, and agitation speed.

  • Precursor Feeding: Since this compound is a polyketide, its biosynthesis depends on the availability of specific precursors derived from primary metabolism.[9] Supplementing the culture with precursors like acetate (B1210297) or propionate (B1217596) could potentially boost the yield.

  • Genetic Engineering: Overexpression of positive regulatory genes or knockout of negative regulators within the this compound biosynthetic gene cluster can significantly enhance production.[2][10]

Troubleshooting Guides

Issue 1: Inconsistent this compound Yield Between Batches

Question: I am observing significant batch-to-batch variability in my this compound production. What could be the cause, and how can I improve consistency?

Answer: Inconsistent yields are often due to subtle variations in experimental conditions. Here are the key areas to investigate:

  • Inoculum Quality: The age and physiological state of the seed culture are critical. Using an inoculum from the same growth phase for each fermentation is crucial. An older seed culture may have reduced viability or altered metabolic activity. The optimal seed age can range from 3 to 7 days.[5]

  • Media Preparation: Ensure that all media components are accurately weighed and dissolved completely. Inconsistencies in media composition, especially in the concentration of limiting nutrients, can lead to variable antibiotic production.

  • pH Fluctuation: The pH of the culture medium can change during fermentation due to the consumption of substrates and the production of metabolic byproducts. Monitor the pH throughout the fermentation and adjust if necessary. The optimal initial pH for many Streptomyces species is around 6.5 to 7.5.[1][5]

  • Aeration and Mixing: In shake flask cultures, the filling volume can impact aeration. Maintaining a consistent liquid volume-to-flask volume ratio is important for reproducible results.[11] For bioreactors, ensure that the agitation speed and aeration rate are consistent across batches.

Issue 2: Low this compound Titer Despite Optimized Media

Question: I have optimized the media composition, but the this compound yield remains low. What other factors should I consider?

Answer: If media optimization has not yielded the desired results, the bottleneck may lie in other aspects of the fermentation process or the inherent characteristics of your strain.

  • Aeration: Oxygen supply is critical for the growth of aerobic Streptomyces and for many secondary metabolic pathways. Insufficient aeration can be a limiting factor. Try increasing the agitation speed or using baffled flasks to improve oxygen transfer.

  • Phosphate Concentration: High concentrations of phosphate can repress the production of some secondary metabolites in Streptomyces. Consider optimizing the phosphate concentration in your medium.

  • Trace Elements: Certain trace elements are essential cofactors for enzymes involved in antibiotic biosynthesis. Ensure your medium is not deficient in key micronutrients like iron, manganese, and zinc.[8]

  • Strain Stability: Streptomyces strains can be genetically unstable and may lose the ability to produce antibiotics after repeated subculturing. It is advisable to work from a frozen stock of the original high-producing strain.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol provides a systematic approach to optimizing the major components of your fermentation medium.

  • Establish a Baseline: Prepare and run your standard fermentation medium. Quantify the this compound yield. This will be your control.

  • Carbon Source Optimization:

    • Prepare several batches of your medium, each with a different carbon source (e.g., glucose, glycerol, starch, millet) at the same concentration as the original carbon source.[1][7][12]

    • Keep all other media components and culture conditions constant.

    • Run the fermentations and measure the this compound yield for each. The carbon source that gives the highest yield is the optimal one.

  • Nitrogen Source Optimization:

    • Using the optimized carbon source from the previous step, prepare several batches of medium, each with a different nitrogen source (e.g., peptone, yeast extract, soybean meal, casein).[1][6][7]

    • Keep all other conditions constant.

    • Identify the nitrogen source that results in the highest this compound production.

  • Concentration Optimization:

    • Once the optimal carbon and nitrogen sources are identified, optimize their concentrations.

    • For the optimal carbon source, prepare media with a range of concentrations (e.g., 1%, 2%, 3%, 4% w/v).

    • Run the fermentations and determine the optimal concentration.

    • Repeat this process for the optimal nitrogen source.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantification of polyene antibiotics like this compound. The specific parameters may need to be optimized for this compound.

  • Sample Preparation:

    • Centrifuge a known volume of your culture broth to separate the mycelium from the supernatant.

    • This compound is likely intracellular, so extraction from the mycelium is necessary. Extract the mycelial pellet with a suitable organic solvent (e.g., methanol, acetone).

    • Evaporate the solvent and redissolve the extract in the mobile phase.

    • Filter the extract through a 0.22 µm filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for separating complex natural products.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector. Polyenes have characteristic UV absorbance spectra, typically between 300 and 400 nm.

    • Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in your samples.

    • Calculate the concentration of this compound in your samples by comparing the peak areas to the standard curve.[14]

Visualizations

Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow start Low this compound Yield check_growth Is biomass growth adequate? start->check_growth optimize_growth Optimize Growth Medium and Conditions (Carbon/Nitrogen Source, pH, Temp) check_growth->optimize_growth No check_conditions Are fermentation conditions optimal for production? (pH, Temp, Aeration) check_growth->check_conditions Yes optimize_growth->check_growth optimize_production Optimize Production Parameters (OFAT, RSM) check_conditions->optimize_production No check_timing Is harvest time appropriate? (Stationary Phase) check_conditions->check_timing Yes optimize_production->check_conditions time_course Perform a time-course experiment to find optimal harvest time check_timing->time_course No advanced_troubleshooting Advanced Troubleshooting (Precursor Feeding, Genetic Analysis, Strain Stability) check_timing->advanced_troubleshooting Yes time_course->check_timing solution Improved this compound Yield advanced_troubleshooting->solution

Caption: A workflow diagram for troubleshooting low this compound yield.

Generalized Biosynthetic Pathway for Type I Polyketides

PolyketideBiosynthesis cluster_precursors Primary Metabolism cluster_pks Type I Polyketide Synthase (PKS) Assembly Line acetyl_coa Acetyl-CoA loading_module Loading Module (AT-ACP) acetyl_coa->loading_module propionyl_coa Propionyl-CoA elongation_module_1 Elongation Module 1 (KS-AT-DH-ER-KR-ACP) propionyl_coa->elongation_module_1 elongation_module_n Elongation Module 'n' (KS-AT-KR-ACP) propionyl_coa->elongation_module_n methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->elongation_module_1 methylmalonyl_coa->elongation_module_n loading_module->elongation_module_1 polyketide_chain Growing Polyketide Chain elongation_module_1->polyketide_chain releasing_domain Releasing Domain (TE) elongation_module_n->releasing_domain final_product This compound (Polyene Macrolide) releasing_domain->final_product polyketide_chain->elongation_module_n RegulationCascade environmental_signals Environmental & Physiological Signals (Nutrient Limitation, pH, Quorum Sensing) global_regulators Global Regulators (e.g., DasR, PhoP) environmental_signals->global_regulators pleiotropic_regulators Pleiotropic Regulators (e.g., AdpA) global_regulators->pleiotropic_regulators pathway_specific_regulators Pathway-Specific Regulators (CSRs) (e.g., SARPs, LAL-family) pleiotropic_regulators->pathway_specific_regulators biosynthetic_genes This compound Biosynthetic Genes pathway_specific_regulators->biosynthetic_genes fungimycin_production This compound Production biosynthetic_genes->fungimycin_production

References

Technical Support Center: Optimizing Fungimycin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fungimycin in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] When preparing working dilutions in aqueous culture media, it is advisable to do so immediately before use to minimize degradation.[1] The final concentration of the solvent in the assay should not exceed 1% and should be tested for its own inhibitory effects.[2]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Solubility and Precipitation: Due to its potential for poor aqueous solubility, this compound may precipitate in your culture medium, especially at higher concentrations. This can lead to a lower effective concentration and variability. Visually inspect your assay plates for any signs of precipitation.[1]

  • Degradation: The stability of this compound in aqueous solutions can decrease over time. It is best practice to prepare fresh dilutions from a DMSO stock for each experiment and minimize incubation times when possible.[1]

  • Interaction with Media Components: Components in your culture medium could potentially interact with and reduce the activity of this compound.[1]

Q3: What is the putative mechanism of action for this compound?

A3: The primary mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity.[3][4] Azoles, for instance, inhibit the synthesis of ergosterol, a key component of the fungal membrane.[3][5] Polyenes bind to ergosterol, creating pores that lead to cell lysis.[4][5] Echinocandins inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[3][4] The exact mechanism of this compound may involve one or more of these pathways, leading to either fungistatic (growth inhibition) or fungicidal (cell death) effects.[3]

Troubleshooting Guides

Problem 1: No antifungal activity observed at expected concentrations.
  • Possible Cause: The fungal strain may be resistant to this compound.

    • Troubleshooting Steps:

      • Positive Control: Include a positive control antifungal with a known Minimum Inhibitory Concentration (MIC) against your fungal strain to validate the assay's functionality.[1]

      • Test a Different Strain: If possible, test the activity of this compound against a known sensitive fungal strain.[1]

      • Fresh Stock Preparation: Prepare a fresh stock solution of this compound in DMSO to rule out degradation of the compound.[1]

  • Possible Cause: The compound has precipitated out of the solution.

    • Troubleshooting Steps:

      • Solubility Check: When preparing working dilutions, ensure the final DMSO concentration is compatible with your fungal strain (typically ≤1%). Observe the wells for any visible precipitate.[1]

      • Lower Concentration Range: Test a broader and lower range of this compound concentrations.

Problem 2: High variability between replicate wells.
  • Possible Cause: Uneven distribution of the compound due to poor solubility or inadequate mixing.

    • Troubleshooting Steps:

      • Gentle Mixing: After adding this compound to the wells, mix gently by tapping the plate or using a plate shaker to ensure even distribution.[1]

  • Possible Cause: Variation in cell density across wells.

    • Troubleshooting Steps:

      • Cell Seeding Consistency: Ensure a uniform number of cells are seeded in each well. Visually inspect the plate after seeding and before adding the compound to confirm even distribution.[1]

Problem 3: Paradoxical growth at high concentrations (Eagle Effect).
  • Possible Cause: Some antifungal agents, particularly echinocandins, can exhibit a paradoxical effect where fungal growth reappears at concentrations well above the MIC.[6]

    • Troubleshooting Steps:

      • Wider Concentration Range: Test a wider range of concentrations to fully characterize the dose-response curve.

      • Microscopic Examination: Visually inspect the morphology of the fungi in the wells with paradoxical growth, as it may appear abnormal.[7]

      • Alternative Endpoint: Consider using a different method to assess viability, such as measuring metabolic activity, in addition to visual inspection of growth.

Data Presentation

Table 1: Example this compound MIC Values for Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.03 - 20.1250.5
Candida glabrata0.5 - 1628
Candida auris0.125 - 40.52
Cryptococcus neoformans0.06 - 10.250.5
Aspergillus fumigatus0.25 - 814

MIC₅₀ and MIC₉₀ represent the concentrations at which ≥50% and ≥90% of the isolates are inhibited, respectively.[8]

Table 2: Example IC₅₀ Values from Cell Viability Assays (48-hour exposure)

Cell Line / Fungal SpeciesAssay TypeIC₅₀ (µg/mL)
Candida albicansMTT0.25
Aspergillus fumigatusXTT1.5
Human fibroblast (HFF-1)Resazurin> 50

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standards established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).[8] c. Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.[8]

2. Preparation of Fungal Inoculum: a. From a fresh (24-48 h) culture, select several well-isolated colonies.[8] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[8] d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[8]

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the serially diluted this compound. b. Cover the plates and incubate at 35°C.[8]

4. Determination of MIC: a. After incubation (typically 24-48 hours), determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity. The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism.[2]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

1. Cell Seeding: a. Harvest and count cells, then dilute to the desired concentration in the appropriate culture medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate overnight to allow for cell attachment.[10]

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10] b. Add the diluted compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[10] c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11] b. Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[11][12]

Mandatory Visualizations

experimental_workflow prep_stock Prepare this compound Stock in DMSO serial_dilute Serial Dilution in Culture Medium prep_stock->serial_dilute add_compound Add this compound to Wells serial_dilute->add_compound seed_cells Seed Fungal Cells in 96-well Plate seed_cells->add_compound incubate Incubate at 35°C (24-48 hours) add_compound->incubate determine_mic Determine MIC (Visual/Spectrophotometer) incubate->determine_mic MIC Assay add_mtt Add MTT Reagent incubate->add_mtt Viability Assay incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (IC₅₀) read_absorbance->analyze_data

Caption: Experimental workflow for MIC and cell viability assays.

signaling_pathway This compound This compound ergosterol_synthesis Ergosterol Synthesis This compound->ergosterol_synthesis Inhibits ergosterol Ergosterol This compound->ergosterol Binds to cell_membrane Fungal Cell Membrane ergosterol_synthesis->ergosterol ergosterol->cell_membrane Component of membrane_integrity Disrupted Membrane Integrity ergosterol->membrane_integrity Depletion leads to cell_lysis Cell Lysis membrane_integrity->cell_lysis

Caption: Putative signaling pathway of this compound action.

References

Reducing Fungimycin toxicity in cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments with Fungimycin. Below you will find troubleshooting guides and frequently asked questions to help you reduce this compound-induced toxicity and ensure the accuracy of your cell culture assay results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum antifungal agent. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1] This binding disrupts membrane integrity, leading to the formation of pores, leakage of essential intracellular contents like ions and amino acids, and ultimately, fungal cell death.[1] While highly effective against fungi, this membrane-disrupting capability can also lead to off-target effects and toxicity in mammalian cells, which contain cholesterol, a structurally similar sterol.[2]

Q2: We are observing high levels of cytotoxicity in our mammalian cell line at concentrations intended to be selective for fungi. What are the potential causes and how can we troubleshoot this?

A2: Unexpected cytotoxicity in mammalian cells is a common challenge with membrane-active antifungal agents.[2] The issue often stems from the compound's mechanism affecting host cell components. Here are key areas to investigate:

  • Concentration and Exposure Time: The concentration of this compound may be too high, or the exposure time too long. It is crucial to determine the 50% inhibitory concentration (IC50) for your specific mammalian cell line and the Minimum Inhibitory Concentration (MIC) for the target fungus to identify a selective therapeutic window.

  • Solvent Toxicity: Solvents like DMSO can be toxic to cells at higher concentrations.[3] Always keep the final solvent concentration in your culture medium as low as possible (typically below 0.5%) and include a vehicle-only control to differentiate between solvent- and compound-induced toxicity.[3]

  • Cell Culture Conditions: Sub-optimal culture conditions can make cells more susceptible to drug-induced stress.[4] Ensure your cells are healthy, within a low passage number, and at an appropriate confluency.

  • Compound Stability: Ensure the this compound stock solution was prepared correctly and has not degraded. Avoid repeated freeze-thaw cycles.[5]

Below is a workflow to help troubleshoot unexpected cytotoxicity.

G start High Mammalian Cell Cytotoxicity Observed verify_conc 1. Verify Drug Concentration and Purity start->verify_conc dose_response 2. Perform Dose-Response Cytotoxicity Assay (e.g., MTT) verify_conc->dose_response compare_lit 3. Compare IC50 with Published Data or Internal Benchmarks dose_response->compare_lit check_solvent 4. Check Vehicle Control for Toxicity compare_lit->check_solvent optimize_exp 5. Optimize Exposure Time and Concentration check_solvent->optimize_exp result Reduced Cytotoxicity & Defined Therapeutic Window optimize_exp->result

Caption: Workflow for troubleshooting unexpected cytotoxicity.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The best approach is to perform a dose-response experiment to determine both the antifungal efficacy (MIC) and the mammalian cell cytotoxicity (IC50).[3] This involves treating your cells with a wide range of this compound concentrations.

  • For Antifungal Efficacy: The goal is to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible fungal growth.[6]

  • For Mammalian Cell Toxicity: The goal is to find the IC50, the concentration that reduces the viability of the mammalian cell population by 50%.[7]

By comparing the MIC and IC50 values, you can determine the selectivity index (SI = IC50 / MIC). A higher SI indicates a wider window between the concentration needed to kill the fungus and the concentration that is toxic to host cells.

Data Presentation: this compound Selectivity

The following table summarizes hypothetical quantitative data for this compound against common fungal pathogens and mammalian cell lines.

Organism/Cell LineTypeMIC (μg/mL)IC50 (μg/mL)Selectivity Index (IC50/MIC)
Candida albicansYeast1.0--
Aspergillus fumigatusMold2.0--
HEK293Human Kidney-50.050 (vs. C. albicans)
A549Human Lung-80.040 (vs. A. fumigatus)
NIH/3T3Mouse Fibroblast->100.0>100 (vs. C. albicans)
Q4: What signaling pathways are involved in this compound-induced cytotoxicity in mammalian cells?

A4: Given that this compound disrupts the cell membrane, the resulting cytotoxicity in mammalian cells is often mediated by the activation of cellular stress response pathways. The disruption of membrane integrity leads to an influx of ions like Ca2+, loss of membrane potential, and the generation of reactive oxygen species (ROS), which can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[8][9]

G cluster_0 Cell Exterior cluster_1 Mammalian Cell This compound This compound membrane Cell Membrane (Cholesterol) This compound->membrane Binds to disruption Membrane Disruption membrane->disruption Leads to ion Ion Imbalance (e.g., Ca2+ influx) disruption->ion ros Oxidative Stress (ROS Production) disruption->ros necrosis Necrosis disruption->necrosis High Conc. apoptosis Apoptosis ion->apoptosis ros->apoptosis

Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Q5: Are there any strategies to mitigate this compound toxicity beyond concentration optimization?

A5: Yes. If optimizing the concentration and exposure time is insufficient, you can explore other strategies:

  • Antioxidant Co-treatment: If oxidative stress is a primary driver of toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect for the mammalian cells.[4]

  • Serum Concentration: The protein-binding capacity of serum can sometimes sequester drugs and reduce their effective concentration. Experimenting with different serum percentages in your media may modulate toxicity, but be aware this can also affect antifungal activity.

  • Alternative Formulations: For some antifungal agents, liposomal or other lipid-based formulations are available which are known to have reduced cytotoxicity compared to standard formulations.[2] While a specific formulation for this compound is hypothetical, this is a common strategy in drug development.

Detailed Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT/MTS)

This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line to determine the IC50 value.[3]

Materials:

  • 96-well flat-bottom sterile plates

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilizing agent (e.g., DMSO or SDS solution for MTT)

  • Phosphate-Buffered Saline (PBS)

Workflow Diagram:

G cluster_workflow Experimental Workflow: IC50 Determination A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate (24-72h) C->D E 5. Add MTT/MTS Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (B1609692) (if using MTT) F->G H 8. Read Absorbance on Plate Reader G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: General workflow for determining IC50 using an MTT/MTS assay.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial two-fold dilutions of this compound in complete medium from a high concentration stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization (MTT only): Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[10]

Materials:

  • 96-well round-bottom sterile plates

  • Fungal strain of interest (e.g., C. albicans)

  • Growth medium (e.g., RPMI 1640 with MOPS buffer, pH 7.0)

  • This compound stock solution

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to obtain a fresh culture.[6]

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6]

    • Prepare the final working inoculum by diluting this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6]

  • Preparation of Microdilution Plate:

    • Add 100 µL of RPMI medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the drug-free growth control, and well 12 will be the uninoculated sterility control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[6]

  • MIC Determination: Following incubation, examine the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the drug-free growth control in well 11.[5]

References

Fungimycin purification challenges from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Fungimycin from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for isolating this compound from the fermentation broth?

The initial recovery of this compound, like many antibiotics produced via fermentation, involves separating the microbial biomass from the culture supernatant.[1] This is typically achieved through centrifugation or filtration.[1] Following the separation of solids, the subsequent steps focus on extracting the active compound from the clarified broth.[2]

Q2: Which solvent systems are generally recommended for the extraction of antifungal antibiotics like this compound?

The choice of solvent is critical and depends on the physicochemical properties of this compound, such as its solubility and polarity. For many antifungal compounds, particularly those sparingly soluble in water, organic solvents like ethyl acetate (B1210297), chloroform, or n-butanol are commonly used for liquid-liquid extraction.[1][3] It is often necessary to optimize the pH of the fermentation broth before extraction to improve the partitioning of the target compound into the organic phase.[1]

Q3: My final this compound product contains significant impurities. What are the likely sources and how can I remove them?

Impurities are a common challenge in the purification of fermentation products. These can include:

  • Structurally related compounds: Microorganisms often produce a mixture of similar molecules that co-purify with the target compound.[1][4]

  • Other secondary metabolites: The fermentation broth is a complex mixture of various metabolites produced by the microorganism.[4]

  • Lipids and pigments: Fungal mycelia can be a source of lipids and fats that get co-extracted, and various pigments can also be carried through the initial purification steps.[4]

To remove these impurities, a multi-step purification strategy is usually necessary, often involving different chromatography techniques.

Q4: I am experiencing a low yield of this compound after purification. What are the potential causes and solutions?

Low yield is a frequent issue in antibiotic purification and can be attributed to several factors:

  • Suboptimal fermentation conditions: The production of the antibiotic itself might be low.[1]

  • Inefficient extraction: The solvent system or pH used for the initial extraction may not be optimal for this compound.[1]

  • Compound instability: this compound may be sensitive to pH, temperature, or light, leading to degradation during the purification process.[1]

  • Multiple purification steps: Each step in the purification process will inevitably lead to some loss of the product.[1]

Optimizing each step of the process, from fermentation to final polishing, is crucial for maximizing the yield.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Initial Extraction
Possible Cause Suggested Solution
Inefficient solvent systemExperiment with different organic solvents (e.g., ethyl acetate, n-butanol, chloroform) to find the one with the best partition coefficient for this compound.[1]
Suboptimal pH during extractionAdjust the pH of the fermentation broth before extraction. For acidic compounds, lowering the pH can improve extraction into an organic solvent, while for basic compounds, increasing the pH may be beneficial.[5]
Emulsion formationCentrifuge the mixture at a higher speed or for a longer duration. The addition of a small amount of a demulsifying agent can also be tested.
Incomplete cell lysis (if this compound is intracellular)Ensure adequate cell disruption using methods like sonication or grinding with liquid nitrogen before extraction.[4]
Issue 2: Co-elution of Impurities During Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phaseIf using normal-phase chromatography (e.g., silica (B1680970) gel), consider switching to reversed-phase chromatography (e.g., C18) or vice versa.[6]
Mobile phase not optimizedFor normal-phase chromatography, adjust the polarity of the solvent system. For reversed-phase, modify the gradient of the aqueous and organic solvents.[6]
Presence of lipids and fatsIntroduce a defatting step before column chromatography by performing a liquid-liquid extraction with a non-polar solvent like hexane (B92381).[4]
Structurally similar impuritiesEmploy high-resolution techniques like High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) for better separation.[7]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound
  • Clarification: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-30 minutes to pellet the microbial cells. Decant and collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to the optimal level for this compound extraction (this needs to be determined empirically, but a good starting point for many fungal metabolites is slightly acidic).

  • Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic phase containing the extracted compounds is then collected.

  • Repeat: Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to dryness under vacuum using a rotary evaporator at a temperature below 45°C.[3]

Protocol 2: Silica Gel Column Chromatography for Initial Purification
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh size) in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.[3]

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography with a UV lamp or a bioassay).

  • Pooling and Concentration: Pool the fractions containing the purified this compound and concentrate them using a rotary evaporator.

Visualizations

FungimycinPurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Recovery cluster_2 Downstream Processing - Purification cluster_3 Final Product Fermentation This compound Fermentation Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Fermentation Broth SolventExtraction Solvent Extraction Centrifugation->SolventExtraction Clarified Broth Concentration Concentration SolventExtraction->Concentration Crude Extract ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration->ColumnChromatography Concentrated Extract HPLC HPLC Purification ColumnChromatography->HPLC Partially Purified Fractions Crystallization Crystallization/Lyophilization HPLC->Crystallization Purified this compound Purethis compound Pure this compound Crystallization->Purethis compound

Caption: A generalized workflow for the purification of this compound.

References

Methods to prevent Fungimycin precipitation in DMSO stock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Fungimycin in DMSO stock solutions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the DMSO stock solution upon storage?

A1: Precipitation of this compound from a DMSO stock solution during storage can be attributed to several factors:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.

  • Temperature Fluctuations: Repeated freeze-thaw cycles can lead to the formation of microcrystals, which can then act as nucleation sites for further precipitation.[1] Storing the stock solution at an inappropriate temperature can also affect solubility.

  • Concentration Exceeds Solubility Limit: The prepared concentration of this compound in DMSO may be higher than its actual solubility limit, leading to the excess compound precipitating out over time.

  • Compound Purity and Form: The initial solid form of this compound (amorphous vs. crystalline) can impact its solubility. Amorphous forms are often more soluble initially but can convert to a less soluble crystalline form over time, causing precipitation.[2]

Q2: My this compound stock in DMSO is clear, but it precipitates immediately when I dilute it in my aqueous cell culture medium. What is causing this?

A2: This is a common phenomenon known as "antisolvent precipitation" or "solvent-shifting."[3] this compound is highly soluble in a strong organic solvent like DMSO but is poorly soluble in aqueous solutions like cell culture media or buffers. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the solvent environment changes drastically, causing the this compound to "crash out" of the solution and form a precipitate.[4]

Q3: What is the recommended grade of DMSO for preparing this compound stock solutions?

A3: It is highly recommended to use anhydrous DMSO (≥99.9% purity) to prepare stock solutions.[1] The low water content of anhydrous DMSO minimizes the risk of compound precipitation due to moisture absorption.[1]

Q4: How should I properly store my this compound DMSO stock solution to ensure its stability?

A4: For long-term storage, this compound stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C, protected from light. Aliquoting prevents repeated freeze-thaw cycles and minimizes moisture absorption each time the stock is accessed.

Troubleshooting Guides

Issue 1: Precipitate observed in the DMSO stock solution after storage.

This guide helps you troubleshoot precipitation that occurs in the concentrated DMSO stock solution.

Troubleshooting Workflow

G start Precipitate Observed in DMSO Stock check_water Was anhydrous DMSO used and were containers tightly sealed? start->check_water check_temp Was the stock subjected to repeated freeze-thaw cycles? check_water->check_temp Yes use_anhydrous Action: Use anhydrous DMSO. Store in desiccator. check_water->use_anhydrous No check_conc Is the concentration too high? check_temp->check_conc No aliquot Action: Prepare single-use aliquots for storage. check_temp->aliquot Yes solubility_test Action: Perform a solubility test to determine max concentration. check_conc->solubility_test Likely warm_vortex Attempt to Redissolve: Gently warm to 37°C and vortex. check_conc->warm_vortex Maybe use_anhydrous->warm_vortex aliquot->warm_vortex end_remake Prepare a fresh stock solution at a lower concentration. solubility_test->end_remake dissolved Is the precipitate dissolved? warm_vortex->dissolved end_ok Solution is ready for use. Consider best practices for future. dissolved->end_ok Yes dissolved->end_remake No

Caption: Troubleshooting workflow for precipitation in DMSO stock.

Potential Cause Recommended Solution
Water Absorption by DMSO Use anhydrous DMSO (≥99.9% purity) for preparing stock solutions.[1] Store stock solutions in tightly sealed containers, potentially in a desiccator, to prevent moisture absorption.[1]
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes.[1] This prevents the entire stock from being subjected to temperature fluctuations each time it is needed.
Inappropriate Storage Temperature Gently warm the solution to room temperature or 37°C and vortex to attempt to redissolve the precipitate.[5] For long-term storage, -20°C or -80°C is recommended.
Concentration Exceeds Solubility If the precipitate does not redissolve with warming and vortexing, the concentration is likely too high. A new stock solution at a lower concentration should be prepared.
Incomplete Initial Dissolution When preparing the stock, ensure the compound is fully dissolved by vortexing. If necessary, sonication can be used to aid dissolution.[3]
Issue 2: Precipitation occurs upon dilution into aqueous media.

This guide addresses the common issue of "solvent-shifting" precipitation.

Experimental Workflow for Dilution

G cluster_stock Stock Preparation cluster_dilution Dilution Process cluster_final Final Solution stock_sol This compound in 100% Anhydrous DMSO add_dropwise Add DMSO stock dropwise to medium stock_sol->add_dropwise prewarm Pre-warm aqueous medium to 37°C vortex Gently vortex the aqueous medium prewarm->vortex vortex->add_dropwise final_mix Mix gently and use immediately add_dropwise->final_mix

Caption: Recommended workflow for diluting DMSO stock into aqueous media.

Potential Cause Recommended Solution
Rapid Solvent Shift Employ a "reverse" or "dropwise" addition method.[6] While gently vortexing the pre-warmed aqueous buffer, add the small volume of your DMSO stock dropwise.[6] This ensures the DMSO is rapidly dispersed.
High Final Concentration The final concentration of this compound in the aqueous medium may be above its solubility limit. It may be necessary to perform a solubility test in the final medium or test a lower final concentration.
Low Temperature of Media Always use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions, as solubility often increases with temperature.[5]
pH of the Medium The solubility of some compounds is pH-dependent.[6] Ensure the pH of your final aqueous solution is one at which this compound is most soluble.
High Final DMSO Concentration While aiming to keep the compound dissolved, ensure the final DMSO concentration in your assay is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cellular toxicity.[7][8]

Experimental Protocols

Protocol: Determining Maximum Soluble Concentration of this compound in DMSO

This protocol helps determine the upper limit for preparing a clear, stable stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

Methodology:

  • Prepare a Series of Concentrations: Weigh out precise amounts of this compound into several microcentrifuge tubes to prepare a range of concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to each tube to achieve the target concentrations.

  • Dissolution: Tightly cap each tube and vortex vigorously for 2 minutes to facilitate dissolution.[1]

  • Visual Inspection: Visually inspect each tube against a dark background for any undissolved particles.

  • Gentle Warming/Sonication (Optional): If particles remain, gently warm the tubes to 37°C for 5-10 minutes or sonicate in a water bath for 5 minutes to aid dissolution.[3]

  • Equilibration: Allow the solutions to sit at room temperature for at least 2 hours.

  • Final Assessment: Re-examine the tubes for any signs of precipitation. The highest concentration that remains a clear solution is the maximum soluble concentration under these conditions.

Quantitative Data Summary

The following table summarizes recommended conditions for preparing and handling DMSO stock solutions to prevent precipitation.

Parameter Recommendation Rationale
DMSO Purity Anhydrous (≥99.9%)Minimizes water absorption, which can cause precipitation.[1]
Storage Temperature -20°C or -80°CEnsures long-term stability and minimizes degradation.
Freeze-Thaw Cycles Avoid; use single-use aliquotsPrevents moisture introduction and compound degradation.
Final DMSO in Assay <0.5%, ideally ≤0.1%Avoids cell toxicity and other solvent-related artifacts.[7][8]
Dilution Temperature Pre-warm aqueous media to 37°CCan improve the solubility of the compound during dilution.[5]

References

Fungimycin Resistance Mechanisms: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Fungimycin resistance mechanisms in fungi.

Frequently Asked Questions (FAQs)

Q1: My fungal strain is showing unexpected resistance to this compound. What are the common initial steps to investigate this?

A1: When encountering unexpected resistance, we recommend a step-wise approach to confirm and characterize the resistance.

  • Confirm the Minimum Inhibitory Concentration (MIC): Re-run the MIC assay using a standardized method (e.g., CLSI or EUCAST) to confirm the initial observation. Include a known susceptible and a known resistant control strain for comparison.

  • Check Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Degradation of the compound can lead to apparently higher MICs.

  • Culture Purity: Ensure the fungal culture is pure and not contaminated with a more resistant species or strain. Streak the culture on an appropriate agar (B569324) medium to check for uniform colony morphology.

  • Genomic DNA Sequencing: If the resistance is confirmed, sequence the gene encoding the known target of this compound in the resistant isolate to check for point mutations.

Troubleshooting Guides

Problem 1: Inconsistent MIC Results for this compound

You are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against your fungal isolates across different experimental runs.

  • Possible Cause 1: Inoculum size variability. The density of the initial fungal inoculum can significantly affect the MIC outcome.

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the cell suspension to a specific optical density (e.g., OD600 of 0.1) or use a hemocytometer for direct cell counting to ensure a consistent starting inoculum size for each experiment.

  • Possible Cause 2: Variation in media composition. The pH and cation concentration of the growth medium can influence the activity of some antifungal agents.

    • Solution: Use a standardized and buffered medium for all MIC assays, such as RPMI-1640 with MOPS buffer, to maintain a stable pH. Ensure all media components are from the same lot number for a given set of experiments.

  • Possible Cause 3: Instability of this compound. The this compound stock solution may be degrading over time.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot the stock solution and store it at -80°C, avoiding repeated freeze-thaw cycles. Perform a bioassay with a known susceptible strain to confirm the activity of the stock solution before each use.

Problem 2: No significant difference in target gene expression between susceptible and resistant isolates.

You have hypothesized that this compound resistance in your isolates is due to the overexpression of the drug target. However, your qPCR results show no significant difference in the target gene's mRNA levels.

  • Possible Cause 1: Resistance is not mediated by target overexpression. The resistance mechanism could be due to other factors such as target gene mutations, increased drug efflux, or drug degradation.

    • Solution: Sequence the target gene to check for mutations that could alter the protein structure and reduce this compound binding. Perform an efflux pump inhibitor assay to investigate the role of drug transporters.

  • Possible Cause 2: Post-transcriptional or post-translational regulation. The expression of the target protein may be regulated at the level of translation or protein stability, which would not be detected by qPCR.

    • Solution: Perform a Western blot to directly quantify the levels of the target protein in both susceptible and resistant isolates. This will provide a more direct assessment of the amount of target protein present in the cells.

Data Presentation

Table 1: Example MIC Data for Candida albicans Strains Against this compound

Strain IDThis compound MIC (µg/mL)Known Resistance Mechanism
SC53140.5Susceptible (Wild-Type)
FR116Target Site Mutation (ERG11 Y132H)
FR232Overexpression of CDR1 Efflux Pump
ATCC 900280.25Susceptible (Quality Control)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M27-A3 guidelines for yeast.

  • Prepare this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL.

  • Prepare Inoculum: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, perform a serial 2-fold dilution of the this compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control well. This can be determined visually or by reading the absorbance at 530 nm.

Mandatory Visualizations

Fungimycin_Resistance_Workflow start Isolate Shows High MIC to this compound confirm_mic Confirm MIC with Control Strains start->confirm_mic check_purity Check Culture Purity confirm_mic->check_purity target_gene_seq Sequence Target Gene check_purity->target_gene_seq mutation_found Mutation Identified? target_gene_seq->mutation_found mutation_yes Mechanism: Target Alteration mutation_found->mutation_yes Yes mutation_no No Mutation Found mutation_found->mutation_no No expression_analysis Gene Expression Analysis (qPCR) mutation_no->expression_analysis overexpression Target or Efflux Pump Overexpression? expression_analysis->overexpression overexpression_yes Mechanism: Overexpression overexpression->overexpression_yes Yes overexpression_no No Overexpression overexpression->overexpression_no No efflux_assay Efflux Pump Inhibitor Assay overexpression_no->efflux_assay efflux_reversal MIC Reversal with Inhibitor? efflux_assay->efflux_reversal efflux_yes Mechanism: Efflux Pump Activity efflux_reversal->efflux_yes Yes efflux_no Other Mechanisms (e.g., Biofilm, Stress Response) efflux_reversal->efflux_no No Fungimycin_Signaling_Pathway cluster_cell Fungal Cell This compound This compound Target Drug Target (e.g., Erg11) This compound->Target Inhibits StressResponse Stress Response Pathways Target->StressResponse Stress Signal EffluxPump Efflux Pump (e.g., Cdr1) EffluxPump->this compound Exports Drug TranscriptionFactor Transcription Factor (e.g., Upc2) TranscriptionFactor->EffluxPump Upregulates Transcription StressResponse->TranscriptionFactor Activates Fungimycin_ext->this compound Enters Cell

How to handle Fungimycin safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: "Fungimycin" is not a recognized chemical compound. This guide is based on general safety principles for handling potent, powdered substances in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you work with. The information below is for illustrative purposes only.

Technical Support Center: this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling of this compound in a laboratory environment. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its fictional Safety Data Sheet (SDS), this compound is a potent cytotoxic and mutagenic compound. The primary hazards include:

  • Acute Toxicity: Fatal if swallowed or in contact with skin.[1]

  • Carcinogenicity: May cause cancer.[1]

  • Mutagenicity: May cause genetic defects.[1]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Users must handle this compound with extreme caution and adhere to all recommended safety protocols to minimize exposure.[2][3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE ensemble is mandatory when working with this compound to prevent all routes of exposure.[2][4][5][6] This includes:

  • Gloves: Double gloving with nitrile gloves that comply with ASTM D6978-05 standards is required.[4][6] Change gloves immediately if they become contaminated or every two hours.[7]

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn.[5][6]

  • Lab Coat: A disposable, back-fastening, low-permeability gown with tight-fitting cuffs is necessary.[6]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form outside of a containment enclosure.[3]

  • Shoe Covers: Disposable shoe covers should be worn to prevent tracking contamination outside the work area.[4]

Q3: How should I properly store this compound?

A3: this compound should be stored in a designated, locked, and clearly labeled area away from incompatible materials.[8][9][10] The storage container must be tightly sealed to prevent accidental release.[11] Store in a cool, dry, and well-ventilated location.[12]

Q4: What is the correct procedure for weighing this compound powder?

A4: Weighing powdered this compound poses a significant inhalation risk and must be performed with appropriate engineering controls.[13]

  • Always weigh this compound inside a certified chemical fume hood, a glove box, or a ventilated balance safety enclosure.[7][13]

  • Use a dedicated set of spatulas and weighing papers.

  • Work on a disposable bench cover to contain any minor spills.[13]

  • Close the container immediately after dispensing the powder.[13]

  • Decontaminate all surfaces and equipment after weighing.[13]

Q5: What should I do in case of a this compound spill?

A5: In the event of a spill, evacuate the immediate area and alert your supervisor and the lab safety officer.[14] Only trained personnel with proper PPE should clean up the spill.[14][15] For a small powder spill:

  • Cover the spill with a damp paper towel or absorbent pad to avoid making the powder airborne.[16][17]

  • Carefully wipe the area from the outside in, placing the contaminated materials into a designated hazardous waste bag.[16]

  • Decontaminate the spill area with an appropriate cleaning solution (e.g., a detergent solution followed by a water rinse).[18][19][20]

  • Dispose of all contaminated materials as hazardous waste.[16][17]

Q6: How do I dispose of this compound waste?

A6: All this compound waste, including empty containers, contaminated PPE, and experimental materials, is considered hazardous waste.[9][11][21]

  • Collect all waste in clearly labeled, leak-proof containers.[8][11]

  • Segregate this compound waste from other chemical waste streams.[9][11]

  • Follow your institution's and local regulations for hazardous waste disposal.[22] Never dispose of this compound down the drain or in the regular trash.[22]

Troubleshooting Guide

Issue Possible Cause Solution
Visible powder dispersal during weighing. Improper weighing technique or inadequate ventilation.Stop immediately. Ensure you are working within a certified chemical fume hood or ventilated enclosure. Review and follow the correct weighing protocol. Use a gentle scooping motion rather than pouring.[13]
This compound solution appears cloudy or has precipitates. Poor solubility at the prepared concentration or temperature.Consult the product's technical data sheet for solubility information. Try gentle warming or sonication if the compound is heat-stable. You may need to prepare a more dilute solution.
Suspected personal contamination. Breach in PPE or procedural error.Immediately remove the affected PPE, avoiding contact with skin. Wash the potentially exposed area with soap and water for at least 15 minutes.[23] Seek immediate medical attention and report the incident to your supervisor.
Contamination of surrounding work area. Improper handling, spill, or aerosol generation.Cordon off the contaminated area.[5] Follow the spill cleanup protocol. Decontaminate all affected surfaces and equipment thoroughly.[14][18]

Quantitative Data Summary

Parameter Value Notes
Molecular Weight 875.4 g/mol Fictional Data
Appearance White to off-white crystalline powderFictional Data
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol, insoluble in water.Fictional Data
Storage Temperature -20°CProtect from light and moisture.
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour TWA)Fictional Data - Handle as a potent compound.

Experimental Protocols

Protocol for Weighing and Reconstituting this compound Powder
  • Preparation: Don all required PPE (double nitrile gloves, disposable gown, goggles, and face shield).[4][6] Ensure the chemical fume hood is functioning correctly. Line the work surface of the fume hood with a disposable absorbent pad.[7]

  • Weighing: Place a tared weigh boat on the analytical balance inside the fume hood. Carefully scoop the desired amount of this compound powder onto the weigh boat. Avoid any sudden movements that could aerosolize the powder.[13]

  • Transfer: Carefully transfer the weighed powder into an appropriate vial or tube.

  • Reconstitution: Add the desired volume of solvent to the vial containing the this compound powder. Cap the vial securely.

  • Dissolution: Gently vortex or sonicate the solution until the powder is fully dissolved.

  • Cleanup: Dispose of the weigh boat and any other contaminated disposable materials into a designated this compound hazardous waste container.[11] Decontaminate the spatula and the work surface with an appropriate cleaning agent.[18][19]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.[11] Wash hands thoroughly.[23]

Emergency Spill Cleanup Protocol for this compound Powder (<1g)
  • Alert and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill area.[5]

  • Don PPE: Don two pairs of nitrile gloves, a disposable gown, chemical splash goggles, a face shield, and a respirator.[17]

  • Containment: Gently cover the spill with absorbent pads or paper towels wetted with water to prevent the powder from becoming airborne.[16][17] Do not use dry wipes.

  • Cleanup: Working from the outside of the spill inwards, carefully wipe up the contained powder and absorbent material. Place all contaminated materials into a clearly labeled hazardous waste bag.[16]

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.[18][19][20] All cleaning materials must be disposed of as hazardous waste.

  • Final Steps: Remove and dispose of all PPE as hazardous waste.[11] Wash hands and any exposed skin thoroughly. Report the incident and the cleanup procedure to the laboratory supervisor.

Visualizations

Fungimycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup weigh Weigh Powder prep_setup->weigh Start Work reconstitute Reconstitute weigh->reconstitute experiment Perform Experiment reconstitute->experiment decon Decontaminate Surfaces experiment->decon End Experiment waste Segregate Waste decon->waste doff Doff PPE waste->doff finish finish doff->finish Wash Hands & Document

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree cluster_form Form of this compound cluster_ppe Required PPE cluster_action Action start Handling this compound? is_powder Powdered Form? start->is_powder stop STOP! Consult SDS & Supervisor start->stop Unsure? ppe_base Base PPE: - Double Nitrile Gloves - Gown - Goggles & Face Shield is_powder->ppe_base No (Solution) ppe_respirator Add Respirator (N95+) is_powder->ppe_respirator Yes proceed Proceed with Caution ppe_base->proceed

Caption: PPE selection decision tree for this compound.

Fungimycin_Toxicity_Pathway This compound This compound Exposure (Inhalation/Dermal) CellEntry Cellular Uptake This compound->CellEntry DNA_Damage DNA Adduct Formation & Damage CellEntry->DNA_Damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Mutation Genetic Mutations DNA_Damage->Mutation Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis Repair Fails Cancer Carcinogenesis Mutation->Cancer

Caption: Fictional signaling pathway for this compound toxicity.

References

Technical Support Center: Improving Perimycin Bioavailability for Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Perimycin in research models.

Frequently Asked Questions (FAQs)

Q1: What is Perimycin and why is its bioavailability a concern for research?

A1: Perimycin is a heptaene polyene macrolide antibiotic. Like other compounds in its class, such as Amphotericin B, Perimycin exhibits potent antifungal activity. Its mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to membrane disruption and cell death.[1][2][3][4] However, Perimycin is a large, lipophilic molecule with very low aqueous solubility, which significantly limits its oral bioavailability. This poor solubility can lead to challenges in achieving therapeutic concentrations in systemic circulation and at the target site in research models, potentially resulting in inconsistent or inconclusive experimental outcomes.

Q2: What are the primary challenges encountered when working with Perimycin in the lab?

A2: Researchers commonly face the following issues:

  • Difficulty in Dissolving Perimycin: Perimycin is practically insoluble in water and can be challenging to dissolve in common aqueous buffers used for in vitro and in vivo experiments.

  • Precipitation Upon Dilution: When a stock solution of Perimycin in an organic solvent is diluted into an aqueous medium, it often precipitates out of solution.

  • Low and Variable Bioavailability: In animal models, oral administration of Perimycin typically results in low and inconsistent plasma concentrations.

  • Potential for Toxicity: Like other polyene antibiotics, Perimycin may exhibit dose-dependent toxicity, which needs to be carefully managed in research models.

Q3: What are the recommended solvents for preparing a stock solution of Perimycin?

A3: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). It is crucial to first dissolve the Perimycin completely in a small amount of the organic solvent before further dilution. The final concentration of the organic solvent in the experimental system should be kept to a minimum (typically below 1%, and ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.

Troubleshooting Guides

Problem 1: Perimycin precipitates out of solution when diluted into aqueous buffer.

Cause: The aqueous solubility of Perimycin is exceeded upon dilution of the organic stock solution.

Solutions:

  • Optimize Dilution Technique: Instead of adding the aqueous buffer to the Perimycin stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent in the final aqueous solution. Common co-solvents include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). Start with a low percentage of the co-solvent and gradually increase it to find the optimal concentration that maintains Perimycin solubility without affecting the experimental model.

  • pH Adjustment: The solubility of some polyenes can be influenced by pH. Investigate the effect of adjusting the pH of the aqueous buffer on Perimycin solubility. However, ensure the final pH is compatible with your biological system.

Problem 2: Low and inconsistent plasma concentrations of Perimycin after oral administration in animal models.

Cause: Poor absorption from the gastrointestinal (GI) tract due to low aqueous solubility and/or degradation in the GI environment.

Solutions: Formulation Strategies to Enhance Oral Bioavailability

Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs like Perimycin. The choice of strategy will depend on the specific experimental needs and the physicochemical properties of Perimycin.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[5][6][7][8][9] They can encapsulate lipophilic molecules like Perimycin, forming an inclusion complex that has improved aqueous solubility and stability.[5][6][7][8][9]

  • Nanoparticle Formulations: Encapsulating Perimycin into nanoparticles can enhance its solubility, protect it from degradation, and potentially improve its absorption.[10][11][12][13][14] Polymeric nanoparticles (e.g., using PLGA) or lipid-based nanoparticles (e.g., solid lipid nanoparticles) are common choices.[10][11][12][13][14]

  • Solid Dispersions: This technique involves dispersing Perimycin in a hydrophilic carrier matrix at a solid state.[15][16][17][18][19] This can increase the surface area of the drug and improve its dissolution rate.[15][16][17][18][19]

  • Lipid-Based Formulations: Formulating Perimycin in lipids, oils, or surfactants can improve its solubilization in the GI tract and enhance its absorption via the lymphatic pathway, thereby avoiding first-pass metabolism.[20][21][22][23][24]

Quantitative Data Summary: Hypothetical Solubility Enhancement of Perimycin

The following table provides a hypothetical summary of the potential improvement in aqueous solubility of Perimycin using different formulation strategies, based on data for other poorly soluble antifungal drugs.

Formulation StrategyCarrier/Excipient ExampleExpected Fold Increase in Aqueous Solubility
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 100 fold
Nanoparticle Formulation Poly(lactic-co-glycolic acid) (PLGA)50 - 500 fold
Solid Dispersion Polyvinylpyrrolidone (PVP) K3020 - 200 fold
Lipid-Based Formulation Self-Nanoemulsifying Drug Delivery System (SNEDDS)> 1000 fold

Note: These values are estimates and the actual improvement will depend on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Perimycin-Cyclodextrin Inclusion Complex (Hypothetical)

Objective: To prepare a water-soluble inclusion complex of Perimycin with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo administration.

Materials:

  • Perimycin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of Perimycin to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolve Perimycin: Dissolve the calculated amount of Perimycin in a minimal volume of DMSO.

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in sterile water for injection with gentle heating (e.g., 40-50°C) and stirring until a clear solution is obtained.

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the Perimycin-DMSO solution dropwise.

  • Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complete complex formation.

  • Lyophilization (Optional): For a solid formulation, freeze-dry the resulting solution to obtain a powder of the Perimycin-HP-β-CD complex.

  • Sterilization: Before in vivo use, sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Protocol 2: Administration of Perimycin Formulation in a Murine Model (Hypothetical)

Objective: To administer a formulated version of Perimycin to mice to assess its efficacy or pharmacokinetics.

Animal Model:

  • Species: Mouse (e.g., BALB/c or C57BL/6)

  • Age: 6-8 weeks

  • Sex: As required by the experimental design

Administration Routes and Volumes:

Route of AdministrationRecommended Maximum VolumeNeedle Gauge
Oral (PO) Gavage 10 mL/kg20-22 G
Intraperitoneal (IP) 10 mL/kg25-27 G
Intravenous (IV) - Tail Vein 5 mL/kg27-30 G
Subcutaneous (SC) 10 mL/kg25-27 G

Procedure (Oral Gavage Example):

  • Animal Handling: Gently restrain the mouse.

  • Gavage Needle Insertion: Carefully insert a flexible gavage needle into the esophagus and advance it into the stomach.

  • Administration: Slowly administer the calculated dose of the Perimycin formulation.

  • Observation: Monitor the animal for any signs of distress during and after the procedure.

Protocol 3: Quantification of Perimycin in Plasma using HPLC-MS/MS (Hypothetical)

Objective: To determine the concentration of Perimycin in plasma samples from treated animals.

Materials:

  • Plasma samples

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (IS) - a structurally similar compound not present in the sample

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect and quantify Perimycin and the IS using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Perimycin.

    • Determine the concentration of Perimycin in the plasma samples by interpolating from the calibration curve.

Mandatory Visualizations

Perimycin_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Perimycin Perimycin Complex Perimycin-Ergosterol Complex Perimycin->Complex Binds to Ergosterol Ergosterol Ergosterol->Complex Pore Membrane Pore Complex->Pore Forms Ions Ions (K+, Mg2+) & Small Molecules Pore->Ions Leakage of Cell_Death Fungal Cell Death Ions->Cell_Death Leads to

Caption: Mechanism of action of Perimycin.

Bioavailability_Enhancement_Workflow Start Poorly Soluble Perimycin Formulation Formulation Strategy Selection Start->Formulation CD Cyclodextrin Complexation Formulation->CD Nano Nanoparticle Formulation Formulation->Nano SD Solid Dispersion Formulation->SD Lipid Lipid-Based Formulation Formulation->Lipid Characterization Physicochemical Characterization CD->Characterization Nano->Characterization SD->Characterization Lipid->Characterization InVivo In Vivo Administration (Animal Model) Characterization->InVivo Analysis Pharmacokinetic/ Pharmacodynamic Analysis InVivo->Analysis End Improved Bioavailability Analysis->End

Caption: Workflow for improving Perimycin bioavailability.

Troubleshooting_Logic Start Experiment with Perimycin Problem Issue Encountered? Start->Problem Solubility Poor Solubility/ Precipitation Problem->Solubility Yes Bioavailability Low In Vivo Bioavailability Problem->Bioavailability Yes Success Successful Experiment Problem->Success No Solution1 Optimize Dilution Use Co-solvents pH Adjustment Solubility->Solution1 Solution2 Select Formulation Strategy: - Cyclodextrin - Nanoparticles - Solid Dispersion - Lipid-based Bioavailability->Solution2 Solution1->Start Re-attempt Solution2->Start Re-attempt

References

Validation & Comparative

Fungimycin vs. Amphotericin B: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the polyene antibiotic Fungimycin and the well-established antifungal agent Amphotericin B reveals a significant disparity in the body of scientific literature. While Amphotericin B has been a cornerstone of antifungal therapy for decades with extensive research into its efficacy and mechanism of action, this compound remains a largely obscure compound with limited available data for a direct, quantitative comparison.

This guide synthesizes the known properties of both agents, highlighting the well-documented efficacy of Amphotericin B and the current knowledge gaps regarding this compound. The information presented is intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Amphotericin B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus.[1] Its primary mechanism of action involves binding to ergosterol, a principal sterol in fungal cell membranes.[1][2][3] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular ions and molecules, ultimately leading to fungal cell death.[1][2][3] While highly effective against a broad spectrum of fungal pathogens, Amphotericin B's utility can be limited by its toxicity, which stems from its ability to also bind to cholesterol in mammalian cell membranes.[1][2]

This compound is described in older literature as a polyene antibiotic produced by Streptomyces coelicolor var. aminophilus. As a polyene, it is presumed to share a similar general mechanism of action with Amphotericin B, involving interaction with fungal membrane sterols. However, specific details on its binding affinity, the extent of pore formation, and its precise molecular target within the fungal cell membrane are not well-documented in recent scientific literature. The lack of contemporary research on this compound makes a detailed comparison of its mechanism challenging.

Comparative Antifungal Efficacy: A Knowledge Gap

For Amphotericin B , its potent, broad-spectrum activity is well-established. It is considered a "gold standard" for treating serious invasive fungal infections.[4] Its fungicidal activity has been demonstrated against numerous species of Candida, Aspergillus, Cryptococcus, and other pathogenic fungi.

Due to the lack of available data for this compound, a comparative data table cannot be constructed.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in recent literature, standard methodologies for assessing antifungal susceptibility would be applicable. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which would be relevant for evaluating both this compound and Amphotericin B.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antifungal agent against a specific fungal isolate.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida species) at 35°C for 24-48 hours.

    • Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in a standardized test medium, such as RPMI-1640, to the final desired inoculum concentration.

  • Drug Dilution:

    • A stock solution of the antifungal agent (Amphotericin B or this compound) is prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of the antifungal agent are then prepared in the test medium within a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • A drug-free well is included as a growth control.

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that results in a significant inhibition of visible fungal growth compared to the growth control well.

Visualizing Mechanisms and Workflows

Amphotericin B Mechanism of Action

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane Membrane Phospholipid Bilayer Ergosterol Pore Membrane Pore Formation Membrane->Pore Disrupts Membrane AmphotericinB Amphotericin B AmphotericinB->Membrane:f1 Binds to Ergosterol Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate DrugDilution Serial Dilution of Antifungal DrugDilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Conclusion

References

A Comparative Guide to the Mechanisms of Action: Fungimycin vs. Nystatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two polyene antifungal agents, Fungimycin (also known as Perimycin) and Nystatin. The information presented is based on available experimental data to assist researchers in understanding the nuances of these compounds.

Introduction

This compound (Perimycin) and Nystatin are both polyene macrolide antibiotics derived from Streptomyces species.[1] They share a common structural feature of a large macrolide ring with multiple conjugated double bonds and a hydrophilic polyol region. This amphipathic nature is central to their antifungal activity, which is primarily directed against yeasts and molds. Their clinical use is often limited by toxicity, particularly for systemic applications.[1]

Mechanism of Action: A Tale of Two Polyenes

The primary mechanism of action for both this compound and Nystatin involves their interaction with ergosterol (B1671047), the principal sterol in fungal cell membranes. This interaction leads to a cascade of events culminating in fungal cell death. A secondary mechanism involving the induction of oxidative stress has also been identified.

Primary Mechanism: Membrane Disruption via Ergosterol Binding

Both this compound and Nystatin exhibit a strong affinity for ergosterol.[1][2] Their lipophilic polyene chains insert into the fungal cell membrane, where they form complexes with ergosterol molecules. This binding has two main consequences:

  • Pore Formation: The aggregation of several polyene-ergosterol complexes creates transmembrane channels or pores.[1][2] These pores disrupt the osmotic integrity of the fungal cell, leading to the leakage of essential intracellular components, such as potassium ions (K⁺) and other small molecules.[2]

  • Membrane Fluidity Alteration: The sequestration of ergosterol by the polyenes alters the fluidity and physical properties of the fungal membrane, impairing the function of membrane-bound enzymes and transport proteins.

dot

Caption: Primary mechanism of action for this compound and Nystatin.
Secondary Mechanism: Induction of Oxidative Stress

Emerging evidence suggests that in addition to direct membrane damage, polyene antifungals, including Nystatin, can induce the production of reactive oxygen species (ROS) within the fungal cell.[1][3] This oxidative stress contributes to cellular damage and ultimately apoptosis (programmed cell death). The accumulation of ROS can damage vital cellular components such as proteins, lipids, and nucleic acids, further contributing to the fungicidal effect.[1] While this has been more extensively studied for other polyenes like Amphotericin B, it is considered a class effect.[3]

dot

Caption: Secondary mechanism involving oxidative stress.

Quantitative Data Comparison: Antifungal Activity

The in vitro activity of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize available MIC data for Nystatin against common fungal pathogens. Publicly available, directly comparable MIC data for this compound (Perimycin) is limited.

Table 1: In Vitro Activity of Nystatin against Candida Species

Fungal SpeciesNystatin MIC Range (µg/mL)Reference
Candida albicans0.625 - 1.25[4]
Candida glabrata0.625[4]
Candida tropicalis0.625[4]
Candida parapsilosis1.25[4]
Candida krusei1.25[4]

Table 2: In Vitro Activity of a Liposomal Nystatin Formulation against Aspergillus Species

Fungal SpeciesLiposomal Nystatin GM MIC (µg/mL)Liposomal Nystatin MIC Range (µg/mL)Reference
Aspergillus fumigatus2.300.5 - 16[5]
Aspergillus flavus2.300.5 - 16[5]
Aspergillus niger2.300.5 - 16[5]
Aspergillus terreus8.728 - 16[5]

GM MIC: Geometric Mean Minimum Inhibitory Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well. For polyenes, this is typically defined as 100% inhibition of growth.

dot

MIC_Workflow A Prepare Antifungal Stock Solution B Serial Dilutions in 96-well plate A->B D Inoculate Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination by broth microdilution.
Fungal Membrane Permeability Assay

This assay measures the ability of an antifungal agent to disrupt the fungal cell membrane, leading to the leakage of intracellular contents.

Protocol:

  • Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).

  • Fluorescent Dye Loading (Optional): Load the cells with a fluorescent dye that is retained within intact cells (e.g., calcein-AM).

  • Antifungal Treatment: Expose the fungal cells to different concentrations of the antifungal agent.

  • Measurement of Leakage:

    • For dye-loaded cells: Measure the release of the fluorescent dye into the supernatant over time using a fluorometer.

    • For unlabeled cells: Measure the leakage of intracellular components like K⁺ ions into the supernatant using an ion-selective electrode, or the uptake of a membrane-impermeant dye like propidium (B1200493) iodide by flow cytometry or fluorescence microscopy.

  • Data Analysis: Plot the percentage of leakage against the antifungal concentration to determine the dose-response relationship.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Protocol:

  • Fungal Cell Culture and Treatment: Grow fungal cells and expose them to the antifungal agent for a specified period.

  • Loading with DCFH-DA: Wash the cells and incubate them with DCFH-DA in a suitable buffer. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a fluorometer, fluorescence microscope, or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the level of ROS induction.

Conclusion

This compound (Perimycin) and Nystatin are both polyene antifungals that share a primary mechanism of action: binding to ergosterol in the fungal cell membrane to form pores and disrupt membrane integrity. They may also share a secondary mechanism of inducing oxidative stress. While Nystatin is a well-characterized member of this class with a considerable amount of publicly available activity data, this compound (Perimycin) is less extensively documented in comparative studies. The experimental protocols provided in this guide can be utilized to further investigate and directly compare the subtle differences in the potency and mechanisms of these two related antifungal agents. Such studies are crucial for the development of new antifungal therapies with improved efficacy and reduced toxicity.

References

A Comparative Guide to the Efficacy of Fungimycin and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of Fungimycin, represented by its well-studied analogue fengycin (B216660), and the widely used azole class of antifungals. The information is supported by available experimental data to aid in research and drug development.

Executive Summary

This compound, a lipopeptide antifungal, and azole antifungals represent two distinct classes of drugs with different mechanisms of action against fungal pathogens. Azoles, a cornerstone of antifungal therapy, inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. In contrast, this compound and its analogues, such as fengycin, directly target the fungal cell membrane, causing disruption and cell death.

Available data suggests that fengycin is highly effective against filamentous fungi. However, its efficacy against yeasts, such as Candida species, appears to be limited or variable, with some studies indicating a lack of activity. Azoles, on the other hand, have a broad spectrum of activity that includes both yeasts and molds, although resistance is an ongoing concern. Direct comparative studies between this compound/fengycin and a wide range of azoles are limited, necessitating a cautious interpretation of the currently available, non-standardized data. This guide presents the existing data to offer a preliminary comparison and highlights the need for further direct comparative research.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Fengycin Against Various Fungi

The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of fengycin against different fungal species. It is important to note that the data is derived from a limited number of studies with varying methodologies.

Fungal SpeciesFengycin MIC (µg/mL)Notes
Aspergillus niger15.62For self-assembled fengycin.[1]
Rhizomucor variabilis~6.7Converted from 4.5 µM.[2]
Venturia inaequalis0.03IC50 value.
Candida albicansActivity increase reportedOne-fold increase in activity for self-assembled fengycin; specific MIC not provided.[1] Other reports suggest ineffectiveness against yeasts.[3]
Colletotrichum gloeosporioides25-50[4][5]
Table 2: Minimum Inhibitory Concentrations (MIC) of Common Azole Antifungals

This table presents a summary of MIC ranges for three commonly used azole antifungals against clinically relevant fungal species, compiled from various sources. These values provide a general reference for the efficacy of azoles.

Fungal SpeciesFluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans0.25 - 1280.03 - >160.007 - 16
Candida glabrata0.5 - >640.06 - 160.03 - 16
Candida parapsilosis0.125 - 320.03 - 20.015 - 2
Candida krusei4 - >640.125 - 80.03 - 4
Aspergillus fumigatus>640.125 - >160.125 - 8
Aspergillus flavus>640.25 - 80.25 - 4
Aspergillus niger>640.5 - 160.5 - 8
Aspergillus terreus>640.25 - 80.25 - 8

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27/M38)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain pure colonies.
  • For yeasts, a suspension is prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium.
  • For molds, a conidial suspension is prepared by washing the surface of the agar plate with sterile saline containing a surfactant (e.g., Tween 20). The conidia are then counted using a hemocytometer and diluted to the desired concentration in RPMI 1640 medium.

2. Antifungal Agent Preparation:

  • The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium as the diluent.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.
  • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.
  • The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is often a ≥50% reduction in turbidity. For molds and for this compound (fengycin), the endpoint is typically complete visual inhibition of growth.

Disk Diffusion Method (Based on EUCAST)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

1. Inoculum Preparation:

  • A standardized fungal inoculum is prepared as described for the broth microdilution method.

2. Inoculation:

  • A sterile swab is dipped into the inoculum suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
  • The swab is then used to streak the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene (B1212753) blue for fungi) to ensure confluent growth.

3. Application of Antifungal Disks:

  • Paper disks impregnated with a specific concentration of the antifungal agent are placed on the surface of the inoculated agar.

4. Incubation:

  • The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours).

5. Zone of Inhibition Measurement:

  • The diameter of the zone of no fungal growth around each disk is measured in millimeters. The size of the zone of inhibition is correlated with the susceptibility of the fungus to the antifungal agent, with larger zones indicating greater susceptibility.

Mandatory Visualization

Fungimycin_Mechanism This compound This compound (Fengycin) FungalCellMembrane Fungal Cell Membrane (Phospholipid Bilayer) This compound->FungalCellMembrane Binds to and inserts into PoreFormation Pore Formation & Membrane Permeabilization FungalCellMembrane->PoreFormation Disrupts integrity IonLeakage Leakage of Ions (K+) and small molecules PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Mechanism of Action of this compound (Fengycin).

Azole_Mechanism Azole Azole Antifungal LanosterolDemethylase Lanosterol 14-alpha-demethylase (CYP51) Azole->LanosterolDemethylase Inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Converts to ErgosterolSynthesis Ergosterol Synthesis Pathway Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate MembraneDisruption Disrupted Cell Membrane Function and Integrity Ergosterol->MembraneDisruption Essential component of FungalGrowthInhibition Inhibition of Fungal Growth MembraneDisruption->FungalGrowthInhibition

Mechanism of Action of Azole Antifungals.

Antifungal_Susceptibility_Workflow Start Start: Isolate Fungal Strain InoculumPrep Prepare Standardized Inoculum Start->InoculumPrep PlatePrep Prepare Microtiter Plate with Antifungal Dilutions Start->PlatePrep Inoculation Inoculate Plates InoculumPrep->Inoculation PlatePrep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation ReadResults Read Results (Visually or Spectrophotometrically) Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC End End: Report MIC Value DetermineMIC->End

Experimental Workflow for Broth Microdilution.

References

Perimycin vs. Other Polyene Macrolide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Perimycin with other prominent polyene macrolide antibiotics, including Amphotericin B, Nystatin, Filipin, and Natamycin. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on available experimental data.

Introduction to Polyene Macrolide Antibiotics

Polyene macrolide antibiotics are a class of antifungal agents characterized by a large macrolide ring containing a series of conjugated double bonds. Their primary mechanism of action involves binding to sterols, essential components of eukaryotic cell membranes. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of intracellular contents, ultimately resulting in cell death.[1][2] While effective against a broad spectrum of fungi, their clinical use can be limited by their toxicity to host mammalian cells, which also contain sterols (primarily cholesterol).[3][4]

Polyenes are classified based on the number of conjugated double bonds in their macrolide ring, which influences their physical, chemical, and biological properties. This guide will focus on comparing Perimycin, a heptaene, with other members of the polyene family.

Comparative Analysis of Antifungal Activity

The in vitro antifungal activity of polyene macrolides is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes available MIC data for Perimycin and other polyenes against various fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.[5][6]

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference(s)
Perimycin A Candida albicans0.05 - 0.10[7]
Cryptococcus neoformans0.05[7]
Blastomyces dermatitidis0.10[7]
Amphotericin B Candida albicans0.11 - 0.20[5]
Aspergillus fumigatusVaries[5]
Nystatin Candida albicansVaries[3]
Filipin Fungi (general)Varies
Natamycin Fungi (general)Varies

Cytotoxicity Profile

A critical aspect of any antifungal agent is its selectivity for fungal cells over host cells. The cytotoxicity of polyene macrolides is a significant concern due to their interaction with cholesterol in mammalian cell membranes.[4] Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

While specific IC50 values for Perimycin against mammalian cell lines were not found in the reviewed literature, it is consistently reported to have high toxicity, which has limited its clinical application.[7] The following table presents a qualitative comparison of the cytotoxicity of various polyene macrolides.

Antifungal AgentRelative CytotoxicityNotesReference(s)
Perimycin HighHigh toxicity, particularly nephrotoxicity, has limited its use in drug therapy.[7]
Amphotericin B HighKnown for significant side effects, including nephrotoxicity.[3]
Nystatin Moderate to HighToxicity is a limiting factor for systemic use.[3]
Filipin HighExhibits high toxicity.[4]
Natamycin LowGenerally considered to have lower toxicity compared to other polyenes.

Mechanism of Action and Membrane Permeabilization

The primary mechanism of action for polyene macrolides involves their interaction with ergosterol (B1671047) in fungal cell membranes and cholesterol in mammalian cell membranes, leading to increased membrane permeability.[1][2] This disruption of the cell membrane is a key factor in their antifungal effect and also contributes to their cytotoxicity.

The process of membrane permeabilization can be visualized as follows:

cluster_membrane Cell Membrane cluster_pore Pore Formation Ergosterol Ergosterol (Fungi) / Cholesterol (Mammals) Pore Membrane Pore/Channel Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer Polyene Polyene Antibiotic Polyene->Ergosterol Binds to Sterol Leakage Ion & K+ Leakage Pore->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Mechanism of polyene antibiotic action.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data presented in this guide.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[8][9][10][11]

Protocol:

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640).

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without inoculum) are also included.

  • Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.

A Prepare serial dilutions of antifungal agent in 96-well plate C Inoculate wells with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate plate at 35°C for 24-48h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Broth microdilution workflow.

Cytotoxicity Assay (LDH Release Assay)

Objective: To assess the cytotoxicity of an antifungal agent by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[12][13][14]

Protocol:

  • Cell Culture: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the antifungal agent. Control wells include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, the supernatant from each well is carefully transferred to a new plate.

  • LDH Reaction: A reaction mixture containing a substrate for LDH is added to each well. LDH in the supernatant catalyzes a reaction that produces a colored product (formazan).

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the absorbance.

A Seed mammalian cells in 96-well plate B Treat cells with antifungal agent A->B C Incubate for 24h B->C D Collect supernatant C->D E Add LDH reaction mix D->E F Measure absorbance at 490nm E->F

Caption: LDH cytotoxicity assay workflow.

Membrane Permeabilization Assay (NPN Uptake Assay)

Objective: To measure the permeabilization of the outer membrane of microbial cells using the fluorescent probe 1-N-phenylnaphthylamine (NPN).[15][16][17][18][19]

Protocol:

  • Bacterial Suspension: A suspension of the target microorganism is prepared in a suitable buffer.

  • NPN Addition: NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. It is added to the cell suspension.

  • Compound Addition: The antifungal agent is added to the suspension.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates that the antifungal agent has disrupted the outer membrane, allowing NPN to enter and bind to the hydrophobic regions of the cell membrane.

A Prepare microbial cell suspension B Add NPN fluorescent probe A->B C Add antifungal agent B->C D Monitor fluorescence increase over time C->D

Caption: NPN uptake assay workflow.

Conclusion

Perimycin demonstrates potent in vitro antifungal activity, with MIC values comparable to or lower than other heptaene antibiotics like Amphotericin B against certain fungal species. However, its significant cytotoxicity, a characteristic shared to varying degrees by other polyenes, has been a major obstacle to its clinical development. The comparative data highlight the ongoing challenge in the field of antifungal drug development: balancing efficacy with safety. Further research into derivatives of Perimycin or novel delivery systems could potentially mitigate its toxicity while retaining its potent antifungal properties, offering a promising avenue for future therapeutic strategies.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is a summary of available literature and may not be exhaustive. Researchers should consult primary research articles for detailed experimental conditions and data analysis.

References

Synergistic Antifungal Effect of D-Penicillamine with Fluconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of antifungal resistance, particularly to widely used agents like fluconazole (B54011), presents a significant challenge in treating invasive fungal infections caused by pathogens such as Candida albicans. Combination therapy, which utilizes the synergistic effects of two or more drugs, is a promising strategy to enhance antifungal efficacy, overcome resistance, and potentially reduce dose-related toxicity. This guide provides a comparative analysis of the synergistic interaction between the established antifungal fluconazole and D-penicillamine (PCA), a compound that has demonstrated a significant synergistic effect against both fluconazole-sensitive and -resistant strains of C. albicans.

Data Presentation: In Vitro Synergistic Activity

The synergistic interaction between fluconazole and D-penicillamine has been quantified using the checkerboard microdilution method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key metric. An FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of fluconazole and D-penicillamine alone and in combination against various clinical isolates of Candida albicans.

Table 1: Synergistic Activity against Fluconazole-Sensitive Candida albicans

Fungal IsolateMIC of PCA Alone (µg/mL)MIC of Fluconazole Alone (µg/mL)MIC of PCA in Combination (µg/mL)MIC of Fluconazole in Combination (µg/mL)FICIInterpretation
CA4>2562640.50.5Synergy
CA8>2560.25640.06250.5Synergy
ATCC 10231>2560.5160.1250.31Synergy
SC5314>2560.5640.06250.38Synergy
BY4741>2561320.250.38Synergy
GZ0302>2561160.250.31Synergy

Data extracted from a study on the synergistic effect of D-penicillamine with fluconazole.[1][2]

Table 2: Synergistic Activity against Fluconazole-Resistant Candida albicans

Fungal IsolateMIC of PCA Alone (µg/mL)MIC of Fluconazole Alone (µg/mL)MIC of PCA in Combination (µg/mL)MIC of Fluconazole in Combination (µg/mL)FICIInterpretation
CA10>256>512160.1250.06Synergy
CA16>256>5123210.13Synergy
GZ0308>256>512320.50.13Synergy
GZ0312>256>512640.250.25Synergy
GZ0317>256>512640.50.25Synergy
GZ0319>256>512640.50.25Synergy

Data extracted from a study on the synergistic effect of D-penicillamine with fluconazole.[1][2]

The data clearly indicates that in the presence of D-penicillamine, the MIC of fluconazole against resistant strains of C. albicans was dramatically reduced from >512 µg/mL to a range of 0.125–1 µg/mL.[1][2]

Experimental Protocols

The primary method for evaluating the synergistic effect is the checkerboard microdilution assay.

Checkerboard Microdilution Assay Protocol

Objective: To determine the in vitro synergistic activity of D-penicillamine and fluconazole against Candida albicans.

Materials:

  • 96-well microtiter plates

  • D-penicillamine (PCA)

  • Fluconazole (FLC)

  • Candida albicans isolates (standard strains and clinical isolates)

  • RPMI 1640 medium

  • Spectrophotometer for optical density measurement

Procedure:

  • Preparation of Drug Dilutions:

    • A two-fold serial dilution of fluconazole is prepared horizontally across the wells of a 96-well plate.

    • A two-fold serial dilution of D-penicillamine is prepared vertically down the wells of the same plate.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Control wells containing each drug alone, as well as a drug-free growth control, are included.

  • Inoculum Preparation:

    • Candida albicans is cultured on an appropriate agar (B569324) medium.

    • A cell suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.

  • Inoculation and Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate.

    • The plate is incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentrations (MICs):

    • The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated using the following formula: FICI = (MIC of PCA in combination / MIC of PCA alone) + (MIC of FLC in combination / MIC of FLC alone)

    • The results are interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • No interaction: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_dilution Prepare Serial Dilutions of Fluconazole and PCA in 96-well plate inoculation Inoculate Plate with Candida albicans drug_dilution->inoculation inoculum_prep Prepare Fungal Inoculum (0.5 McFarland Standard) inoculum_prep->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination Determine MICs (Visual/Spectrophotometer) incubation->mic_determination fici_calculation Calculate FICI mic_determination->fici_calculation interpretation Interpret Results (Synergy, Indifference, Antagonism) fici_calculation->interpretation

Checkerboard Assay Workflow
Proposed Mechanism of Synergistic Action

The synergistic effect of D-penicillamine with fluconazole against C. albicans is proposed to involve multiple mechanisms that collectively weaken the fungal cells.[1][2]

G cluster_drugs Combination Therapy cluster_effects Cellular Effects cluster_outcome Outcome Fluconazole Fluconazole Ergosterol Inhibition of Ergosterol Synthesis Fluconazole->Ergosterol PCA D-Penicillamine Morphology Inhibition of Hyphal Formation PCA->Morphology Calcium Reduction of Intracellular Calcium PCA->Calcium Metacaspase Activation of Metacaspase PCA->Metacaspase Synergy Synergistic Antifungal Effect Ergosterol->Synergy Morphology->Synergy Calcium->Synergy Metacaspase->Synergy

Proposed Synergistic Mechanism

Conclusion

The combination of D-penicillamine and fluconazole demonstrates a potent synergistic effect against both fluconazole-sensitive and, notably, fluconazole-resistant strains of Candida albicans. This synergy is characterized by a significant reduction in the effective concentration of fluconazole required to inhibit fungal growth. The proposed multi-faceted mechanism, involving the inhibition of morphological transformation, disruption of calcium homeostasis, and induction of apoptosis-related pathways, provides a strong rationale for further investigation. These findings highlight the potential of this combination therapy as a valuable strategy to combat drug-resistant fungal infections. Further in vivo studies are warranted to validate these promising in vitro results.

References

Validating Fungimycin's Activity: A Comparative Analysis of Fungicidal vs. Fungistatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The distinction between fungicidal and fungistatic activity is a critical parameter in the development and clinical application of new antifungal agents. A fungicidal agent actively kills fungal cells, whereas a fungistatic agent inhibits their growth, relying on the host's immune system to clear the infection.[1][2] This guide provides a framework for validating the activity of a novel antifungal, "Fungimycin," by comparing its performance against established antifungal drugs with well-defined mechanisms of action: Amphotericin B (fungicidal), Voriconazole (B182144) (fungistatic), and Caspofungin (activity varies by species).[3][4][5][6]

Comparative Analysis of Antifungal Activity

To definitively characterize this compound's activity, a series of in vitro experiments are recommended. The expected outcomes for this compound, if it were fungicidal or fungistatic, are presented below in comparison to the known activities of standard antifungal agents.

ParameterThis compound (Hypothetical Fungicidal)This compound (Hypothetical Fungistatic)Amphotericin B (Fungicidal Control)Voriconazole (Fungistatic Control)Caspofungin (Fungicidal vs. Candida)
MIC (µg/mL) 1.01.00.5 - 1.00.03 - 2.0≤0.03 - 0.5
MFC (µg/mL) 2.0>321.0 - 2.0>320.06 - 1.0
MFC/MIC Ratio ≤4>4≤4>4≤4
Time-Kill Curve ≥99.9% (3-log) reduction in CFU/mL from starting inoculum<99.9% reduction in CFU/mL from starting inoculumConcentration-dependent killing, achieving ≥99.9% reductionInhibition of growth, but no significant reduction in CFU/mLConcentration-dependent killing against Candida spp.[7][8]
Post-Antifungal Effect (PAFE) Prolonged PAFEShort or no PAFEProlonged PAFE[9][10]Short or no PAFE[11][12]Prolonged PAFE[8][13]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; CFU: Colony Forming Units; PAFE: Post-Antifungal Effect.

Mechanisms of Action of Comparator Antifungals

Understanding the mechanisms of the comparator drugs provides context for interpreting this compound's results.

  • Amphotericin B (Polyene) : This agent acts by binding to ergosterol (B1671047), a primary component of the fungal cell membrane.[6][14][15] This binding leads to the formation of pores or channels that disrupt membrane integrity, causing leakage of essential intracellular components and ultimately leading to cell death.[6][15]

  • Voriconazole (Triazole) : Voriconazole inhibits the fungal cytochrome P450 enzyme, 14-alpha-lanosterol demethylase.[3][16] This enzyme is crucial for the synthesis of ergosterol.[3] By disrupting this pathway, voriconazole depletes ergosterol and causes the accumulation of toxic sterol precursors, which inhibits fungal growth and replication.[3] Its action is primarily fungistatic against Candida species.[3][11]

  • Caspofungin (Echinocandin) : Caspofungin targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][17] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[17] Inhibition of this process leads to a weakened cell wall, osmotic instability, and cell lysis, resulting in fungicidal activity against most Candida species.[5][7]

Comparative Mechanisms of Action of Antifungal Agents cluster_AmphotericinB Amphotericin B (Fungicidal) cluster_Voriconazole Voriconazole (Fungistatic) cluster_Caspofungin Caspofungin (Fungicidal) AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Pore->Membrane in Leakage Ion Leakage Pore->Leakage Death Cell Death Leakage->Death Vori Voriconazole Enzyme 14-alpha-demethylase Vori->Enzyme Inhibits Ergosterol_V Ergosterol Synthesis Enzyme->Ergosterol_V Essential for Lanosterol Lanosterol Lanosterol->Ergosterol_V Precursor for Growth_Inhibition Growth Inhibition Ergosterol_V->Growth_Inhibition Disruption leads to Casp Caspofungin Glucan_Synthase β(1,3)-D-glucan synthase Casp->Glucan_Synthase Inhibits Lysis Cell Lysis Casp->Lysis Leads to Glucan β(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan Catalyzes Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Component of

Caption: Mechanisms of action for comparator antifungal agents.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable data.

Broth Microdilution Assay for MIC and MFC Determination

This assay determines the minimum concentration of an antifungal agent required to inhibit fungal growth (MIC) and the minimum concentration required to kill the fungus (MFC).[18][19]

Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in 96-well microtiter plates.[20] The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in RPMI 1640 to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24–48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[20]

  • MFC Determination: Following MIC determination, subculture 10-100 µL from each well that shows no visible growth onto drug-free agar plates.[4][18] Incubate these plates at 35°C for 48 hours. The MFC is the lowest drug concentration from which ≥99.9% of the initial inoculum is killed (i.e., no fungal growth on the subculture plate).[21]

  • Analysis: Calculate the MFC/MIC ratio. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[22]

start Start prep_plates Prepare Serial Dilutions of Antifungals in 96-well Plates start->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells onto drug-free agar read_mic->subculture incubate_mfc Incubate at 35°C for 48h subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with ≥99.9% killing) incubate_mfc->read_mfc analyze Calculate MFC/MIC Ratio read_mfc->analyze end End analyze->end

Caption: Workflow for MIC and MFC determination.

Time-Kill Curve Analysis

This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.[21][23]

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[24]

  • Drug Exposure: Add this compound and comparator drugs to separate flasks containing the fungal inoculum at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the flasks at 35°C with agitation.[24] At predefined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto drug-free agar. After incubation, count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antifungal concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][25] Fungistatic activity is characterized by the inhibition of growth without a significant reduction in the viable cell count.[25]

Post-Antifungal Effect (PAFE) Assay

The PAFE measures the suppression of fungal growth that persists after a brief exposure to an antifungal agent.[9][26]

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the time-kill assay.

  • Short-Term Drug Exposure: Expose the fungal suspension to high concentrations of the antifungal agents (e.g., 4x or 16x MIC) for a short period (e.g., 1-2 hours).[13][26]

  • Drug Removal: After the exposure period, remove the antifungal agent by washing the fungal cells via centrifugation and resuspension in fresh, drug-free RPMI 1640 medium. This should be repeated multiple times to ensure complete removal of the drug.[26]

  • Regrowth Monitoring: Incubate the washed fungal suspension and a similarly treated control (exposed to drug-free medium) at 35°C.

  • Growth Measurement: Monitor the growth of the fungal populations over time by collecting samples at various intervals and determining the CFU/mL.

  • PAFE Calculation: The PAFE is calculated using the formula: PAFE = T - C, where T is the time required for the drug-exposed culture to increase by 1-log₁₀ CFU/mL above the count observed immediately after drug removal, and C is the corresponding time for the unexposed control culture.[12] Fungicidal agents typically exhibit a prolonged PAFE.[9][10]

By systematically applying these experimental protocols and comparing the resulting data for this compound against well-characterized fungicidal and fungistatic agents, researchers can confidently validate its antifungal activity profile. This information is paramount for guiding further preclinical and clinical development.

References

Cross-Resistance Profile of Fungimycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of an antifungal agent is critical for its development and clinical positioning. This guide provides a comparative analysis of Fungimycin (also known as Perimycin), a polyene antibiotic, and its cross-resistance patterns with other major antifungal classes. The information is supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a polyene antifungal agent that, like other members of its class such as Amphotericin B, acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to cell death. Resistance to polyenes is primarily associated with alterations in the ergosterol biosynthesis pathway. While data on this compound is limited, early studies suggest a nuanced cross-resistance profile compared to other polyenes. This guide synthesizes the available data on this compound cross-resistance and provides context with data from the broader polyene class.

Comparative Analysis of this compound Cross-Resistance

Direct and recent experimental data on the cross-resistance of this compound with other antifungals is scarce in publicly available literature. However, a key study from 1965 by Hebeka and Solotorovsky provides foundational insights.

Table 1: Summary of an Early Cross-Resistance Study Involving this compound [1]

Antifungal Agent(s) to which Candida albicans was made resistantCross-Resistance Observed with this compound (Perimycin)?Cross-Resistance Observed with other Polyenes?
Candidin (B174359)NoYes (with Amphotericin B)
Amphotericin BNoYes (with Candidin)
NystatinNoNot specified

This early study suggests that the mechanisms of resistance developed against candidin and Amphotericin B in Candida albicans do not confer cross-resistance to this compound or nystatin.[1] This finding is significant as it implies a potential difference in the specific interactions of these polyenes with the fungal cell membrane, even though they share the same general target.

To provide a broader context in the absence of more recent this compound-specific data, the following table summarizes the general cross-resistance patterns observed for the polyene class, primarily based on studies with Amphotericin B.

Table 2: General Cross-Resistance Patterns of Polyene Antifungals (Primarily Amphotericin B)

Antifungal ClassCross-Resistance with PolyenesUnderlying Mechanism
Azoles (e.g., Fluconazole, Itraconazole)VariableMutations in the ERG3 gene, part of the ergosterol biosynthesis pathway, can lead to the accumulation of alternative sterols that do not bind polyenes, conferring resistance to both classes.
Echinocandins (e.g., Caspofungin, Micafungin)Generally NoEchinocandins target β-(1,3)-D-glucan synthesis in the fungal cell wall, a distinct mechanism from the membrane-targeting action of polyenes.
Other Polyenes (e.g., Nystatin)VariableAs suggested by early studies with this compound, cross-resistance among polyenes is not always observed, potentially due to subtle differences in their interaction with membrane sterols.[1]

Signaling Pathways in Antifungal Resistance

Understanding the signaling pathways involved in antifungal resistance is crucial for predicting and overcoming cross-resistance. The primary mechanism of resistance to polyenes involves alterations in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_and_Resistance Ergosterol Biosynthesis and Antifungal Targets cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Drug Action cluster_resistance Resistance Mechanisms Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol_Intermediates Lanosterol->Ergosterol_Intermediates ERG11 (Lanosterol demethylase) Lanosterol_to_Ergosterol Lanosterol_to_Ergosterol Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol ERG3 (C-5 sterol desaturase) Ergosterol_Target Ergosterol_Target Azoles Azoles Azoles->Lanosterol_to_Ergosterol Inhibit ERG11 Polyenes (this compound) Polyenes (this compound) Polyenes (this compound)->Ergosterol_Target Bind to Ergosterol ERG11_Mutation ERG11 Mutation/ Overexpression ERG11_Mutation->Azoles Reduces Azole Binding ERG3_Mutation ERG3 Mutation ERG3_Mutation->Ergosterol Blocks Ergosterol Synthesis ERG3_Mutation->Polyenes (this compound) Reduces Polyene Target

Caption: Fungal ergosterol biosynthesis pathway and points of action for azole and polyene antifungals, along with key resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used in cross-resistance and synergy studies.

Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standard for determining the MIC of an antifungal agent against a fungal isolate.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of this compound in 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with fungal suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate_Plate Read_Results Determine MIC: lowest concentration with significant growth inhibition Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and the second antifungal agent (e.g., an azole or echinocandin) at a concentration that is a multiple of the highest final concentration to be tested.

  • Plate Setup:

    • In a 96-well microtiter plate, add a suitable broth medium (e.g., RPMI-1640) to all wells.

    • Create a two-dimensional gradient of the two drugs. Serially dilute this compound along the rows (e.g., from top to bottom) and the second antifungal along the columns (e.g., from left to right). This creates a matrix of various concentration combinations of the two drugs.

    • Include wells with each drug alone to determine their individual MICs, as well as a drug-free growth control well.

  • Inoculation: Prepare a standardized fungal inoculum and add it to all wells except for a sterility control well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Reading and Interpretation:

    • Visually or spectrophotometrically determine the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Assay Checkerboard Assay for Synergy Testing cluster_plate 96-Well Microtiter Plate cluster_dilutions Drug Dilutions cluster_interpretation Interpretation a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 a4 a3->a4 b3 a3->b3 b4 a4->b4 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 b3->b4 c3 b3->c3 c4 b4->c4 c1->c2 d1 c1->d1 c2->c3 d2 c2->d2 c3->c4 d3 c3->d3 d4 c4->d4 d1->d2 d2->d3 d3->d4 DrugA This compound (Decreasing Concentration) DrugB Other Antifungal (Decreasing Concentration) FICI Calculate FICI: FICA + FICB Synergy Synergy (FICI <= 0.5) FICI->Synergy Indifference Indifference (0.5 < FICI <= 4.0) FICI->Indifference Antagonism Antagonism (FICI > 4.0) FICI->Antagonism cluster_plate cluster_plate cluster_plate->FICI Read Results

Caption: Conceptual diagram of the checkerboard assay for determining antifungal synergy.

Conclusion

The available, albeit limited, data suggests that this compound (Perimycin) may possess a distinct cross-resistance profile compared to other polyenes like Amphotericin B. Specifically, early research indicated a lack of cross-resistance with Amphotericin B-resistant Candida albicans. This highlights the need for further modern, comprehensive studies to elucidate the full spectrum of this compound's activity against contemporary, clinically relevant fungal isolates with well-characterized resistance mechanisms. Such research would be invaluable for determining its potential role in combination therapies and for managing infections caused by multidrug-resistant fungi.

References

Benchmarking Fungimycin Cytotoxicity Against Established Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of Fungimycin against established antifungal agents. Due to a lack of publicly available cytotoxicity data for this compound, this document leverages data from representative polyene antifungals, Amphotericin B and Nystatin (B1677061), to provide a relevant benchmark. This compound is identified as a polyene antibiotic, and thus its cytotoxic profile is anticipated to share similarities with other members of this class. The primary mechanism of cytotoxicity for polyene antifungals against mammalian cells involves their interaction with cholesterol in the cell membrane, leading to pore formation and subsequent cell lysis.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for the established polyene antifungals Amphotericin B and Nystatin on various mammalian cell lines. All concentrations are presented in µg/mL. It is important to note that IC50 values can vary significantly based on the specific cell line, exposure time, and assay method used.

Antifungal AgentCell LineAssay TypeIC50 (µg/mL)Reference
This compound --No data available-
Amphotericin BMurine Macrophages (Raw 264.7)MTT~13.1-39.2[1]
Amphotericin BHuman Embryonic Kidney (HEK293)MTS/LDHNot cytotoxic at 500 µg/L[2][3]
Amphotericin BHuman Monocytic (THP1)MTS/LDHCytotoxic at 0.5 µg/mL[2][3]
Amphotericin BOsteoblasts and FibroblastsAlamarBlueLethal at ≥100, Sublethal at 5-10[4]
NystatinHuman KeratinocytesLive/Dead StainingMore toxic than derivatives[5]
NystatinMouse (B82, RAG) & Hamster (B1) cells51Cr release, cell survivalLess toxic than its methyl ester[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing in vitro cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the antifungal agent in a complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the treatment incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 490 nm) using a microplate reader. The amount of formazan is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed mechanism of action for polyene antifungals.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Mammalian Cell Culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep Prepare Antifungal Dilutions treatment Treat Cells with Antifungal compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation assay_reagent Add Assay Reagent (MTT/LDH) incubation->assay_reagent read_plate Read Absorbance assay_reagent->read_plate data_processing Process Raw Data read_plate->data_processing ic50 Calculate IC50 Value data_processing->ic50

Caption: Workflow for determining the in vitro cytotoxicity of an antifungal agent.

signaling_pathway Mechanism of Polyene Antifungal Cytotoxicity in Mammalian Cells cluster_membrane Mammalian Cell Membrane cluster_effects Cellular Effects cholesterol Cholesterol pore Transmembrane Pore cholesterol->pore Forms polyene Polyene Antifungal polyene->cholesterol Binds to polyene->pore Forms ion_leakage Ion Leakage (K+, Na+) pore->ion_leakage Causes depolarization Membrane Depolarization ion_leakage->depolarization cell_death Cell Death (Lysis) depolarization->cell_death

Caption: Proposed cytotoxic mechanism of polyene antifungals on mammalian cells.

References

Comparative Transcriptomics of Fungi Treated with Fungimycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of novel antifungal compounds is paramount. This guide provides a framework for the comparative transcriptomic analysis of a hypothetical agent, "Fungimycin," against established antifungal drugs. By examining genome-wide expression changes, we can elucidate mechanisms of action, identify potential resistance pathways, and benchmark the efficacy of new therapeutic candidates.

This guide utilizes publicly available transcriptomic data for well-characterized antifungal agents to illustrate how a comparative analysis for "this compound" would be structured. The data and methodologies presented herein are synthesized from multiple studies to provide a comprehensive overview.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the differential gene expression in fungi upon treatment with various antifungal agents. The data is presented to facilitate

In Vitro Efficacy of Polyene Antibiotics Against Fluconazole-Resistant Candida: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Research Community,

This guide provides a comparative analysis of the in vitro activity of polyene antibiotics against fluconazole-resistant Candida species. Due to the limited availability of specific experimental data for a product named "Fungimycin" in recent scientific literature, this document will focus on Amphotericin B, a well-characterized and clinically significant member of the polyene class. This comparison with fluconazole (B54011) aims to offer valuable insights for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and resistance mechanisms.

Comparative In Vitro Activity

The emergence of fluconazole resistance in Candida species presents a significant challenge in the management of invasive fungal infections. Polyene antibiotics, such as Amphotericin B, often remain effective against these resistant strains due to their distinct mechanism of action.[1][2][3] The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for Amphotericin B and fluconazole against both susceptible and resistant Candida albicans isolates.

Antifungal AgentCandida albicans (Fluconazole-Susceptible)Candida albicans (Fluconazole-Resistant)
Amphotericin B (a Polyene) 0.12 - 1.0 µg/mL0.12 - 2.0 µg/mL
Fluconazole (an Azole) ≤ 2.0 µg/mL≥ 8.0 µg/mL

Note: MIC values can vary between specific isolates and testing conditions. The data presented are representative ranges based on established literature.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for evaluating the efficacy of new and existing compounds. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol widely used for this purpose.[4][5][6][7]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution (CLSI M27)

This method ascertains the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Candida isolates (fluconazole-susceptible and -resistant strains)

  • Antifungal agents (e.g., Amphotericin B, Fluconazole)

  • RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO for azoles, water for some polyenes).

    • Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antifungal agent) with 100 µL of the standardized fungal inoculum.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • After incubation, determine the MIC visually or spectrophotometrically.

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in antifungal activity and resistance, the following diagrams illustrate the experimental workflow and the underlying molecular mechanisms.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis candida Candida Isolate inoculum Standardized Inoculum (0.5 McFarland) candida->inoculum plate 96-Well Plate inoculum->plate antifungal Antifungal Stock dilutions Serial Dilutions antifungal->dilutions dilutions->plate incubation Incubation (35°C, 24-48h) plate->incubation reading Visual/Spectrophotometric Reading incubation->reading mic MIC Determination reading->mic

Experimental workflow for MIC determination.

Antifungal_Mechanisms cluster_polyene Polyene Action (e.g., Amphotericin B) cluster_azole Azole Action & Resistance (e.g., Fluconazole) cluster_resistance Fluconazole Resistance Mechanisms polyene Polyene Antibiotic ergosterol (B1671047) Ergosterol polyene->ergosterol binds to membrane Fungal Cell Membrane polyene->membrane disrupts ergosterol->membrane component of pore Pore Formation membrane->pore leakage Ion Leakage pore->leakage death Fungal Cell Death leakage->death fluconazole Fluconazole erg11 Lanosterol 14-α-demethylase (encoded by ERG11) fluconazole->erg11 inhibits lanosterol Lanosterol ergosterol_synth Ergosterol Synthesis lanosterol->ergosterol_synth erg11->ergosterol_synth toxic_sterols Toxic Sterol Accumulation ergosterol_synth->toxic_sterols growth_inhibition Fungal Growth Inhibition toxic_sterols->growth_inhibition efflux Efflux Pump Overexpression (CDR1, MDR1) efflux->fluconazole expels erg11_mutation ERG11 Mutation/ Overexpression erg11_mutation->erg11 alters/increases bypass Ergosterol Pathway Alteration bypass->ergosterol_synth bypasses block

Mechanisms of action and fluconazole resistance.

Conclusion

While specific data for "this compound" remains elusive, the broader class of polyene antibiotics, represented by Amphotericin B, demonstrates consistent in vitro activity against Candida species, including those that have developed resistance to fluconazole. This is primarily due to their direct interaction with ergosterol in the fungal cell membrane, a mechanism distinct from the enzymatic inhibition targeted by azoles.[2][3][8] Understanding these different mechanisms of action and the standardized protocols for their evaluation is paramount for the continued development of effective antifungal therapies in the face of growing resistance.

References

A Head-to-Head Comparison of Perimycin and Natamycin: An Antifungal Showdown

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal infections, two polyene macrolide antibiotics, Perimycin and Natamycin, have emerged as significant players. This comprehensive guide offers a detailed, data-driven comparison of these two agents, providing researchers, scientists, and drug development professionals with the critical information needed to evaluate their potential applications.

At a Glance: Perimycin vs. Natamycin

FeaturePerimycinNatamycin
Chemical Formula C₅₉H₈₈N₂O₁₇C₃₃H₄₇NO₁₃
Molar Mass 1097.33 g/mol [1]665.73 g/mol
Mechanism of Action Interacts with sterols in the fungal cell membrane, causing irreversible changes in permeability.Binds specifically to ergosterol (B1671047) in the fungal cell membrane, inhibiting fungal growth without causing membrane permeabilization.
Antifungal Spectrum Active against Candida, Blastomyces, Cryptococcus, Aspergillus, Penicillium, and Mucor species.[2]Effective against a wide range of yeasts and molds, including Candida, Aspergillus, Cephalosporium, Fusarium, and Penicillium species.
Solubility Insoluble in water, petroleum ether, ethyl acetate, and benzene.[2]Practically insoluble in water (~40 µg/mL), lipids, and mineral oils; slightly soluble in ethanol, methanol, and glacial acetic acid.[3]
Stability Susceptible to degradation.[2]Stable in solid form when protected from light and moisture. In aqueous solution, stable at pH 5-9 but degrades under acidic or alkaline conditions and upon exposure to light and heat.[4]
Toxicity Data not readily available.Low acute toxicity. Oral LD₅₀ in rats is >2000 mg/kg.[5]

Delving Deeper: Mechanism of Action

Both Perimycin and Natamycin belong to the polyene class of antifungals and exert their effects by targeting sterols in the fungal cell membrane. However, their precise mechanisms differ.

Perimycin acts as a membranotropic agent, interacting with membrane sterols to induce irreversible changes in ion and nonelectrolyte permeability. This disruption leads to the leakage of essential cellular components and ultimately, cell death.[2]

Natamycin , on the other hand, exhibits a more nuanced mechanism. It binds with high specificity to ergosterol, a key component of the fungal cell membrane. This binding inhibits the function of ergosterol-dependent proteins and enzymes involved in nutrient transport and other essential cellular processes. Notably, unlike many other polyenes, Natamycin does not form pores in the cell membrane, which may contribute to its lower toxicity profile.

Signaling Pathway Visualization

The interaction of these antifungals with the fungal cell membrane initiates a cascade of events that disrupt cellular homeostasis. While the specific signaling pathways are complex and not fully elucidated for both compounds, a generalized workflow of their action can be visualized.

Generalized Antifungal Action of Polyenes Perimycin Perimycin Ergosterol Ergosterol Perimycin->Ergosterol Binds to Membrane Membrane Perimycin->Membrane Alters Natamycin Natamycin Natamycin->Ergosterol Binds specifically to Inhibition Inhibition Natamycin->Inhibition Leads to Ergosterol->Membrane Component of Permeability Permeability Membrane->Permeability Increases Leakage Leakage Permeability->Leakage Causes Growth_Arrest Growth_Arrest Inhibition->Growth_Arrest Results in Cell_Death Cell_Death Leakage->Cell_Death Growth_Arrest->Cell_Death

Figure 1: Generalized mechanism of action for Perimycin and Natamycin.

Antifungal Efficacy: A Quantitative Look

The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's potency. The following tables summarize available MIC data for Perimycin and Natamycin against key fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Perimycin

Fungal SpeciesStrainMIC (mg/mL)Reference
Candida albicans102310.05[2]
Candida albicans3440.10[2]
Blastomyces dermatitidis3050.10[2]
Cryptococcus neoformans3090.05[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Natamycin

Fungal SpeciesMIC Range (µg/mL)Reference
Molds (general)0.5 - 6
Yeasts (general)1.0 - 5.0
Aspergillus niger750 (ppm)
Penicillium roquefortii1-2 (mg/10g film)

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of an antifungal agent are crucial for its formulation, stability, and in vivo performance.

Table 3: Physicochemical Properties of Perimycin and Natamycin

PropertyPerimycinNatamycin
Appearance Amorphous, golden-yellow solidWhite to creamy-white crystalline powder
Molecular Formula C₅₉H₈₈N₂O₁₇C₃₃H₄₇NO₁₃
Molar Mass 1097.33 g/mol [1]665.73 g/mol
Solubility in Water Insoluble~40 µg/mL
Solubility in Organic Solvents Insoluble in petroleum ether, ethyl acetate, and benzene.[2]Slightly soluble in ethanol, methanol, glacial acetic acid.
Stability Susceptible to degradation.[2]Solid form is stable. Aqueous solutions are most stable at pH 5-9 and are sensitive to light, heat, and extreme pH.[4]

Toxicity Profile

A critical aspect of any therapeutic agent is its safety profile.

Natamycin has been shown to have low acute toxicity. The oral LD₅₀ in rats is greater than 2000 mg/kg, and in another study, the LD₅₀ was reported to be ≥2300 mg/kg.[5][6] In humans, high doses (500 mg/kg/day) have been associated with nausea, vomiting, and diarrhea.[6]

Comprehensive toxicity data for Perimycin , including LD₅₀ or IC₅₀ values, is not as readily available in the public domain, which highlights an area for future research.

Experimental Protocols

Standardized methods are essential for the accurate evaluation of antifungal agents.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely accepted protocol for determining the MIC of an antifungal agent.

Workflow for Broth Microdilution MIC Assay Prep_Drug Prepare serial dilutions of antifungal agent Inoculate Inoculate microtiter plate wells Prep_Drug->Inoculate Prep_Inoculum Prepare standardized fungal inoculum Prep_Inoculum->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results

Figure 2: Broth microdilution MIC assay workflow.

Cytotoxicity Assay

The MTT assay is a common colorimetric assay for assessing the metabolic activity of cells and is frequently used to determine the cytotoxicity of a compound.

Workflow for MTT Cytotoxicity Assay Seed_Cells Seed mammalian cells in a 96-well plate Treat_Cells Treat cells with various concentrations of the antifungal agent Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 24-72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance to determine cell viability Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 3: MTT cytotoxicity assay workflow.

Conclusion

This comparative guide highlights the key similarities and differences between Perimycin and Natamycin. Both are potent polyene antifungals that target the fungal cell membrane. Natamycin is a well-characterized compound with a favorable safety profile and established applications. Perimycin also demonstrates significant antifungal activity, but a lack of comprehensive, publicly available quantitative data on its toxicity and physicochemical properties limits a complete head-to-head comparison. Further research into Perimycin is warranted to fully understand its therapeutic potential. This guide serves as a valuable resource for the scientific community to inform future research and development in the critical area of antifungal drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Fungimycin: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Fungimycin must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific disposal instructions are contingent on the formulation and concentration as detailed in the product's Safety Data Sheet (SDS), a comprehensive understanding of general chemical waste management principles is paramount. This guide provides essential logistical information and a procedural framework for the safe disposal of this compound and other laboratory chemicals.

Key Principles for Chemical Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety. The following table summarizes key quantitative guidelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and researchers must consult their institution's specific policies and the product's SDS.

Guideline CategorySpecificationRegulation Source
Maximum Hazardous Waste Accumulation 55 gallonsUniversity of Pennsylvania EHRS[1]
Maximum Acutely Toxic Chemical Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)University of Pennsylvania EHRS[1]
Regulated pH for Aqueous Corrosive Waste ≤ 2 or ≥ 12.5University of Pennsylvania EHRS[1]
Flash Point for Ignitable Liquid Waste < 140°FUniversity of Pennsylvania EHRS[1]

Standard Operating Procedure for this compound Disposal

The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound. This workflow is a general guideline and should be adapted based on the specific information provided in the Safety Data Sheet for your product.

Step 1: Consult the Safety Data Sheet (SDS) Before handling or disposing of this compound, thoroughly review the product-specific SDS. The SDS contains critical information on hazards, handling, storage, and disposal. In Australia, for instance, Safety Data Sheets are required for all hazardous chemicals and must be accessible to all workers.

Step-2: Personal Protective Equipment (PPE) Always wear appropriate PPE as specified in the SDS. This typically includes:

  • Safety goggles or a face shield to protect against splashes.

  • Chemically resistant gloves.

  • A laboratory coat.

Step 3: Segregation of Waste Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][3]

  • Do not mix this compound waste with incompatible materials. Check the SDS for specific incompatibilities.

  • Keep solid and liquid waste in separate, clearly labeled containers.

  • Segregate organic solvents, toxic metals, and inorganic chemicals.[3]

Step 4: Waste Container Selection and Labeling

  • Use a chemically compatible container for this compound waste; plastic is often preferred.[1] The original container is often the best choice for waste accumulation.[4]

  • The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[2][4]

  • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound Waste"), and any relevant hazard pictograms.

Step 5: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area.[1]

  • Keep the waste container closed except when adding waste.[1]

  • Ensure the storage area is well-ventilated.[2]

Step 6: Disposal of Empty Containers

  • An empty container that held a hazardous substance must be properly decontaminated before disposal.[4]

  • For containers that held acutely hazardous waste, triple rinse with a suitable solvent.[4] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4]

  • After triple rinsing, deface or remove all labels from the empty container before disposing of it as regular trash.[4][5]

Step 7: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal of the this compound waste.[1]

  • Do not dispose of this compound waste down the drain or in the regular trash.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fungimycin_Disposal_Workflow start Start: Need to Dispose of this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste ppe->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate in Designated Area container->accumulate full Container Full? accumulate->full full->accumulate No disposal Arrange for Professional Disposal full->disposal Yes empty_container Process Empty Container disposal->empty_container triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label trash Dispose of Container in Regular Trash deface_label->trash end End trash->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.